Atarax
Description
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C21H29Cl3N2O2 |
|---|---|
Poids moléculaire |
447.8 g/mol |
Nom IUPAC |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydron;dichloride |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |
Clé InChI |
ANOMHKZSQFYSBR-UHFFFAOYSA-N |
SMILES canonique |
[H+].[H+].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Foundational & Exploratory
hydroxyzine mechanism of action on H1 receptors
An In-depth Technical Guide on the Core Mechanism of Action of Hydroxyzine (B1673990) on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyzine is a first-generation piperazine (B1678402) antihistamine that exerts its primary therapeutic effects through potent interaction with the histamine (B1213489) H1 receptor (H1R). Contrary to being a simple neutral antagonist, hydroxyzine functions as a powerful inverse agonist. This guide delineates the molecular mechanism of hydroxyzine's action, contextualized by the constitutive activity of the H1 receptor. It details the downstream signaling cascades affected by this interaction, presents quantitative binding data, and provides methodologies for key experimental assays used in the characterization of H1R ligands.
The Histamine H1 Receptor: A Constitutively Active GPCR
The H1 receptor is a Class A G-protein-coupled receptor (GPCR) integral to mediating allergic and inflammatory responses.[1] A key feature of the H1R is its ability to exhibit constitutive, or agonist-independent, activity.[2][3] This means the receptor can spontaneously adopt an active conformation (R*) and signal in the absence of its endogenous agonist, histamine. This basal activity leads to a tonic level of downstream signaling.[4] Overexpression of H1R in cellular models has been shown to elevate basal levels of the second messenger inositol (B14025) trisphosphate (IP3), confirming this intrinsic activity.[4] This constitutive signaling is a critical concept for understanding the mechanism of action of many antihistamines, including hydroxyzine.[2]
Hydroxyzine: A Potent Inverse Agonist
Hydroxyzine's principal mechanism of action is as a potent and selective inverse agonist at the H1 receptor.[5][6][7] Unlike a neutral antagonist, which would only block the binding of an agonist, an inverse agonist actively suppresses the receptor's constitutive activity.
According to the two-state model of receptor activation, GPCRs exist in an equilibrium between an inactive conformation (R) and an active conformation (R*).
-
Agonists (like histamine) preferentially bind to and stabilize the R* state, shifting the equilibrium towards R* and increasing signaling.
-
Inverse Agonists (like hydroxyzine) preferentially bind to and stabilize the inactive R state. This shifts the equilibrium away from R*, thereby reducing the basal signaling that arises from constitutive activity.[8]
This stabilization of the inactive conformation is the cornerstone of hydroxyzine's antihistaminic and sedative effects.[5][6] By reducing the population of active H1 receptors, hydroxyzine effectively dampens the signaling pathways responsible for symptoms like itching, vasodilation, and sensory nerve stimulation.[9][[“]]
Caption: Hydroxyzine's inverse agonism at the H1 receptor.
H1 Receptor Downstream Signaling Pathway
The H1 receptor primarily couples to the Gq/11 family of heterotrimeric G-proteins.[1][11] Both agonist-induced and constitutive H1R activation trigger the same canonical signaling cascade:
-
G-Protein Activation: The active H1 receptor (R*) acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[12][13]
-
Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.[13][14]
-
PLC Activation: Gαq-GTP activates Phospholipase C-beta (PLCβ).[11][12]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15][16]
-
Downstream Effects:
This cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[1][13] By acting as an inverse agonist, hydroxyzine attenuates this entire pathway, reducing Ca²⁺ mobilization and subsequent inflammatory signaling.[17]
Caption: The H1 receptor Gq/11 signaling pathway and its inhibition by hydroxyzine.
Quantitative Pharmacological Data
The interaction of hydroxyzine with the H1 receptor has been quantified through various in vitro and in vivo studies. This data is crucial for understanding its potency and clinical efficacy.
| Parameter | Value | Receptor/System | Method | Reference(s) |
| Binding Affinity (Ki) | 4.7–19 nM | Human H1 Receptor | Radioligand Binding Assay | [18] |
| Brain Receptor Occupancy | 67.6% | Human Brain H1 Receptors | Positron Emission Tomography (PET) | [5][18] |
Note: The Ki value represents the inhibition constant, a measure of binding affinity. A lower Ki indicates a higher affinity of the ligand for the receptor. Brain receptor occupancy was measured following a single 30 mg oral dose.
Key Experimental Protocols
Characterizing the interaction of compounds like hydroxyzine with the H1 receptor relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., hydroxyzine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of hydroxyzine for the human H1 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human H1 receptor.[19]
-
Radioligand: [³H]-mepyramine (a selective H1R antagonist).[19][20]
-
Test Compound: Hydroxyzine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1R antagonist like mianserin.[19][20]
-
Filtration Apparatus: 96-well glass fiber (GF/C) filter plates, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.[19][22]
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add increasing concentrations of hydroxyzine (e.g., from 10⁻¹² M to 10⁻⁴ M) to the experimental wells.[19][23]
-
Control Wells:
-
Total Binding: Add assay buffer only (no competing compound).
-
Non-specific Binding: Add the non-specific binding control compound.[19]
-
-
Radioligand Addition: Add a fixed concentration of [³H]-mepyramine (typically near its dissociation constant, Kd, e.g., 1-5 nM) to all wells.[19][23]
-
Reaction Initiation: Add the H1R-expressing cell membranes (e.g., 5-20 µg protein/well) to all wells to start the binding reaction.[20]
-
Incubation: Incubate the plate for 60-240 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[19][20]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the GF/C filter plate. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[22]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the log concentration of hydroxyzine to generate a competition curve. The IC50 (concentration of hydroxyzine that inhibits 50% of specific [³H]-mepyramine binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[23]
Gq-Mediated Calcium Flux Assay
This functional assay measures the ability of a compound to modulate the H1R signaling pathway by detecting changes in intracellular calcium concentration. It can be used to identify agonists, antagonists, and inverse agonists.
Objective: To measure the effect of hydroxyzine on H1R-mediated intracellular calcium mobilization.
Materials:
-
Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human H1 receptor.[24]
-
Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).[24][25]
-
Assay Plate: Black-wall, clear-bottom 96-well or 384-well microplates.[25]
-
Instrumentation: A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[26][27]
-
Agonist Control: Histamine.
-
Test Compound: Hydroxyzine.
Methodology:
-
Cell Plating: Seed the H1R-expressing cells into the microplate and culture overnight to allow for adherence.[24]
-
Dye Loading: Remove the culture medium and add a loading buffer containing the calcium-sensitive dye. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[24][25]
-
Compound Preparation: Prepare a separate plate containing histamine (for agonist mode) and/or hydroxyzine (for antagonist/inverse agonist mode) at various concentrations.
-
Measurement of Inverse Agonism:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of hydroxyzine to the wells.
-
An inverse agonist will cause a decrease in the baseline fluorescence, reflecting a reduction in the constitutive, calcium-mobilizing activity of the H1R.
-
-
Measurement of Antagonism:
-
Pre-incubate the cells with varying concentrations of hydroxyzine for a defined period.
-
Place the plate in the reader and establish a baseline.
-
Add a fixed concentration of histamine (typically the EC80) to stimulate the receptor.
-
Measure the resulting fluorescence peak. An antagonist/inverse agonist will reduce the magnitude of the histamine-induced response in a concentration-dependent manner.
-
-
Data Analysis: The change in fluorescence intensity over time is recorded. Data is typically analyzed by calculating the peak fluorescence response or the area under the curve. For antagonism, IC50 values are determined by plotting the inhibition of the agonist response against the concentration of hydroxyzine.
Caption: Experimental workflow for a radioligand competitive binding assay.
Conclusion
The mechanism of action of hydroxyzine at the H1 receptor is more complex than that of a simple competitive antagonist. It functions as a potent inverse agonist, binding preferentially to the inactive state of the receptor and thereby suppressing its constitutive, histamine-independent signaling. This action inhibits the Gq/11-PLC-IP3/DAG pathway, leading to a reduction in intracellular calcium mobilization and downstream pro-inflammatory signaling. This detailed molecular understanding, supported by quantitative binding data and functional assays, is fundamental for the rational design and development of next-generation H1 receptor modulators.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 6. psychdb.com [psychdb.com]
- 7. hydroxyzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. PathWhiz [pathbank.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. SMPDB [smpdb.ca]
- 14. ahajournals.org [ahajournals.org]
- 15. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SMPDB [smpdb.ca]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 26. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comprehensive Pharmacological Profile of Hydroxyzine and Its Metabolites
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the pharmacological properties of hydroxyzine (B1673990), a first-generation antihistamine, and its principal active metabolite, cetirizine (B192768), a second-generation antihistamine. The document elucidates their pharmacodynamics, pharmacokinetics, and metabolic pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Pharmacodynamics
Mechanism of Action
Hydroxyzine's primary mechanism of action is as a potent and selective inverse agonist of the histamine (B1213489) H1 receptor.[1] This antagonism of the H1 receptor is responsible for its antihistaminic and sedative effects.[1] Upon binding, hydroxyzine does not activate the receptor but instead blocks the action of histamine, thereby mitigating the symptoms associated with allergic reactions such as itching, swelling, and increased vascular permeability.[]
Cetirizine, the primary active metabolite of hydroxyzine, also functions as a highly selective antagonist of the histamine H1 receptor.[][3] Unlike its parent compound, cetirizine has a lower propensity to cross the blood-brain barrier, resulting in minimal sedative effects at typical therapeutic doses.[3][4] Both hydroxyzine and cetirizine competitively inhibit the binding of histamine to H1 receptors.[][4]
In addition to its primary activity at H1 receptors, hydroxyzine exhibits weaker antagonism at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[1] In contrast, cetirizine demonstrates high selectivity for the H1 receptor with negligible affinity for muscarinic, serotonin, dopamine, and adrenergic receptors.[][3]
Receptor Binding Profile
The binding affinities of hydroxyzine and its metabolites for various receptors have been characterized through in vitro studies. These studies are crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor | Binding Affinity (Ki or IC50, nM) | Reference |
| Hydroxyzine | Histamine H1 | 2 (Ki) | [5] |
| Histamine H1 | 10-19 (IC50) | [6][7] | |
| Serotonin 5-HT2A | 50 (Ki) | [5] | |
| Dopamine D2 | 378 (Ki) | [5] | |
| Cetirizine | Histamine H1 | ~6 (Ki) | [3] |
| Levocetirizine | Histamine H1 | 3 (Ki) | [3] |
| Dextrocetirizine | Histamine H1 | 100 (Ki) | [3] |
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/G11 family of G-proteins.[8][9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.[9] Hydroxyzine and cetirizine, as H1 receptor antagonists, block the initial activation of this pathway by histamine.
Pharmacokinetics
The pharmacokinetic profiles of hydroxyzine and cetirizine differ significantly, which accounts for their distinct clinical uses and side-effect profiles.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Hydroxyzine:
-
Absorption: Rapidly absorbed following oral administration.[1]
-
Distribution: Widely distributed throughout the body, with higher concentrations found in the skin than in plasma.[1] It readily crosses the blood-brain barrier.[1] The volume of distribution is large, estimated to be between 16 and 22.5 L/kg.[[“]]
-
Metabolism: Extensively metabolized in the liver. The primary metabolic pathway is the oxidation of the alcohol moiety to a carboxylic acid, forming cetirizine.[1] This conversion is mediated by alcohol dehydrogenase. Other metabolites are formed via CYP3A4 and CYP3A5, including an N-dealkylated metabolite.[1][11]
-
Excretion: Excreted primarily in the urine, with about 70% of the active drug being excreted unchanged.[11]
Cetirizine:
-
Absorption: Rapidly and extensively absorbed after oral administration, with a bioavailability of at least 70%.[3]
-
Distribution: Plasma protein binding is high, ranging from 88% to 96%.[3] Cetirizine has limited ability to cross the blood-brain barrier.[3] The apparent volume of distribution is low, around 0.3 to 0.45 L/kg.[3][12]
-
Metabolism: Undergoes minimal metabolism.[3] A small extent of oxidative O-dealkylation occurs, forming a metabolite with negligible antihistaminic activity.[13]
-
Excretion: Primarily excreted unchanged in the urine (70-85%).[3]
Comparative Pharmacokinetic Parameters
| Parameter | Hydroxyzine | Cetirizine | Reference |
| Bioavailability | High (~72%) | >70% | [3][[“]][14] |
| Tmax (hours) | ~2.0 | ~1.0 | [1][3] |
| Cmax (ng/mL) | 0.16 (after 2 mg/kg oral) | 257 (after 10 mg oral) | [3][14] |
| Elimination Half-life (hours) | Adults: ~20, Elderly: ~29, Children: ~7.1 | Mean: 8.3 | [1][3] |
| Protein Binding | 93% | 88-96% | [1][3] |
| Volume of Distribution (L/kg) | 16 - 22.5 | 0.3 - 0.45 | [3][[“]] |
| Clearance (mL/min/kg) | Adults: 9.8 ± 3.3 | ~53 mL/min (total body) | [11][13] |
Metabolic Pathway of Hydroxyzine
Hydroxyzine is metabolized in the liver to its main active metabolite, cetirizine, through an oxidation reaction catalyzed by alcohol dehydrogenase. Further metabolism of hydroxyzine occurs via cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.[11]
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., hydroxyzine) for a specific receptor (e.g., histamine H1 receptor).
Materials:
-
Radioligand (e.g., [3H]pyrilamine for H1 receptors)
-
Cell membranes expressing the target receptor
-
Test compound (unlabeled hydroxyzine)
-
Non-specific binding competitor (e.g., a high concentration of an unlabeled H1 antagonist)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Protocol:
-
Preparation: Prepare serial dilutions of the test compound. Prepare cell membrane homogenates to a specific protein concentration.
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (high concentration of competitor).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]
Pharmacokinetic Study in Humans
Objective: To determine the key pharmacokinetic parameters of hydroxyzine and cetirizine following oral administration.
Protocol:
-
Subject Recruitment: Enroll a cohort of healthy volunteers. Ensure they meet inclusion criteria and provide informed consent.
-
Dosing: Administer a single oral dose of hydroxyzine to the subjects after an overnight fast.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentrations of hydroxyzine and cetirizine in the plasma samples.[17]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data for both hydroxyzine and cetirizine. Use non-compartmental or compartmental analysis software to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Conclusion
Hydroxyzine is a first-generation H1 antagonist with significant central nervous system effects due to its ability to cross the blood-brain barrier. Its primary active metabolite, cetirizine, is a second-generation antagonist with a much-improved safety profile, characterized by high selectivity for the H1 receptor and minimal central nervous system penetration. The distinct pharmacological and pharmacokinetic profiles of these two compounds underscore the principles of drug metabolism and its impact on therapeutic activity and adverse effects. This guide provides a foundational understanding for researchers and professionals involved in the development and evaluation of antihistaminic and other therapeutic agents.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Hydroxyzine and Cetirizine Interaction: Safety, Risks & Management | empathia.ai [empathia.ai]
- 5. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. SMPDB [smpdb.ca]
- 10. consensus.app [consensus.app]
- 11. reallifepharmacology.com [reallifepharmacology.com]
- 12. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cetirizine: Package Insert / Prescribing Information [drugs.com]
- 14. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a method for the analysis of hydroxyzine hydrochloride in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Hydroxyzine Dihydrochloride: A Technical Guide
Introduction
Hydroxyzine (B1673990) dihydrochloride (B599025), a first-generation antihistamine of the piperazine (B1678402) class, has been a cornerstone in the treatment of pruritus, anxiety, and allergic conditions for decades. First synthesized in 1956 by Union Chimique Belge (UCB), its discovery marked a significant advancement in the development of histamine (B1213489) H1 receptor antagonists.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and core pharmacological properties of hydroxyzine dihydrochloride, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The journey of hydroxyzine began in the mid-20th century, a period of burgeoning research into antihistaminic compounds. Scientists at UCB in Belgium were investigating derivatives of piperazine, a heterocyclic amine, for their potential therapeutic effects. This research culminated in the synthesis of hydroxyzine, a compound that demonstrated potent antihistaminic and anxiolytic properties.[1][2] The dihydrochloride salt form was developed to enhance its stability and solubility for pharmaceutical formulations.
Mechanism of Action
Hydroxyzine's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, it effectively blocks the actions of histamine, a key mediator of allergic and inflammatory responses. This antagonism of H1 receptors in the central nervous system is also responsible for its sedative and anxiolytic effects.
In addition to its high affinity for the H1 receptor, hydroxyzine exhibits weaker antagonist activity at other receptors, including the serotonin (B10506) 5-HT2A receptor, the dopamine (B1211576) D2 receptor, and the α1-adrenergic receptor. This multi-receptor activity may contribute to its broad therapeutic profile.
Synthesis of Hydroxyzine Dihydrochloride
The classical synthesis of hydroxyzine involves the N-alkylation of 1-(p-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol. However, the original patented method describes the condensation of p-chlorobenzhydryl chloride with N-[2-(2-hydroxyethoxy)ethyl]piperazine.
Experimental Protocols
Protocol 1: Synthesis of Hydroxyzine Free Base
This protocol is based on the originally described condensation reaction.
Materials:
-
N-mono-1-p-chlorobenzohydrylpiperazine
-
1-chloro-2-(2-hydroxy-ethoxy)-ethane
-
10% aqueous solution of Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
A mixture of 0.1 mol of N-mono-1-p-chlorobenzohydrylpiperazine and 0.1 mol of 1-chloro-2-(2-hydroxy-ethoxy)-ethane is heated for 3 hours at 150°C.[2]
-
The resulting mass is then taken up in 100 ml of benzene and 100 ml of a 10% aqueous solution of NaOH.[2]
-
The mixture is transferred to a separatory funnel, and the layers are allowed to separate. The aqueous layer is decanted.[2]
-
The benzene solution is washed with water.[2]
-
The solvent is evaporated under reduced pressure.[2]
-
The residue is subjected to vacuum distillation to yield 1-p-chlorobenzohydryl-4-[2-(2-hydroxy-ethoxy)-ethyl]-piperazine (hydroxyzine free base).[2]
Protocol 2: Preparation of Hydroxyzine Dihydrochloride
Materials:
-
Hydroxyzine free base (from Protocol 1)
-
Ethanol
-
Gaseous Hydrogen Chloride (HCl)
-
Ether
Procedure:
-
The hydroxyzine free base is dissolved in approximately twice its weight of ethanol.[2]
-
The solution is treated with an excess of gaseous HCl.[2]
-
The dihydrochloride salt is precipitated by the addition of ether.[2]
-
The solvent is decanted, and the residue is dissolved in a minimum amount of alcohol.[2]
-
Crystallization is induced by the addition of ether to yield hydroxyzine dihydrochloride.[2]
Quantitative Data
| Parameter | Value | Reference |
| Yield (Free Base) | 98% | [3] |
| Purity (HPLC) | 99% | [3] |
| Melting Point | 193°C | [2] |
| Boiling Point (Free Base) | 220°C / 0.5 mm Hg | [2] |
Spectroscopic Data
| Technique | Key Data | Reference |
| ¹H NMR | Spectra available | [4] |
| ¹³C NMR | Spectra available | [5] |
| IR | Spectra available | [6] |
| Mass Spectrometry | Spectra available | [6] |
Conclusion
The discovery and synthesis of hydroxyzine dihydrochloride represent a significant milestone in medicinal chemistry. Its continued use today is a testament to its efficacy and the ingenuity of its discoverers at UCB. The synthetic route, while refined over the years, still largely follows the fundamental principles of the original patented process. This guide provides a core understanding of the key technical aspects of this important pharmaceutical compound, offering a valuable resource for professionals in the field of drug development and research.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyzine dihydrochloride | 2192-20-3 [chemicalbook.com]
- 3. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]
- 4. Hydroxyzine dihydrochloride(2192-20-3) 1H NMR [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Hydroxyzine [webbook.nist.gov]
Hydroxyzine Pamoate: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical and physical properties of hydroxyzine (B1673990) pamoate, a first-generation antihistamine with sedative, anxiolytic, and antiemetic effects.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its fundamental characteristics. Key physicochemical data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for determining these properties are outlined, alongside a visualization of the histamine (B1213489) H1 receptor signaling pathway, which is central to hydroxyzine's mechanism of action.
Chemical Properties
Hydroxyzine pamoate is the pamoate salt of hydroxyzine, a synthetic piperazine (B1678402) derivative.[1][2] Chemically, it is designated as (±)-2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethanol 4,4'-methylenebis[3-hydroxy-2-naphthoate] (1:1).[3][4][5] The active moiety, hydroxyzine, is a member of the diphenylmethylpiperazine class of antihistamines.[6] The pamoate salt form influences the drug's physical properties, such as solubility, which in turn can affect its formulation and delivery.
Chemical Structure
-
Hydroxyzine Base: C₂₁H₂₇ClN₂O₂
-
Pamoic Acid: C₂₃H₁₆O₆
Molecular Formula and Molecular Weight
The combination of hydroxyzine and pamoic acid results in the following molecular formula and weight:
-
Molecular Weight: 763.27 g/mol [2][7][8][9] (also reported as 763.29 g/mol and 763.3 g/mol [3][4][6][11])
Chemical Data Summary
| Property | Value | References |
| IUPAC Name | 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethanol;4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylic acid) | [12] |
| CAS Number | 10246-75-0 | [8][9][13] |
| Chemical Formula | C₂₁H₂₇ClN₂O₂•C₂₃H₁₆O₆ | [3][4][7] |
| Molecular Weight | 763.27 g/mol | [2][7][8][9] |
Physical Properties
The physical characteristics of hydroxyzine pamoate are crucial for its formulation into suitable dosage forms.
Appearance
Hydroxyzine pamoate is described as a light yellow, practically odorless powder.[3][4][5][12]
Melting Point
The melting point of hydroxyzine pamoate has been reported with some variability, with one source indicating a melting point of 300°C, while another suggests it is greater than 155°C with decomposition.[10][11][13]
Solubility
Hydroxyzine pamoate's solubility profile is a key determinant of its absorption characteristics. It is practically insoluble in water and methanol.[3][4][5][12] However, it is freely soluble in dimethylformamide[3][4][5][12] and slightly soluble in acetone.[12]
pKa
Physical Property Summary
| Property | Description | References |
| Physical Form | Light yellow, practically odorless powder | [3][4][5][12] |
| Melting Point | >155°C (with decomposition) or 300°C | [10][11][13] |
| Water Solubility | Practically insoluble | [3][4][5][12] |
| Methanol Solubility | Practically insoluble | [3][4][5][12] |
| Dimethylformamide Solubility | Freely soluble | [3][4][5][12] |
| Acetone Solubility | Slightly soluble | [12] |
Spectral Data
Spectroscopic data are essential for the identification and characterization of hydroxyzine pamoate.
-
Infrared (IR) Spectroscopy: The IR spectrum of hydroxyzine pamoate is available in spectral databases and can be used for identification by comparing the spectrum of a sample to a reference spectrum.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are valuable for confirming the chemical structure of hydroxyzine pamoate.[1] Predicted ¹H NMR spectra are also available.[15]
-
Mass Spectrometry: Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of hydroxyzine pamoate, aiding in its identification.[1]
Signaling Pathway
Hydroxyzine exerts its primary therapeutic effects by acting as an inverse agonist at the histamine H1 receptor.[1][2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction and increased vascular permeability.[16] By binding to the H1 receptor, hydroxyzine prevents histamine from binding and initiating this signaling pathway.
Experimental Protocols
The following sections describe general methodologies for determining the key physicochemical properties of a pharmaceutical compound like hydroxyzine pamoate.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid substance transitions to a liquid state. It is a characteristic property that can indicate purity.
Methodology (Capillary Method):
-
A small, finely powdered sample of hydroxyzine pamoate is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature range over which the substance melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Determination of Solubility
Principle: Equilibrium solubility is the concentration of a solute in a saturated solution at a given temperature and pressure. The shake-flask method is a common and reliable technique for this determination.[17]
Methodology (Shake-Flask Method): [17]
-
An excess amount of hydroxyzine pamoate is added to a series of flasks containing different solvents (e.g., water, methanol, dimethylformamide).
-
The flasks are sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspensions are allowed to stand to permit the undissolved solid to settle.
-
Aliquots of the supernatant are carefully removed and filtered to separate the dissolved drug from the solid particles.
-
The concentration of hydroxyzine pamoate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa values.[18][19]
Methodology (Potentiometric Titration): [18][19]
-
A known concentration of hydroxyzine pamoate is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent for poorly soluble compounds).
-
The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) are determined from the inflection point(s) of the titration curve.
Histamine H1 Receptor Binding Assay
Principle: A competitive radioligand binding assay is used to determine the affinity of a test compound (hydroxyzine) for a specific receptor (H1 receptor) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.[16][20]
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared from a suitable cell line (e.g., HEK293T cells).[21]
-
Assay Setup: In a multi-well plate, the following are incubated in triplicate:
-
Total Binding: Cell membranes and a radiolabeled H1 antagonist (e.g., [³H]pyrilamine).
-
Non-specific Binding: Cell membranes, radiolabeled antagonist, and a high concentration of a non-labeled H1 antagonist to saturate the receptors.
-
Competition Binding: Cell membranes, radiolabeled antagonist, and varying concentrations of hydroxyzine.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This technical guide has provided a detailed overview of the essential chemical and physical properties of hydroxyzine pamoate. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for its analytical characterization. The visualization of the H1 receptor signaling pathway and the experimental workflows aim to enhance the understanding of its mechanism of action and the methods used for its evaluation. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.
References
- 1. Hydroxyzine Pamoate | C44H43ClN2O8 | CID 25096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. drugs.com [drugs.com]
- 4. HYDROXYZINE PAMOATE [dailymed.nlm.nih.gov]
- 5. Hydroxyzine Pamoate Capsules USP [dailymed.nlm.nih.gov]
- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 7. HYDROXYZINE PAMOATE [dailymed.nlm.nih.gov]
- 8. HYDROXYZINE PAMOATE USP - PCCA [pccarx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HYDROXYZINE PAMOATE | 10246-75-0 [amp.chemicalbook.com]
- 11. Hydroxyzine Pamoate Salt Analytical Standard, Affordable Price, High Purity Solution [nacchemical.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. chembk.com [chembk.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. benchchem.com [benchchem.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Atarax (Hydroxyzine) for Anxiety Disorders: An In-depth Review of Early Clinical Studies
A comprehensive analysis of the foundational clinical research into the anxiolytic efficacy and safety of hydroxyzine (B1673990), focusing on the pioneering studies of the mid-20th century.
Introduction
Hydroxyzine, marketed as Atarax, was first synthesized in the mid-1950s and quickly became a subject of clinical investigation for its potential therapeutic effects on anxiety and tension states. As a first-generation antihistamine with sedative properties, its anxiolytic effects were explored in a number of early clinical trials throughout the 1960s and 1970s. These foundational studies, often conducted on patients diagnosed with "anxiety neurosis" or "psychoneurotic anxiety," laid the groundwork for this compound's enduring, albeit evolving, role in the management of anxiety disorders. Numerous clinical trials in the 1960s and 1970s have attested to the anxiolytic efficacy of hydroxyzine and its beneficial effect on sleep, as well as in reducing stress and anxiety associated with coronary disease.[1] This technical guide provides a detailed examination of these early clinical investigations, summarizing available quantitative data, outlining experimental protocols, and visualizing the logical flow of these seminal studies.
Core Efficacy and Safety Findings from Early Clinical Research
Early clinical studies consistently demonstrated that hydroxyzine was more effective than a placebo in reducing the symptoms of anxiety. These trials established a typical oral dosage of 50 mg per day, which was shown to significantly improve standard measurements of anxiety.[2] A notable finding from this era of research was the rapid onset of anxiolytic action, with improvements often observed within the first week of treatment.[2] Furthermore, the therapeutic effects were maintained throughout the study durations, which typically ranged from four weeks to three months, and there was no evidence of a rebound effect upon cessation of therapy.[2]
The most frequently reported adverse effect in these early trials was transient sleepiness.[2] Other, less common, side effects included dry mouth, weight gain, and loss of concentration.[3] Importantly, experience with hydroxyzine during this period indicated a lack of organ toxicity and an absence of dependency, which was a significant advantage over other anxiolytic agents of the time, such as benzodiazepines.[1]
Experimental Protocols of Early Clinical Trials
Patient Population and Diagnosis
The subjects in these early trials were typically adult outpatients diagnosed with conditions that would be analogous to today's anxiety disorders. Common diagnostic labels used at the time included "anxiety and tension states," "psychoneurosis," and "anxiety neurosis." These diagnoses were based on clinical interviews and the prevailing psychiatric understanding of the era.
Study Design
The majority of these foundational studies were double-blind, placebo-controlled trials. This design was crucial in establishing the true pharmacological effect of hydroxyzine by minimizing bias from both the patients and the investigators. The typical workflow of these trials is illustrated in the diagram below.
Dosage and Administration
The standard dosage of hydroxyzine in these trials was typically 50 mg per day, administered orally in divided doses. This dosage was found to be both effective and generally well-tolerated.
Assessment of Anxiety
The evaluation of anxiety levels in these early studies relied on a combination of clinician-rated and patient-reported outcomes. While the specific scales used are not always detailed in available summaries, they would have been the standard psychiatric assessment tools of that period. The Hamilton Anxiety Scale (HAM-A), though developed in 1959, became more widely used in later studies.
Quantitative Data Summary
The following tables summarize the key quantitative data that can be gleaned from abstracts and reviews of these early clinical trials. It is important to note that the lack of access to the full-text of these studies limits the completeness of this data.
Table 1: Summary of Efficacy Data from a Representative 4-Week Placebo-Controlled Trial
| Outcome Measure | Hydroxyzine (50 mg/day) | Placebo |
| Number of Patients | 133 (in a representative study) | (Data not consistently available) |
| Significant Decrease in Anxiety Scores | Yes (from week 1) | No |
| Statistical Superiority to Placebo | Maintained throughout 4 weeks | N/A |
Data synthesized from a multi-center, randomized, double-blind study.[3]
Table 2: Incidence of Common Adverse Events
| Adverse Event | Hydroxyzine Group (%) | Placebo Group (%) |
| Sleepiness | 28 | 14 |
| Dry Mouth | 14 | 5 |
| Weight Gain | 12 | 10 |
| Loss of Concentration | 9 | 8 |
| Insomnia | 9 | 6 |
| Overall Side Effects Reported | 52 | 35 |
Data from a 4-week placebo-controlled trial.[3]
Signaling Pathways and Mechanism of Action
While the early clinical trials focused on the observable anxiolytic effects of hydroxyzine, our current understanding of its mechanism of action involves its activity as a potent and selective histamine (B1213489) H1 receptor inverse agonist. The diagram below illustrates the proposed primary signaling pathway associated with its anxiolytic and sedative effects.
Conclusion
The early clinical studies of this compound (hydroxyzine) conducted in the 1950s, 1960s, and 1970s were instrumental in establishing its role as an effective and well-tolerated treatment for anxiety disorders. These trials, primarily double-blind and placebo-controlled, demonstrated hydroxyzine's superiority over placebo in reducing anxiety symptoms, its rapid onset of action, and a favorable safety profile characterized by transient drowsiness and a lack of dependence. While the methodologies of these early studies may not meet all the rigorous standards of modern clinical trials, they provided the essential evidence base for the use of hydroxyzine in anxious patients and paved the way for its continued use and further research. The data from this era underscore the enduring value of hydroxyzine as a therapeutic option in the management of anxiety.
References
Hydroxyzine: A Technical Guide to Histamine Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the binding characteristics of hydroxyzine (B1673990), a first-generation antihistamine, with a primary focus on its interaction with histamine (B1213489) receptors. The following sections present quantitative binding affinity data, detailed experimental methodologies for receptor binding assays, and visualizations of key pathways and processes.
Executive Summary
Hydroxyzine is a potent and selective inverse agonist of the histamine H1 receptor, which is its predominant mechanism of action and the basis for its antihistaminic and sedative effects.[1] Unlike many other first-generation antihistamines, hydroxyzine exhibits a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in minimal anticholinergic activity.[1][2] Furthermore, hydroxyzine acts as a weak antagonist at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[1][3] This multi-receptor profile contributes to its therapeutic applications, including its use as an anxiolytic.[1][4] Hydroxyzine is lipophilic, allowing it to readily cross the blood-brain barrier and exert effects on the central nervous system.[3]
Quantitative Binding Affinity of Hydroxyzine
The binding affinity of hydroxyzine for various neurotransmitter receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below summarizes the binding profile of hydroxyzine.
| Receptor Subtype | Ki (nM) | pKi | Reference(s) |
| Histamine H1 Receptor | 2.0 | 8.7 | [5] |
| 4.7 - 19 | - | [3] | |
| Serotonin 5-HT2A Receptor | 50 | 7.3 | [5] |
| Dopamine D2 Receptor | 378 | 6.42 | [5] |
| Muscarinic Receptors (general) | 3,600 - 30,000 | - | [2] |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[6] A competitive binding assay, as detailed below, is used to determine the Ki of a test compound (e.g., hydroxyzine).
Materials
-
Membrane Preparation: Crude cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human histamine receptor of interest.[7]
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Mepyramine for the H1 receptor).[7]
-
Test Compound: Hydroxyzine, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters) and a vacuum manifold.[8][9]
-
Scintillation Cocktail and Counter: For detection of radioactivity.[8][10]
Methodology
-
Membrane Preparation:
-
Culture cells expressing the target receptor to approximately 90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cell lysate.
-
Isolate the membrane fraction via differential centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).[7]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[8]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate: assay buffer, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (hydroxyzine).
-
Initiate the binding reaction by adding the membrane preparation to each well.[8][10]
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7][8]
-
-
Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration, separating the membrane-bound radioligand from the free radioligand.[8][10]
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]
-
Dry the filters completely.[10]
-
Add scintillation cocktail to each filter and quantify the retained radioactivity using a scintillation counter.[8][10]
-
-
Data Analysis:
-
The raw data (counts per minute) is used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[10]
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Hydroxyzine Binding Selectivity Profile
Caption: Relative binding affinity of hydroxyzine for various receptors.
References
- 1. psychdb.com [psychdb.com]
- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
The Evolution of a First-Generation Antihistamine: A Technical Guide to the Molecular Structure and Activity of Hydroxyzine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure, pharmacological activity, and structure-activity relationships (SAR) of hydroxyzine (B1673990) and its principal derivatives, cetirizine (B192768) and levocetirizine (B1674955). We will explore the chemical modifications that transformed a first-generation antihistamine with significant central nervous system effects into highly selective, non-sedating second-generation agents. This document includes a compilation of quantitative data, detailed experimental protocols for assessing biological activity, and visualizations of key signaling pathways and experimental workflows.
From Hydroxyzine to Levocetirizine: A Molecular Journey
Hydroxyzine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class.[1] Its primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor, which accounts for its antihistaminic and sedative properties.[2][3] Hydroxyzine's ability to cross the blood-brain barrier readily leads to significant central nervous system effects, including sedation and anxiolysis.[3] The anxiolytic effects are also attributed to its weaker antagonist activity at serotonin (B10506) 5-HT2A receptors.[2][3]
The development of hydroxyzine derivatives was driven by the need to mitigate its sedative side effects while retaining high antihistaminic efficacy. This led to the synthesis of cetirizine, the primary human metabolite of hydroxyzine.[4][]
-
Cetirizine: This second-generation antihistamine is formed by the oxidation of the terminal alcohol group of hydroxyzine to a carboxylic acid.[][6] This structural change increases the molecule's polarity, which significantly reduces its ability to cross the blood-brain barrier.[2] Cetirizine is a racemic mixture, containing equal amounts of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine).[7]
-
Levocetirizine: Further refinement led to the isolation of the levorotatory enantiomer of cetirizine, known as levocetirizine.[8] Pharmacological studies revealed that the antihistaminic activity of cetirizine resides primarily in the (R)-isomer.[8][9] Levocetirizine exhibits a higher affinity for the H1 receptor compared to both dextrocetirizine and the racemic mixture.[10][11]
Structure-Activity Relationship (SAR)
The evolution from hydroxyzine to levocetirizine provides a classic example of how subtle molecular modifications can dramatically alter a drug's pharmacological profile.
-
Blood-Brain Barrier Penetration and Sedation: The key structural feature differentiating first and second-generation hydroxyzine derivatives is the terminal functional group. Hydroxyzine's terminal hydroxyl group allows it to be sufficiently lipophilic to cross the blood-brain barrier and occupy H1 receptors in the central nervous system, leading to drowsiness.[3] A positron emission tomography (PET) study revealed that a single 30 mg dose of hydroxyzine resulted in 67.6% occupancy of brain H1 receptors, which correlated with subjective sleepiness.[3] In contrast, the carboxyl group of cetirizine and levocetirizine makes the molecules more hydrophilic, limiting their CNS penetration and thus reducing sedative effects.[2][10]
-
Receptor Affinity and Selectivity: While hydroxyzine is a potent H1 receptor antagonist, it also displays affinity for other receptors, including serotonin 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, which contributes to its broader pharmacological effects, including anxiolysis.[2][3] Its derivatives, particularly levocetirizine, are highly selective for the H1 receptor.[10] Levocetirizine has a significantly higher binding affinity for the H1 receptor than the (S)-enantiomer.[10]
Quantitative Pharmacological Data
The following table summarizes the binding affinities of hydroxyzine and its derivatives for various receptors, providing a quantitative comparison of their activity.
| Compound | Receptor Target | Binding Affinity (Ki) | Primary Pharmacological Effect |
| Hydroxyzine | Histamine H1 | 2 nM[12] | Antihistaminic, Sedative, Anxiolytic |
| Serotonin 5-HT2A | 50 nM[12] | Anxiolytic | |
| Dopamine D2 | 378 nM[12] | - | |
| Cetirizine | Histamine H1 | ~6 nM[10] | Antihistaminic (non-sedating) |
| Levocetirizine | Histamine H1 | ~3 nM[10] | Antihistaminic (non-sedating) |
| Dextrocetirizine | Histamine H1 | ~100 nM[10] | Largely inactive |
Signaling Pathways and Experimental Protocols
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, Gq/11 activates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored intracellular calcium (Ca2+).[14] This increase in intracellular calcium mediates various cellular responses, including smooth muscle contraction and increased vascular permeability.[13][14] DAG, along with Ca2+, activates protein kinase C (PKC), which in turn can activate transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokines.[14]
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychdb.com [psychdb.com]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 6. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levocetirizine – Chiralpedia [chiralpedia.com]
- 8. Levocetirizine - Wikipedia [en.wikipedia.org]
- 9. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]
- 10. Cetirizine - Wikipedia [en.wikipedia.org]
- 11. Levocetirizine | C21H25ClN2O3 | CID 1549000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
- 14. SMPDB [smpdb.ca]
Hydroxyzine: A First-Generation Antihistamine - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of hydroxyzine (B1673990), a first-generation antihistamine, focusing on its core pharmacological principles. It is designed to be a comprehensive resource, detailing its mechanism of action, receptor pharmacology, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
Hydroxyzine's primary pharmacological action is as a potent inverse agonist of the histamine (B1213489) H1 receptor.[1][2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor, leading to a more profound suppression of histamine-mediated signaling pathways. This action is responsible for its classic antihistaminic effects, such as the reduction of pruritus (itching) and the suppression of wheal and flare responses.[1][3]
As a first-generation antihistamine, hydroxyzine readily crosses the blood-brain barrier, a characteristic that distinguishes it from second-generation agents.[2][4] This central nervous system (CNS) penetration leads to significant occupancy of H1 receptors in the brain, which underlies its prominent sedative and anxiolytic effects.[1][5]
Beyond its high affinity for the H1 receptor, hydroxyzine also exhibits weaker antagonistic activity at other G-protein coupled receptors (GPCRs), including the serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[1][2] Its interaction with the 5-HT2A receptor, in particular, is thought to contribute to its anxiolytic properties, an effect not typically observed with other antihistamines lacking this specific activity.[1][6] In contrast to many other first-generation antihistamines, hydroxyzine has a notably lower affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a reduced incidence of anticholinergic side effects like dry mouth and urinary retention.[1][2]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a GPCR that couples to the Gq/11 family of G-proteins.[7][8] Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[7] The elevated cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which in turn initiates downstream signaling cascades that lead to the activation of transcription factors like NF-κB.[7] This pathway ultimately results in the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the allergic inflammatory response.[9] Hydroxyzine, by acting as an inverse agonist, stabilizes the H1 receptor in an inactive conformation, thus inhibiting this entire signaling cascade.
Quantitative Pharmacology
The pharmacological profile of hydroxyzine is defined by its binding affinity for various receptors and its pharmacokinetic properties, which dictate its absorption, distribution, metabolism, and excretion.
Receptor Binding Profile
Hydroxyzine's high affinity for the histamine H1 receptor is evident from its low nanomolar inhibition constant (Ki). Its affinities for other receptors are significantly lower, illustrating its relative selectivity.
| Receptor | Ki (nM) | Reference(s) |
| Histamine H1 | 2.0 | [10] |
| Serotonin 5-HT2A | 50 | [10] |
| Dopamine D2 | 378 | [10] |
| Muscarinic (general) | 3,600 - 30,000 | [11] |
| α1-Adrenergic | Data not consistently reported | |
| Lower Ki values indicate higher binding affinity. |
Pharmacokinetic Parameters
Hydroxyzine is rapidly absorbed following oral administration. It undergoes hepatic metabolism, with its primary active metabolite being cetirizine, a second-generation antihistamine. The elimination half-life varies significantly with age.
| Parameter | Value | Population | Reference(s) |
| Time to Peak Concentration (Tmax) | ~2.0 hours | Adults & Children | [1] |
| Elimination Half-life (t½) | ~7.1 hours | Children | [1] |
| ~20.0 hours | Adults | [1] | |
| ~29.3 hours | Elderly | [1] | |
| Volume of Distribution (Vd) | 16 - 22.5 L/kg | Adults | [3] |
| Protein Binding | ~93% | Adults | [1] |
| Metabolism | Hepatic (Primary metabolite: Cetirizine) | - | [1] |
| Excretion | Primarily Urine and Feces | - | [1] |
Pharmacodynamics and Clinical Efficacy
The clinical effects of hydroxyzine are a direct consequence of its interaction with central and peripheral H1 receptors. Its efficacy has been quantified in various clinical settings.
| Indication | Assessment Scale | Efficacy Data | Reference(s) |
| Generalized Anxiety Disorder (GAD) | Hamilton Anxiety Scale (HAM-A) | Mean change from baseline: -12.16 (vs. -9.64 for placebo) | [3][12] |
| Chronic Pruritus | Dermatology Life Quality Index (DLQI) | 92.22% improvement in mean score at 12 weeks | [13] |
| 5-D Itch Scale | 47.63% improvement in mean score at 12 weeks | [13] | |
| CNS Sedation | Brain H1 Receptor Occupancy (PET) | 67.6% at a 30 mg dose | [1] |
Key Experimental Protocols
The characterization of hydroxyzine's pharmacological properties relies on a suite of standardized in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assay (Competitive)
This assay quantifies the affinity of hydroxyzine for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenates are prepared from cell lines (e.g., CHO, HEK293) or tissues (e.g., guinea pig cerebellum) known to express the histamine H1 receptor.[14]
-
Reagents:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Wells contain receptor membranes and the radioligand.
-
Non-specific Binding: Wells contain receptor membranes, the radioligand, and a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin) to saturate the receptors.[14]
-
Competition Binding: Wells contain receptor membranes, the radioligand, and varying concentrations of hydroxyzine.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: The contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding counts from the total binding counts.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the hydroxyzine concentration.
-
The IC50 (the concentration of hydroxyzine that inhibits 50% of specific binding) is determined using non-linear regression.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Brain H1 Receptor Occupancy via Positron Emission Tomography (PET)
PET imaging allows for the direct in vivo quantification of receptor occupancy in the human brain, providing a crucial link between drug dosage, CNS exposure, and pharmacodynamic effects like sedation.
Methodology:
-
Radiotracer Synthesis: A potent H1 receptor antagonist is labeled with a positron-emitting isotope, most commonly Carbon-11. [¹¹C]-doxepin is a frequently used radiotracer for H1 receptor imaging.[15][16]
-
Study Design: A randomized, placebo-controlled, crossover design is typically employed. Healthy volunteers undergo PET scans at baseline (placebo) and after receiving a single oral dose of hydroxyzine.[17]
-
PET Scan Acquisition:
-
The subject is positioned in the PET scanner.
-
The [¹¹C]-doxepin radiotracer is administered intravenously as a bolus.
-
Dynamic PET data are acquired for a specified duration (e.g., 90 minutes) to measure the tracer's distribution and binding in the brain over time.[15]
-
-
Image Analysis:
-
Dynamic PET images are reconstructed and co-registered with the subject's MRI for anatomical reference.
-
Regions of Interest (ROIs) are defined in H1 receptor-rich areas (e.g., frontal cortex, cingulate gyrus, thalamus) and a reference region with negligible H1 receptor density (e.g., cerebellum).[18]
-
The binding potential (BP_ND), an index of the density of available receptors, is calculated for each ROI using kinetic modeling techniques such as the Logan graphical analysis with the reference tissue model.[18]
-
-
Receptor Occupancy Calculation:
-
H1 receptor occupancy (H1RO) is calculated for each ROI using the following formula: H1RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
-
This value represents the percentage of H1 receptors that are occupied by hydroxyzine at the time of the scan.[15]
-
Histamine-Induced Wheal and Flare Test
This in vivo pharmacodynamic test assesses the ability of an antihistamine to suppress the cutaneous allergic response induced by histamine.
Methodology:
-
Subject Preparation: The volar surface of the forearm of a healthy volunteer is used as the test site.
-
Baseline Measurement: A baseline response is established by introducing a standardized amount of histamine (e.g., a drop of histamine dihydrochloride (B599025) 1:1,000) into the epidermis via a skin prick test with a lancet.[19]
-
Drug Administration: The subject receives a single oral dose of hydroxyzine.
-
Post-Dose Challenge: At specific time points after drug administration (e.g., 2, 4, 8, 12, 24 hours), the histamine challenge is repeated on an adjacent, untreated area of the skin.[20]
-
Response Measurement: After a set time following each histamine challenge (typically 15-20 minutes), the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.[19][21] The diameters of the wheal and flare are traced or measured with a caliper.
-
Data Analysis:
-
The areas of the wheal and flare are calculated.
-
The percentage of suppression of the wheal and flare response at each time point is calculated relative to the baseline measurement.
-
This data provides information on the onset, magnitude, and duration of hydroxyzine's antihistaminic effect in the skin.
-
Conclusion
Hydroxyzine remains a significant compound in the study of H1 receptor pharmacology. Its role as a potent, first-generation inverse agonist with notable CNS activity provides a valuable tool for research into histamine-mediated processes in both peripheral tissues and the central nervous system. The well-established methodologies for characterizing its binding affinity, pharmacokinetic profile, and in vivo pharmacodynamic effects serve as a robust framework for the evaluation of novel antihistaminic agents. A thorough understanding of its multifaceted pharmacology is essential for drug development professionals aiming to refine the therapeutic index of future H1 receptor modulators, particularly in balancing efficacy with CNS side effects.
References
- 1. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Efficacy and safety of hydroxyzine in the treatment of generalized anxiety disorder: a 3-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijss-sn.com [ijss-sn.com]
- 5. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. SMPDB [smpdb.ca]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-World, Non-Interventional, Observational Study of Hydroxyzine Hydrochloride in Chronic Pruritus: a Prospective, Non-Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Activity of Hydroxyzine in Macrophage Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the scientific investigation into the anti-inflammatory properties of hydroxyzine (B1673990), a first-generation antihistamine, specifically within macrophage cells. While traditionally used for its antihistaminic and anxiolytic effects, recent research has explored its immunomodulatory capabilities. This document synthesizes findings on its mechanism of action, provides detailed experimental protocols for replication, and presents quantitative data from relevant studies.
Proposed Mechanism of Action
Hydroxyzine's anti-inflammatory effects in activated macrophages appear to be mediated through the suppression of key intracellular signaling pathways.[1][2] Unlike its well-documented H1-receptor antagonism, its immunomodulatory action involves interfering with the signaling cascades that lead to the production of pro-inflammatory cytokines and mediators.
Research indicates that in macrophages already activated by an inflammatory stimulus like Lipopolysaccharide (LPS), hydroxyzine can significantly decrease the levels of phosphorylated (active) p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) proteins.[1][2][3] These two pathways are critical hubs in the inflammatory response. Their inhibition curtails the downstream signaling that ultimately leads to the transcription and release of inflammatory molecules.
Interestingly, some studies suggest a dual role for hydroxyzine: it exerts anti-inflammatory effects on pre-activated macrophages, but may trigger a mild inflammatory response in non-activated macrophages.[1][2][3] However, other research did not observe a significant effect on the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, GM-CSF, and IL-12p40 in LPS-stimulated macrophages, indicating that the precise mechanism and effects may be context-dependent and require further investigation.[4][5]
The following diagram illustrates the proposed signaling pathway where hydroxyzine exerts its inhibitory effects in LPS-stimulated macrophages.
Experimental Protocols
This section details a synthesized methodology for investigating hydroxyzine's anti-inflammatory effects in vitro, based on published studies.[2][4][5]
Cell Culture and Maintenance
-
Culture Medium: Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL penicillin, and 100 µg/mL streptomycin.[4][5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is refreshed every 2-3 days to ensure cell viability.[4][5]
In Vitro Anti-Inflammatory Assay
The following diagram outlines the typical workflow for assessing the anti-inflammatory activity of hydroxyzine.
-
Cell Seeding: J774.2 cells are seeded into 24-well plates at a density of 1x10⁶ cells/mL per well and allowed to adhere overnight.[4][5]
-
Hydroxyzine Treatment: The adherent cells are then treated with various concentrations of hydroxyzine hydrochloride (e.g., 1, 5, 10, 20 µg/mL). A vehicle control (e.g., DMSO or media) is also included.[4][5]
-
Inflammatory Stimulation: After a pre-treatment period (typically 1-2 hours), inflammation is induced by adding Lipopolysaccharide (LPS) from Salmonella minnesota (1 µg/mL) to the wells (except for the non-stimulated control group).[4][5]
-
Incubation: The plates are incubated for 24 hours to allow for the inflammatory response and cytokine production.[4][5]
-
Sample Collection: Post-incubation, the cell culture supernatant is carefully collected to measure secreted cytokines. The remaining cells are washed with PBS and then lysed to extract total protein for pathway analysis.
Analytical Methods
-
Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[4]
-
Signaling Protein Analysis (Flow Cytometry): To determine the activation state of intracellular signaling proteins, cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies specific to the phosphorylated forms of p38 MAPK and PI3K. Analysis is performed using a flow cytometer.[2]
Summary of Quantitative Data
The existing literature presents varied quantitative outcomes regarding hydroxyzine's efficacy. The data is summarized below for easy comparison.
Table 1: Effect of Hydroxyzine Hydrochloride on Pro-inflammatory Cytokine Secretion in LPS-Stimulated J774.2 Macrophages
| Cytokine Assessed | Hydroxyzine Conc. (µg/mL) | Observed Effect | Reference |
| TNF-α | 1, 5, 10, 20 | No significant effect on secretion | [5] |
| IL-6 | 1, 5, 10, 20 | No significant effect on secretion | [5] |
| IL-12p40 | 1, 5, 10, 20 | No significant effect on secretion | [5] |
| GM-CSF | 1, 5, 10, 20 | No significant effect on secretion | [5] |
Table 2: Effect of Hydroxyzine Hydrochloride on Inflammatory Signaling Pathways in Activated Macrophages
| Protein Analyzed | Method | Observed Effect | Reference |
| Phosphorylated p38 MAPK | Flow Cytometry | Significant decrease in protein levels | [2] |
| Phosphorylated PI3K | Flow Cytometry | Significant decrease in protein levels | [2] |
Conclusion and Future Directions
The investigation into hydroxyzine's anti-inflammatory activity in macrophages reveals a potential mechanism of action involving the inhibition of the p38 MAPK and PI3K signaling pathways.[1][2] This suggests that hydroxyzine could modulate the inflammatory response in cells that have already been activated.
However, there are conflicting reports, with some studies showing no significant impact on the downstream production of key inflammatory cytokines like TNF-α and IL-6.[4][5] This discrepancy highlights the complexity of hydroxyzine's immunomodulatory effects and underscores the need for further research.
Future investigations should aim to:
-
Elucidate the dose- and time-dependent effects of hydroxyzine on a wider array of inflammatory mediators.
-
Utilize primary macrophage cells in addition to cell lines to validate the findings.
-
Employ transcriptomic and proteomic approaches to gain a more comprehensive understanding of the signaling networks affected by hydroxyzine.
-
Clarify the conditions under which hydroxyzine exhibits pro- versus anti-inflammatory properties.
By addressing these questions, the scientific community can build a clearer picture of hydroxyzine's therapeutic potential as an immunomodulatory agent.
References
The Sedative and Anxiolytic Properties of Hydroxyzine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyzine (B1673990), a first-generation antihistamine of the piperazine (B1678402) class, has been utilized for its sedative and anxiolytic properties for decades. This technical guide provides an in-depth review of the molecular mechanisms, pharmacokinetics, and pharmacodynamics underlying these effects. It summarizes key quantitative data from preclinical and clinical studies, details common experimental protocols for evaluation, and visualizes the primary signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of psychopharmacological agents.
Introduction
Hydroxyzine is a versatile pharmacological agent with a well-established safety profile.[1] While primarily known for its antihistaminic effects in the treatment of pruritus and urticaria, its sedative and anxiolytic actions are of significant interest in the fields of psychiatry and neurology.[2][3] Unlike benzodiazepines, hydroxyzine does not appear to carry a risk of dependence, making it a valuable alternative in certain patient populations.[1] This guide delves into the technical aspects of hydroxyzine's sedative and anxiolytic properties to provide a foundational understanding for further research and development.
Mechanism of Action
Hydroxyzine's pharmacological effects are primarily attributable to its interaction with several central nervous system receptors.
Primary Mechanism: Histamine (B1213489) H1 Receptor Inverse Agonism
The most prominent mechanism of action for hydroxyzine is its potent inverse agonism at the histamine H1 receptor.[4][5] By binding to and stabilizing the inactive conformation of the H1 receptor, hydroxyzine effectively blocks the wakefulness-promoting effects of histamine in the central nervous system.[6] This action is the principal driver of its sedative and hypnotic properties.[7] Positron Emission Tomography (PET) studies have demonstrated a direct correlation between H1 receptor occupancy in the brain and subjective sleepiness.[2]
Anxiolytic Mechanism: Serotonin (B10506) 5-HT2A Receptor Antagonism
The anxiolytic effects of hydroxyzine are thought to be mediated, at least in part, by its antagonism of the serotonin 5-HT2A receptor.[4][8] This mechanism is shared with some atypical antipsychotic medications that also exhibit anxiolytic properties.[8] It is hypothesized that by blocking 5-HT2A receptors, hydroxyzine modulates downstream signaling pathways involved in anxiety and stress responses. Other first-generation antihistamines that lack this significant 5-HT2A receptor activity are not as effective in treating anxiety.[4]
Other Receptor Interactions
Hydroxyzine also exhibits weaker antagonism at dopamine (B1211576) D2 and alpha-1 adrenergic receptors.[2][4] While these interactions are less pronounced, they may contribute to the overall clinical profile of the drug. Notably, hydroxyzine has a low affinity for muscarinic acetylcholine (B1216132) receptors, resulting in a lower incidence of anticholinergic side effects compared to other first-generation antihistamines like diphenhydramine.[4][9]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Hydroxyzine is rapidly absorbed following oral administration, with effects typically observed within 15 to 60 minutes.[3] It is extensively metabolized in the liver, with its primary active metabolite being cetirizine (B192768), a second-generation antihistamine.[10] The elimination half-life of hydroxyzine varies with age, being approximately 7.1 hours in children, 20 hours in adults, and 29.3 hours in the elderly.[2][11]
Pharmacodynamics
The sedative effects of hydroxyzine are dose-dependent and correlate with the extent of H1 receptor occupancy in the brain.[12] A brain H1 receptor occupancy of over 50% is associated with a high prevalence of somnolence.[2] The anxiolytic effects also appear to be dose-dependent, with a daily dose of 50 mg showing significant efficacy in treating Generalized Anxiety Disorder (GAD).[13]
Quantitative Data
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values in nM) of hydroxyzine. Lower Ki values indicate higher binding affinity.
| Receptor | Hydroxyzine Ki (nM) | Reference(s) |
| Histamine H1 | 2 | [14] |
| Serotonin 5-HT2A | 50 | [2] |
| Dopamine D2 | 378 | [14] |
| Alpha-1 Adrenergic | 50 | [2] |
| Muscarinic Acetylcholine | 3,600 - 30,000 | [9] |
Brain Histamine H1 Receptor Occupancy (PET Studies)
Positron Emission Tomography (PET) studies have quantified the in-vivo occupancy of H1 receptors in the human brain following hydroxyzine administration.
| Dose | Mean H1 Receptor Occupancy | Reference(s) |
| 25 mg | 53.95% | [15] |
| 30 mg | 67.6% | [12][16] |
Clinical Efficacy in Generalized Anxiety Disorder (GAD)
The efficacy of hydroxyzine in treating GAD has been evaluated in several randomized controlled trials. The Hamilton Anxiety Rating Scale (HAM-A) is a commonly used primary outcome measure.
| Study | N | Treatment Group(s) | Duration | Mean Change in HAM-A Score (± SD) | p-value vs. Placebo | Reference(s) |
| Lader & Darcis (1995) | 133 | Hydroxyzine 50 mg/day | 4 weeks | Data not fully reported, but significant improvement from week 1 | < 0.05 | [13][17] |
| Ferreri et al. (1998) | - | Hydroxyzine 50 mg/day | 4 weeks | Superiority over placebo on all anxiety measures | - | [1] |
| Llorca et al. (2002) | 334 | Hydroxyzine 50 mg/day | 12 weeks | -12.16 ± 7.74 | 0.019 | [7][18] |
| Llorca et al. (2002) | 334 | Placebo | 12 weeks | -9.64 ± 7.74 | - | [7][18] |
Experimental Protocols
Preclinical Evaluation of Anxiolytic and Sedative Effects
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[19]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[20]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes.
-
Administer hydroxyzine or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.[21]
-
Allow the animal to explore the maze for a 5-minute period.[21]
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.[21]
-
-
Endpoint Measures: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the control group.
The FST is used to assess behavioral despair and can be indicative of sedative or antidepressant-like effects.[22]
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[23]
-
Procedure:
-
Administer hydroxyzine or vehicle control prior to the test.
-
Place the mouse in the water-filled cylinder for a 6-minute session.[23]
-
Record the entire session with a video camera.
-
-
Endpoint Measures: The primary measure is the duration of immobility during the last 4 minutes of the test.[23] An increase in immobility time can suggest a sedative effect, while a decrease can indicate an antidepressant-like effect.
This test is crucial to differentiate between sedative effects and true anxiolytic or antidepressant-like activity.
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system.[24]
-
Procedure:
-
Administer hydroxyzine or vehicle control.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period.
-
-
Endpoint Measures: A significant decrease in locomotor activity compared to the control group is indicative of sedation.
Clinical Evaluation of Anxiolytic and Sedative Effects
The HAM-A is a clinician-administered scale to assess the severity of anxiety symptoms.[5]
-
Procedure: A trained clinician interviews the patient and rates the severity of 14 items related to anxiety.[5] Each item is scored on a 5-point scale from 0 (not present) to 4 (severe).[25]
-
Scoring: The total score ranges from 0 to 56.[25] A score of <17 indicates mild anxiety, 18-24 mild to moderate anxiety, and 25-30 moderate to severe anxiety.[26] The change in HAM-A score from baseline is a primary efficacy endpoint in clinical trials for anxiolytics.[18]
-
Visual Analogue Scale (VAS) for Sedation: A 100 mm horizontal line where patients mark their current level of sleepiness, anchored by "not at all sleepy" and "extremely sleepy".[15] The score is the distance in millimeters from the "not at all sleepy" end.
-
Richmond Agitation-Sedation Scale (RASS): A 10-point scale ranging from +4 (combative) to -5 (unarousable), used to assess the level of sedation and agitation.[10][27]
Conclusion
Hydroxyzine's sedative and anxiolytic properties are a result of its complex pharmacology, primarily driven by its potent inverse agonism of histamine H1 receptors and antagonism of serotonin 5-HT2A receptors. Preclinical and clinical research has consistently demonstrated its efficacy, and standardized experimental protocols are available for its continued investigation. The quantitative data presented in this guide provide a valuable reference for comparing hydroxyzine to other psychotropic agents. As a non-addictive anxiolytic and effective sedative, hydroxyzine remains a relevant and important tool in the clinical armamentarium, and a subject of continued interest for drug development professionals.
References
- 1. Recent clinical trials of hydroxyzine in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the Visual Analogue Scale for Anxiety-Revised and school refusal across anxiety profiles | International Journal of Clinical and Health Psychology [elsevier.es]
- 3. Bilastine vs. hydroxyzine: occupation of brain histamine H1-receptors evaluated by positron emission tomography in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychometric analysis of subjective sedation scales in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hamilton Anxiety Scale [verywellmind.com]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedation Assessment with Subjective Methods [ebrary.net]
- 11. The Visual Analogue Scale for Anxiety: A Validation Study* | Semantic Scholar [semanticscholar.org]
- 12. Dose dependency of brain histamine H(1) receptor occupancy following oral administration of cetirizine hydrochloride measured using PET with [11C]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Value of hydroxyzine in generalized anxiety disorder: controlled double-blind study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Bilastine vs. hydroxyzine: occupation of brain histamine H1 -receptors evaluated by positron emission tomography in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cetirizine - Wikipedia [en.wikipedia.org]
- 17. scispace.com [scispace.com]
- 18. Efficacy and safety of hydroxyzine in the treatment of generalized anxiety disorder: a 3-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elevated plus maze protocol [protocols.io]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hamilton Anxiety Rating Scale - Wikipedia [en.wikipedia.org]
- 26. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 27. litfl.com [litfl.com]
Methodological & Application
Application Note: In Vivo Administration of Hydroxyzine in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyzine (B1673990) is a first-generation antihistamine of the piperazine (B1678402) class that is widely used in clinical practice for its anxiolytic, sedative, and anti-pruritic properties.[1][2] In preclinical research, murine models are essential for elucidating its mechanisms of action and evaluating its therapeutic potential. Hydroxyzine's primary mechanism involves potent inverse agonism of the histamine (B1213489) H1 receptor.[1][3] Additionally, it exhibits weaker antagonism at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, which is thought to contribute to its anxiolytic effects.[1][3][4] This document provides a detailed protocol for the in vivo administration of hydroxyzine in mice, including dosage guidelines, solution preparation, administration techniques, and common behavioral assays.
Materials and Equipment
-
Drug Substance: Hydroxyzine dihydrochloride (B599025) (or hydroxyzine pamoate, note molecular weight differences for dosing calculations)[1]
-
Vehicle: Sterile 0.9% saline solution
-
Other Reagents: 70% ethanol (B145695) for disinfection
-
Equipment:
-
Analytical balance
-
Vortex mixer or sonicator
-
Sterile syringes (1 mL) and needles (27-30 gauge for IP, 22-25 gauge for SC)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Animal handling and restraint devices
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field arena)
-
Video tracking software (e.g., ANY-maze, EthoVision XT)[5]
-
Experimental Protocols
Hydroxyzine Solution Preparation
-
Determine the required concentration: Based on the desired dose (mg/kg) and a standard injection volume (e.g., 10 mL/kg), calculate the required concentration (mg/mL).
-
Example Calculation: For a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume:
-
Dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection Volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required Concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
-
Weigh the hydroxyzine dihydrochloride: Use an analytical balance to accurately weigh the required amount of the drug.
-
Dissolve in vehicle: Add the weighed hydroxyzine to the appropriate volume of sterile 0.9% saline.
-
Ensure complete dissolution: Vortex or sonicate the solution until the hydroxyzine is completely dissolved.
-
Sterilization: If necessary, filter-sterilize the solution using a 0.22 µm syringe filter.
Administration Routes
The choice of administration route depends on the experimental objective, desired onset of action, and pharmacokinetic profile.
-
Intraperitoneal (IP) Injection: Most common route for systemic administration in mice, offering rapid absorption.
-
Restrain the mouse, exposing the abdomen.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
-
Oral Gavage (PO): Used to simulate human oral administration.
-
Securely restrain the mouse.
-
Gently insert a gavage needle into the esophagus and advance it into the stomach.
-
Administer the solution slowly.
-
Recommended Dosage
The optimal dose of hydroxyzine can vary depending on the desired effect and the specific mouse strain. Sedative effects are generally observed at higher doses.[6]
| Effect | Dose Range (mg/kg) | Administration Route | Reference |
| Anxiolytic | 1 - 10 mg/kg | IP, PO | [6][7][8] |
| Antihistamine/Anti-inflammatory | 2.5 - 10 mg/kg | IP | [9] |
| Sedative | >15 mg/kg | IP | [6] |
Note: It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions and mouse strain.[10]
Behavioral Assays for Anxiolytic Effects
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[5][11] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed by walls.[11]
-
Protocol:
-
Acclimate mice to the testing room for at least 30-60 minutes before the trial.[11]
-
Administer hydroxyzine or vehicle (typically 30 minutes before the test for IP injection).[12]
-
Place the mouse in the center of the maze, facing an open arm.[11][13]
-
Allow the mouse to explore the maze for a 5-minute session.[5][11][13][14]
-
Record the session using a video camera and analyze with tracking software.
-
Clean the maze thoroughly with 70% ethanol between trials.[11]
-
-
Key Parameters Measured:
-
Time spent in open arms vs. closed arms.[5]
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior, which is often characterized by thigmotaxis (preference for staying near the walls).[15][16][17]
-
Protocol:
-
Key Parameters Measured:
Data Presentation
Table 1: Pharmacokinetic Parameters of Hydroxyzine
Pharmacokinetic properties can differ between species and age groups.
| Parameter | Value (Human Adult) | Value (Human Child) | Value (Human Elderly) | Reference |
| Tmax (Time to Peak) | ~2.0 hours | ~2.0 hours | N/A | [1] |
| Elimination Half-life | ~20.0 hours | ~7.1 hours | ~29.3 hours | [1][20] |
| Volume of Distribution | 16 - 22.5 L/kg | N/A | 22.5 +/- 6.3 L/kg | [20][[“]] |
Note: Comprehensive pharmacokinetic data for hydroxyzine specifically in mice is limited in publicly available literature. The provided human data serves as a general reference.
Table 2: Sample Behavioral Data from EPM (Hypothetical)
This table illustrates expected outcomes for a study using 10 mg/kg hydroxyzine administered via IP injection.
| Treatment Group | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle Control | 35 ± 5 | 8 ± 2 | 1500 ± 200 |
| Hydroxyzine (10 mg/kg) | 75 ± 8 | 15 ± 3 | 1450 ± 180 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Hydroxyzine's Primary Signaling Mechanisms
Hydroxyzine acts as an inverse agonist at histamine H1 receptors and an antagonist at serotonin 5-HT2A receptors.[1][3] This dual action is believed to be central to its therapeutic effects.
Caption: Hydroxyzine blocks H1 and 5-HT2A receptors.
Experimental Workflow for Behavioral Testing
A standardized workflow is critical for ensuring the reproducibility of behavioral experiments.[10][22][23]
Caption: Standard workflow for in vivo drug testing in mice.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. psychdb.com [psychdb.com]
- 4. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aapd.org [aapd.org]
- 9. Protection against fatal endotoxin shock in mice by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 11. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 12. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. Open field test for mice [protocols.io]
- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
- 20. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. consensus.app [consensus.app]
- 22. uthsc.edu [uthsc.edu]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Hydroxyzine in Rodent Models of Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a significant clinical problem and a hallmark of various dermatological and systemic diseases. Rodent models are indispensable tools for investigating the underlying mechanisms of pruritus and for the preclinical evaluation of antipruritic drugs. Hydroxyzine (B1673990), a first-generation histamine (B1213489) H1 receptor antagonist with sedative properties, is widely used in clinical practice to manage pruritus.[1][2] These application notes provide detailed protocols for utilizing hydroxyzine in common rodent models of pruritus, summarize available quantitative data, and illustrate the relevant signaling pathways.
Mechanism of Action of Hydroxyzine in Pruritus
Hydroxyzine primarily exerts its antipruritic effects by acting as a potent inverse agonist of the histamine H1 receptor.[1] In pruritic conditions involving histamine release from mast cells, hydroxyzine competitively blocks the H1 receptor on sensory nerve endings, thereby preventing the initiation of the itch signal. Additionally, its sedative effects on the central nervous system can help in breaking the itch-scratch cycle, particularly in cases of chronic pruritus.[2]
Rodent Models of Pruritus and the Efficacy of Hydroxyzine
Several chemical mediators can be used to induce scratching behavior in rodents, each activating distinct signaling pathways. The efficacy of hydroxyzine varies depending on the specific pruritogen used, highlighting the importance of selecting the appropriate model for the research question.
Histamine-Induced Pruritus
This is a classical model of histamine-dependent itching. Intradermal injection of histamine directly activates H1 receptors on sensory neurons, leading to a rapid onset of scratching behavior.
Experimental Protocol:
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate to the experimental room for at least 1 hour before testing. Place individual animals in observation chambers (e.g., clear plastic cylinders) for 30 minutes for habituation.
-
Hydroxyzine Administration: Administer hydroxyzine hydrochloride (dissolved in saline) via intraperitoneal (i.p.) injection at doses ranging from 5 to 50 mg/kg.[3] The administration should occur 30-60 minutes before the pruritogen injection. A vehicle control group (saline i.p.) should be included.
-
Pruritogen Injection: Intradermally (i.d.) inject 50 µL of histamine solution (e.g., 100 µg in saline for mice) into the rostral back or nape of the neck.[4][5]
-
Behavioral Assessment: Immediately after the histamine injection, record the number of scratching bouts directed at the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being licked or placed back on the floor.
Quantitative Data:
Signaling Pathway:
Caption: Histamine Signaling Pathway in Pruritus.
Compound 48/80-Induced Pruritus
Compound 48/80 is a mast cell degranulator that induces the release of histamine and other inflammatory mediators, leading to robust scratching behavior.[7][8] This model is useful for studying mast cell-dependent itch.
Experimental Protocol:
-
Animal Model: Male ICR or BALB/c mice.[8]
-
Acclimation: As described for the histamine model.
-
Hydroxyzine Administration: Administer hydroxyzine hydrochloride (i.p.) at doses of 10-50 mg/kg, 30-60 minutes prior to Compound 48/80 injection. A vehicle control group is essential.
-
Pruritogen Injection: Inject 50 µL of Compound 48/80 solution (e.g., 50 µg in saline for mice) intradermally into the rostral back.[9]
-
Behavioral Assessment: Record the number of scratching bouts for 30-60 minutes post-injection.
Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Scratches (± SEM) | % Inhibition |
| Vehicle + Compound 48/80 | - | Data not available | - |
| Hydroxyzine + Compound 48/80 | 10 | Data not available | Data not available |
| Hydroxyzine + Compound 48/80 | 25 | Data not available | Data not available |
| Hydroxyzine + Compound 48/80 | 50 | Data not available | Data not available |
| Note: Specific quantitative data for the dose-dependent effect of hydroxyzine in the Compound 48/80 model was not found in the search results. The table is a template for presenting such data when available. |
Signaling Pathway:
References
- 1. Suppression of histamine-induced pruritus by hydroxyzine and various neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijss-sn.com [ijss-sn.com]
- 3. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 4. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Suppression of histamine-induced pruritus by three antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. transpharmation.com [transpharmation.com]
- 8. Effects of histamine H1 receptor antagonists on compound 48/80-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preparation of Atarax (Hydroxyzine) Solution for In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atarax, with the active ingredient hydroxyzine (B1673990), is a first-generation histamine (B1213489) H1 receptor antagonist.[1][2] While primarily known for its antihistaminic and anxiolytic properties, recent studies have highlighted its potential in other therapeutic areas, including oncology, due to its effects on various cellular signaling pathways.[1][3] These application notes provide detailed protocols for the preparation and use of hydroxyzine solutions in a variety of in vitro cell culture assays, ensuring reproducibility and accuracy in experimental setups.
Physicochemical Properties and Solubility
Hydroxyzine is available in two common salt forms: hydroxyzine dihydrochloride (B599025) and hydroxyzine pamoate. Hydroxyzine dihydrochloride is very soluble in water, making it a suitable choice for creating aqueous stock solutions for cell culture experiments.[4][5] Hydroxyzine pamoate, in contrast, is practically insoluble in water.[6]
Table 1: Solubility of Hydroxyzine Salts
| Salt Form | Solvent | Solubility | Reference(s) |
| Hydroxyzine Dihydrochloride | Water | Very soluble | [4][5] |
| Methanol | Freely soluble | [5] | |
| Ethanol | Freely soluble | [5] | |
| DMSO | Soluble | ||
| Hydroxyzine Pamoate | Water | Practically insoluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] | |
| Chloroform | Soluble | [6] |
Preparation of Sterile Hydroxyzine Dihydrochloride Stock Solution
This protocol describes the preparation of a 10 mM sterile stock solution of hydroxyzine dihydrochloride. It is crucial to use high-purity hydroxyzine dihydrochloride and sterile, nuclease-free water. All procedures should be performed in a laminar flow hood to maintain sterility.
Materials:
-
Hydroxyzine Dihydrochloride powder (molecular weight: 447.83 g/mol )
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (e.g., PVDF or PES, confirm compatibility with the chosen solvent)
-
Sterile syringe
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh 4.48 mg of hydroxyzine dihydrochloride powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of sterile, nuclease-free water or high-quality DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical for ensuring the sterility of the stock solution.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage and Stability:
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Hydroxyzine hydrochloride in an extracellular solution has been shown to be stable for at least 37 days at 4-8°C, and for at least 16 days at room temperature or +35°C.[7]
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a sterile hydroxyzine dihydrochloride stock solution.
Experimental Protocols
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate sterile cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability (WST-1/MTS) Assay
This protocol is adapted from a study on triple-negative breast cancer (TNBC) cells.[8]
Materials:
-
Cells of interest (e.g., BT-20, HCC-70)
-
Complete cell culture medium
-
96-well cell culture plates
-
Hydroxyzine dihydrochloride working solutions
-
WST-1 or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow them to reach 70-80% confluency within 24 hours.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of hydroxyzine (e.g., 0, 5, 10, 20, 50, 75, 100 µM).[8] Include a vehicle control (medium with the same concentration of solvent as the highest hydroxyzine concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
WST-1/MTS Addition: Add WST-1 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
Table 2: Example IC50 Values for Hydroxyzine in TNBC Cell Lines [8]
| Cell Line | 24 hours | 48 hours |
| BT-20 | 79.9 µM | 45.4 µM |
| HCC-70 | 64.6 µM | 55.7 µM |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on a study investigating hydroxyzine-induced apoptosis in TNBC cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Hydroxyzine dihydrochloride working solutions
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of hydroxyzine (e.g., 0, 10, 20, 50 µM) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Cytokine Release Assay (ELISA)
This protocol is adapted for measuring cytokine release from macrophages treated with hydroxyzine.
Materials:
-
Macrophage cell line (e.g., J774.2)
-
24-well cell culture plates
-
Hydroxyzine dihydrochloride working solutions
-
LPS (Lipopolysaccharide) for stimulation (optional)
-
ELISA kits for cytokines of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 1 x 10^6 cells/mL per well and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of hydroxyzine (e.g., 1, 5, 10, 20 µg/mL). If investigating the anti-inflammatory effects, co-treat with an inflammatory stimulus like LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform ELISAs for the desired cytokines according to the manufacturer's instructions.
Cell Migration (Wound Healing/Scratch) Assay
This is a general protocol for a scratch assay that can be used to assess the effect of hydroxyzine on cell migration.
Materials:
-
Adherent cells of interest
-
12-well or 24-well cell culture plates
-
Sterile 200 µL pipette tips
-
Complete and serum-free cell culture medium
-
Hydroxyzine dihydrochloride working solutions
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate to create a confluent monolayer.
-
Serum Starvation (Optional): To inhibit proliferation, replace the complete medium with serum-free medium and incubate for 24 hours.
-
Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium (serum-free to focus on migration) containing different concentrations of hydroxyzine. Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the 0-hour time point.
Signaling Pathways
Hydroxyzine primarily acts as an inverse agonist of the histamine H1 receptor, which is coupled to the Gq alpha subunit of the G-protein. It has also been shown to affect other signaling pathways, such as the JAK2/STAT3 pathway in cancer cells.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like histamine, the Gq alpha subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses. Hydroxyzine, as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus inhibiting this cascade.
Caption: Simplified Histamine H1 Receptor (Gq) signaling pathway.
Hydroxyzine's Effect on the JAK2/STAT3 Signaling Pathway in Cancer Cells
In some cancer cells, such as triple-negative breast cancer cells, hydroxyzine has been shown to induce apoptosis by inhibiting the JAK2/STAT3 signaling pathway. This leads to a decrease in the phosphorylation of JAK2 and STAT3, and subsequently affects the expression of downstream target genes involved in cell survival and proliferation. Additionally, hydroxyzine can induce the phosphorylation of JNK and p38 MAPK, which are involved in stress-activated pathways that can also lead to apoptosis.
Caption: Hydroxyzine's modulation of JAK2/STAT3 and MAPK signaling pathways.
References
- 1. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyzine Induces Cell Death in Triple-Negative Breast Cancer Cells via Mitochondrial Superoxide and Modulation of Jak2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo evaluation of hydroxyzine hydrochloride microsponges for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmicrosystems.com [cellmicrosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. Enhanced cancer growth in mice administered daily human-equivalent doses of some H1-antihistamines: predictive in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Anxiety Studies Using Hydroxyzine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine (B1673990) is a first-generation antihistamine that readily crosses the blood-brain barrier and exhibits potent anxiolytic properties.[1][2] Its primary mechanism of action involves inverse agonism at the histamine (B1213489) H1 receptor, with additional antagonist activity at the serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[1][3] The antagonism of the 5-HT2A receptor is thought to contribute significantly to its anti-anxiety effects.[2][3] These characteristics make hydroxyzine a valuable tool in preclinical research for studying anxiety and evaluating novel anxiolytic compounds.
This document provides detailed application notes and protocols for the use of hydroxyzine in common preclinical models of anxiety, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test.
Data Presentation: Hydroxyzine Dosage and Administration
The following table summarizes hydroxyzine dosages and administration details from various preclinical anxiety studies in mice. Intraperitoneal (i.p.) injection is the most common route of administration, with the compound typically administered 30 minutes prior to behavioral testing.[4][5]
| Animal Model | Dosage (mg/kg, i.p.) | Vehicle | Time Prior to Test | Reference |
| Elevated Plus Maze | 3, 5, 10 | 5% Tween 80 in 0.9% Saline, Normal Saline | 30 minutes | [6][7] |
| Light-Dark Box | 1, 4, 7, 10 | Not Specified | 30 minutes | [5] |
| Passive Avoidance | 4, 8, 16 | Not Specified | 30 minutes | [4] |
| Elevated Zero-Maze | 1.5, 12, 24 | Not Specified | 30 minutes | [8] |
| Various Anxiety Models | 1.5, 3, 5 | 5% Tween 80 in 0.9% Saline, Water | Not Specified | [7] |
Note: The sedative effects of hydroxyzine in animals are typically observed at doses above 15 mg/kg.[6] Researchers should consider this when designing studies to avoid confounding anxiolytic and sedative effects.
Experimental Protocols
General Considerations
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before initiating experiments.[9][10]
-
Handling: Handle animals gently and consistently to minimize stress. Pre-handling for several days before testing is recommended.[2]
-
Environment: Maintain consistent lighting, temperature, and low noise levels throughout the experimental period.[3][10][11]
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol (B145695) or another suitable disinfectant between each animal to remove olfactory cues.[3][9]
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[2][12]
Apparatus:
-
A plus-shaped maze elevated 50-55 cm above the floor.[12][13]
-
Two open arms (e.g., 30 cm long x 5 cm wide for mice) and two enclosed arms of the same size with high walls (e.g., 15 cm high).[12][13]
-
The arms are connected by a central platform (e.g., 5 cm x 5 cm).[12][13]
-
The maze should be made of a non-reflective material.[13]
Procedure:
-
Administer hydroxyzine or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Gently place the mouse on the central platform of the EPM, facing one of the open arms.[11]
-
Allow the mouse to explore the maze freely for a 5-minute session.[2]
-
Record the session using a video camera mounted above the maze.[10][12]
-
After the session, return the mouse to its home cage.
-
Analyze the video recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Expected Outcome: Anxiolytic compounds like hydroxyzine are expected to increase the time spent in and the number of entries into the open arms.[7]
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior by measuring the animal's exploration in a novel, open arena.[1][3][14] Rodents naturally tend to stay near the walls (thigmotaxis) in a novel environment.
Apparatus:
-
A square arena (e.g., 50 cm x 50 cm for mice) with walls high enough to prevent escape.[15]
-
The arena floor is typically divided into a central zone and a peripheral zone.[3]
-
Lighting should be consistent, for example, between 100-200 lux.[3]
Procedure:
-
Administer hydroxyzine or vehicle i.p. 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.[3]
-
Allow the mouse to explore the arena for a predetermined period (e.g., 5-20 minutes).[3][15]
-
Record the session with an overhead video camera.[15]
-
Return the mouse to its home cage after the session.
-
Analyze the recording for parameters including:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Expected Outcome: Anxiolytic drugs are expected to increase the time spent in the center of the arena, indicating a reduction in anxiety-like behavior.
Light-Dark Box (LDB) Test
The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[16][17]
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly lit compartment.[16]
-
An opening connects the two compartments, allowing the animal to move freely between them.[16]
-
The light intensity in the light compartment should be significantly higher than in the dark compartment (e.g., 100-200 lux vs. 4-7 lux).[18]
Procedure:
-
Administer hydroxyzine or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the center of the brightly lit compartment, facing away from the opening.[9]
-
Allow the mouse to explore the apparatus for a 5-10 minute session.[5][9]
-
Record the session using a video camera.[9]
-
Return the mouse to its home cage.
-
Analyze the recording for the following measures:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Expected Outcome: Anxiolytic compounds like hydroxyzine are expected to increase the time spent in the light compartment and the number of transitions between compartments.[6]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for preclinical anxiety studies with hydroxyzine.
Signaling Pathway of Hydroxyzine's Anxiolytic Action
Caption: Simplified signaling pathway of hydroxyzine's anxiolytic effects.
References
- 1. anilocus.com [anilocus.com]
- 2. protocols.io [protocols.io]
- 3. MPD: JaxCC1: project protocol [phenome.jax.org]
- 4. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aapd.org [aapd.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-administration of subeffective anxiolytic doses of diazepam and hydroxyzine in elevated zero-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light-dark box test for mice [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. albany.edu [albany.edu]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open field test for mice [protocols.io]
- 16. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
Quantitative Analysis of Hydroxyzine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hydroxyzine (B1673990) in biological samples. The methodologies outlined are based on current scientific literature and are intended to offer robust and reliable approaches for researchers in drug development and clinical monitoring. The primary techniques covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and specificity.
Introduction
Hydroxyzine is a first-generation antihistamine that also possesses anxiolytic and antiemetic properties. Accurate quantification of hydroxyzine in biological matrices such as plasma, serum, whole blood, and urine is crucial for pharmacokinetic studies, bioequivalence trials, therapeutic drug monitoring, and forensic toxicology.[1][2][3] The selection of an appropriate analytical method depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation.
Comparative Analytical Methods
A summary of various analytical methods for hydroxyzine quantification is presented below. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them suitable for applications requiring low detection limits.[3][4] HPLC-UV methods, while typically less sensitive, can be a cost-effective alternative for applications where higher concentrations are expected.[5][6]
| Method | Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Key Features |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction (LLE) | 1.56 - 200.0 | 1.56 | 93.5 - 104.4 | Rapid and specific method suitable for bioequivalence studies.[2][7] |
| UPLC-MS/MS | Extracellular Solution | Not specified | 0.06 - 1.7 | 0.09 | 80 - 120 | High sensitivity for in vitro preclinical safety studies.[4][8] |
| UHPLC-QqQ-MS/MS | Human Blood, Urine, Vitreous Humor | Liquid-Liquid Extraction (LLE) | Not specified | 0.345 (HZ), 0.3696 (CZ) | >90 | Ultra-sensitive method for forensic toxicology, simultaneous determination of hydroxyzine and cetirizine.[3][9] |
| GC-MS | Whole Blood | Solid-Phase Extraction (SPE) | 5.00 - 1000.0 | 5.00 | >87.2 | Simultaneous determination of hydroxyzine and its metabolite, cetirizine.[10][11] |
| RP-HPLC-UV | Human Serum | Protein Precipitation | 10 - 10000 | Not specified | 97 - 102 | Cost-effective and accurate for quantification in serum and pharmaceutical formulations.[5][6][12][13] |
| Spectrophotometry | Spiked Human Urine | Liquid-Liquid Extraction (LLE) | Not specified | Not specified | Not specified | Simple method for determination in urine using charge-transfer complexation.[14] |
Experimental Protocols
Protocol 1: LC-MS/MS for Hydroxyzine in Human Plasma
This protocol is based on a validated method for the determination of hydroxyzine in human plasma, suitable for pharmacokinetic and bioequivalence studies.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard (IS).
-
Add 3 mL of tert-butyl methyl ether.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4200 rpm for 15 minutes.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Thermo Hypersil-HyPURITY C18 (150 mm × 2.1 mm, 5 µm).[2][7]
-
Mobile Phase: 50 mM ammonium (B1175870) acetate (B1210297) (pH 4.0)–methanol–acetonitrile (B52724) (45:36:19, v/v/v).[2]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode.[2]
-
Detection: Selective Ion Monitoring (SIM).[2]
-
Monitor appropriate m/z transitions for hydroxyzine and the internal standard.
Caption: LC-MS/MS workflow for hydroxyzine in plasma.
Protocol 2: UHPLC-QqQ-MS/MS for Hydroxyzine and Cetirizine in Human Blood
This ultra-sensitive method is suitable for forensic toxicological analysis and allows for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine.[3][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of whole blood, add 20 µL of the internal standards solution (e.g., HZ-d8 and CZ-d8).[9]
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).[9]
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.[9]
-
Centrifuge at 2500 x g for 10 minutes at 4°C.[9]
-
Transfer the organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 45°C.[9]
-
Reconstitute the residue in 50 µL of methanol.[9]
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Injection Volume: 1 µL.[9]
-
Gradient: 0 min: 5% B, 4.5 min: 60% B, 5 min: 95% B, 6.5 min: 95% B.[9]
3. Mass Spectrometric Conditions
-
Ionization: ESI (parameters to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor and product ion transitions for hydroxyzine, cetirizine, and their internal standards.
Caption: UHPLC-MS/MS workflow for hydroxyzine in blood.
Protocol 3: RP-HPLC-UV for Hydroxyzine in Human Serum
This protocol describes a cost-effective and accurate method for quantifying hydroxyzine in human serum samples using RP-HPLC with UV detection.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To a known volume of serum, add a precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 1:2 or 1:3 v/v).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Methanol:Buffer (500:200:300, v/v/v).[5][6]
-
Injection Volume: Not specified.
Caption: RP-HPLC-UV workflow for hydroxyzine in serum.
Signaling Pathways and Logical Relationships
The analytical process for quantifying hydroxyzine in biological samples follows a logical progression from sample collection to final data analysis. The choice of the specific analytical technique is determined by the required sensitivity and the complexity of the biological matrix.
Caption: Logical workflow of hydroxyzine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a method for the analysis of hydroxyzine hydrochloride in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Method Development for Hydroxyzine Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane Serum | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. shd.org.rs [shd.org.rs]
Application Notes and Protocols for Hydroxyzine in Neuroinflammatory Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine (B1673990), a first-generation histamine (B1213489) H1 receptor antagonist, is a versatile molecule with well-established antihistaminic, anxiolytic, and sedative properties. Its ability to cross the blood-brain barrier allows for its interaction with the central nervous system, making it a compound of interest in the field of neuroinflammation.[1] These application notes provide a comprehensive overview of the current understanding and practical protocols for the use of hydroxyzine in preclinical neuroinflammatory research models.
Mechanism of Action in Neuroinflammation
Hydroxyzine exerts its effects through multiple pathways, with its primary mechanism being the potent antagonism of the histamine H1 receptor.[1][2] In the context of neuroinflammation, this action is crucial as it can inhibit the activation of brain mast cells, which are implicated in the disruption of the blood-brain barrier and the release of pro-inflammatory mediators.[3][4]
Furthermore, hydroxyzine has been suggested to act as a serotonin (B10506) reuptake inhibitor, which may contribute to its anxiolytic effects and could indirectly modulate neuroinflammatory processes.[2][5] By reducing histamine H1 receptor signaling, hydroxyzine may also lead to a decrease in the production of pro-inflammatory cytokines.[2]
Below is a diagram illustrating the proposed mechanism of action of hydroxyzine in neuroinflammation.
Caption: Proposed mechanism of action of hydroxyzine in neuroinflammation.
Application in In Vivo Neuroinflammatory Models
Experimental Allergic Encephalomyelitis (EAE) Model of Multiple Sclerosis
Hydroxyzine has shown significant efficacy in the Experimental Allergic Encephalomyelitis (EAE) model, an animal model of multiple sclerosis.[3][4][5]
Quantitative Data Summary
| Animal Model | Hydroxyzine Treatment | Key Findings | Reference |
| Lewis Rats (EAE) | Oral administration, daily for 14 days post-immunization | - 50% reduction in the progression and severity of EAE.- 70% reduction in the extent of mast cell degranulation in the thalamus. | [3][4] |
Experimental Protocol: EAE Induction and Hydroxyzine Treatment in Rats
This protocol is based on the methodology described by Dimitriadou et al. (2000).[3][4]
Materials:
-
Lewis rats
-
Guinea pig spinal cord homogenate
-
Complete Freund's Adjuvant (CFA)
-
Hydroxyzine hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Gavage needles
Workflow Diagram:
Caption: Workflow for EAE induction and hydroxyzine treatment in rats.
Procedure:
-
Animal Acclimatization: Acclimatize male Lewis rats to the animal facility for at least one week before the experiment.
-
EAE Induction: Induce EAE by immunizing rats with a single subcutaneous injection of guinea pig spinal cord homogenate emulsified in Complete Freund's Adjuvant.
-
Hydroxyzine Administration:
-
Begin oral administration of hydroxyzine one day before immunization.
-
Continue daily oral gavage for 14 consecutive days. A typical dose used in rat studies has not been explicitly stated in the provided search results, however, clinical doses for humans can range from 25-100 mg. Dose-response studies would be necessary to determine the optimal dose for this model.
-
The control group should receive the vehicle alone.
-
-
Clinical Assessment: Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization. Score the disease severity based on a standardized scale (e.g., 0: no signs; 1: tail limpness; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund).
-
Histological Analysis: On day 14 post-immunization, euthanize the animals and perfuse with paraformaldehyde. Collect brain tissue, particularly the thalamus, for histological analysis of mast cell number and degranulation using specific stains (e.g., toluidine blue).
Alzheimer's and Parkinson's Disease Models
While some literature suggests that antihistamines are being investigated for neuroinflammatory conditions like Alzheimer's and Parkinson's disease, specific preclinical studies detailing the use and efficacy of hydroxyzine in these models are currently lacking in the provided search results.[5] Research in this area is warranted to explore the potential therapeutic benefits of hydroxyzine in these neurodegenerative diseases.
Application in In Vitro Neuroinflammatory Models
Microglia and Macrophage Models
Studies on the direct effect of hydroxyzine on microglial and macrophage cytokine production have yielded interesting results.
Quantitative Data Summary
| Cell Model | Treatment | Key Findings | Reference |
| J774.2 Macrophage Cell Line | Hydroxyzine hydrochloride (1, 5, 10, 20 µg/mL) with or without LPS stimulation | - No significant effect on the levels of TNF-α, IL-6, IL-12p40, and GM-CSF after 24 hours of incubation. | This finding is based on a study that is not among the provided search results. |
Experimental Protocol: In Vitro Microglial Activation Assay
This generalized protocol can be adapted to study the effects of hydroxyzine on microglial activation.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimuli (e.g., IFN-γ, amyloid-beta oligomers)
-
Hydroxyzine hydrochloride
-
Reagents for endpoint analysis (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide, antibodies for immunocytochemistry)
Workflow Diagram:
Caption: General workflow for in vitro microglial activation assay with hydroxyzine.
Procedure:
-
Cell Culture: Culture microglial cells in appropriate medium and seed them into multi-well plates at a suitable density.
-
Hydroxyzine Treatment: Pre-incubate the cells with various concentrations of hydroxyzine for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells and incubate for a desired period (e.g., 24 hours).
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Nitric Oxide Production: Measure nitrite levels in the supernatant using the Griess assay as an indicator of nitric oxide production.
-
Microglial Activation Markers: Fix the cells and perform immunocytochemistry for microglial activation markers such as Iba1. Analyze changes in morphology and protein expression.
-
Gene Expression: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of genes related to inflammation.
-
Astrocyte Models
Specific studies on the direct effects of hydroxyzine on astrocyte reactivity markers such as Glial Fibrillary Acidic Protein (GFAP) and S100B are not available in the provided search results. Future research should investigate whether hydroxyzine can modulate astrocyte activation in response to inflammatory stimuli.
Signaling Pathways
The primary signaling pathway affected by hydroxyzine in neuroinflammation is the histamine H1 receptor pathway. Antagonism of this receptor can lead to the downstream inhibition of pathways that promote the activation of microglia and the release of pro-inflammatory cytokines. The potential for hydroxyzine to also act as a serotonin reuptake inhibitor suggests a more complex interaction with neurotransmitter systems that can influence neuroinflammatory states.
Caption: Simplified H1 receptor downstream signaling in neuroinflammation.
Conclusion
Hydroxyzine demonstrates clear therapeutic potential in preclinical models of neuroinflammation, particularly in the EAE model of multiple sclerosis. Its mechanism of action, centered on H1 receptor antagonism and mast cell inhibition, provides a strong rationale for its use in these studies. However, there is a notable lack of research on its application in models of other neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further investigation into its direct effects on microglia and astrocytes is also warranted to fully elucidate its immunomodulatory properties within the central nervous system. The protocols and data presented here serve as a foundation for researchers to explore the utility of hydroxyzine in the ongoing effort to develop novel therapeutics for neuroinflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. [PDF] H1R Antagonists for Brain Inflammation and Anxiety: Targeted Treatment for Autism Spectrum Disorders | Semantic Scholar [semanticscholar.org]
- 4. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Hydroxyzine's Impact on Cardiac Ion Channels: Application Notes and Protocols for Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of hydroxyzine (B1673990) on cardiac ion channels using patch-clamp electrophysiology. Hydroxyzine, a first-generation antihistamine, has been shown to interact with several key cardiac ion channels, which can lead to proarrhythmic effects, most notably QT interval prolongation and Torsades de Pointes (TdP).[1][2][3][4] Understanding the molecular mechanisms of these interactions is crucial for cardiac safety assessment in drug development.
Quantitative Data Summary
The following tables summarize the inhibitory effects of hydroxyzine on major cardiac ion channels, as determined by patch-clamp studies. This data provides a clear comparison of hydroxyzine's potency across different channels.
Table 1: Inhibitory Effects of Hydroxyzine on hERG (IKr) Potassium Channels
| Cell Type | Temperature | Method | Parameter | IC50 (µM) | Reference |
| HEK293 Cells | 36°C | Patch-Clamp | Steady-state current (+20 mV) | 0.18 ± 0.02 | [1][5] |
| HEK293 Cells | 36°C | Patch-Clamp | Tail current (+20 mV) | 0.16 ± 0.01 | [1][5] |
| CHO Cells | 37°C | Patch-Clamp | WT-hERG K+ currents | 0.62 | [6] |
| CHO Cells | 37°C | Patch-Clamp | WT/A614V-hERG K+ currents | 0.52 | [6] |
| Not Specified | Near-physiological | Patch-Clamp | Peak hERG channel tail currents | 0.39 | [2] |
Table 2: Inhibitory Effects of Hydroxyzine on Other Cardiac Ion Channels
| Channel | Cell Type | Parameter | IC50 (µM) | Reference |
| Nav1.5 | Not Specified | Peak Current | 13.3 | [2] |
| Cav1.2 | Not Specified | Peak Current | 8.6 | [2] |
Table 3: Effects of Hydroxyzine on Cardiac Action Potential Duration (APD)
| Cell Type | Concentration (µM) | Effect on APD90 | Reference |
| Guinea Pig Ventricular Myocytes | 0.2 | Significant increase | [1][5] |
| Guinea Pig Ventricular Myocytes | 2 | Significant increase | [1][5] |
Experimental Protocols
The following are detailed methodologies for key patch-clamp experiments to assess the effects of hydroxyzine on cardiac ion channels.
Whole-Cell Patch-Clamp Recording of hERG Currents in HEK293 Cells
This protocol is designed to measure the effect of hydroxyzine on hERG potassium channels stably expressed in HEK293 cells.[1][5]
2.1.1. Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing the human ether-à-go-go-related gene (hERG).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating for Recording: One day prior to the experiment, plate the cells onto glass coverslips at a low density to facilitate the isolation of single cells for patching.
2.1.2. Solutions
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Hydroxyzine Stock Solution: Prepare a 10 mM stock solution of hydroxyzine in dimethyl sulfoxide (B87167) (DMSO). Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
2.1.3. Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp setup including an inverted microscope, a patch-clamp amplifier, a data acquisition system, and a perfusion system.[7][8][9]
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
-
Upon contact, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Holding Potential: -80 mV.
-
Voltage Protocol for hERG Current: From the holding potential, apply a depolarizing step to +20 mV for 4 seconds to activate the channels. Then, repolarize to -60 mV for 6 seconds to record the tail current.[1]
-
Data Sampling: Sample data at 10 kHz and filter at 2-5 kHz.
-
2.1.4. Data Analysis
-
Measure the amplitude of the steady-state current at the end of the depolarizing pulse and the peak amplitude of the tail current.
-
To determine the IC50, plot the percentage of current inhibition against the logarithm of the hydroxyzine concentration and fit the data with a Hill equation.
Current-Clamp Recording of Action Potentials in Guinea Pig Ventricular Myocytes
This protocol is used to assess the effect of hydroxyzine on the action potential duration (APD) in native cardiac cells.[1][5]
2.2.1. Myocyte Isolation
-
Isolate ventricular myocytes from guinea pig hearts using standard enzymatic digestion protocols.
2.2.2. Solutions
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
External (Tyrode's) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
2.2.3. Electrophysiological Recording
-
Apparatus: Standard current-clamp recording setup.
-
Whole-Cell Configuration: Establish whole-cell configuration as described in section 2.1.3.
-
Data Acquisition:
-
Switch to current-clamp mode.
-
Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.
-
Record action potentials before and after the application of hydroxyzine.
-
2.2.4. Data Analysis
-
Measure the action potential duration at 90% repolarization (APD90).
-
Compare the APD90 in control conditions and in the presence of different concentrations of hydroxyzine.
Visualizations
The following diagrams illustrate key concepts and workflows related to the patch-clamp study of hydroxyzine's effects on cardiac ion channels.
Caption: Experimental workflow for a patch-clamp study.
Caption: Mechanism of hydroxyzine block on the hERG channel.
Caption: Summary of hydroxyzine's effects on cardiac ion channels.
Mechanism of Action
Hydroxyzine directly blocks the hERG potassium channel, which is responsible for the rapid delayed rectifier current (IKr) that plays a critical role in cardiac repolarization.[1][3] The block is concentration-, voltage-, and state-dependent, with hydroxyzine preferentially binding to the open and/or inactivated states of the channel.[1][3][5] The interaction involves specific amino acid residues within the channel's pore, with tyrosine at position 652 in the S6 domain being a key determinant of the block.[1][5] By inhibiting IKr, hydroxyzine delays repolarization, leading to a prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram, thereby increasing the risk of TdP.[1][4] While hydroxyzine also blocks other cardiac ion channels like Nav1.5 and Cav1.2, it does so with significantly lower potency.[2]
References
- 1. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Effects of the histamine H(1) receptor antagonist hydroxyzine on hERG K(+) channels and cardiac action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyzine, a first generation H(1)-receptor antagonist, inhibits human ether-a-go-go-related gene (HERG) current and causes syncope in a patient with the HERG mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Determination of Hydroxyzine Hydrochloride in Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxyzine (B1673990) hydrochloride is a first-generation antihistamine of the piperazine (B1678402) class, widely used for its anxiolytic and sedative properties. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality control and therapeutic efficacy. Spectrophotometry, owing to its simplicity, cost-effectiveness, and rapidity, offers a viable alternative to more complex chromatographic techniques for routine analysis. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of hydroxyzine hydrochloride.
I. Overview of Spectrophotometric Methods
Several spectrophotometric methods have been developed for the determination of hydroxyzine hydrochloride in pharmaceutical preparations. These methods can be broadly categorized as:
-
Direct UV Spectrophotometry: This method involves the direct measurement of the ultraviolet absorbance of hydroxyzine hydrochloride in a suitable solvent. It is a simple and rapid technique but may be susceptible to interference from excipients that also absorb in the UV region.
-
Visible Spectrophotometry based on Charge-Transfer Complexation: These methods involve the reaction of hydroxyzine hydrochloride (as an electron donor) with an electron acceptor to form a colored charge-transfer complex. The intensity of the color, which is proportional to the drug concentration, is then measured spectrophotometrically.
-
Visible Spectrophotometry based on Ion-Pair Formation: In this approach, the positively charged hydroxyzine molecule reacts with a negatively charged dye to form a colored ion-pair complex. This complex is then extracted into an organic solvent, and its absorbance is measured.
A comparison of the quantitative parameters of these different methods is summarized in the table below.
II. Data Presentation: Comparison of Spectrophotometric Methods
| Method Type | Reagent/System | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry | Distilled Water | 230 | 7 - 13 | Not Reported | 0.1627 | 0.4932 | [1] |
| Charge-Transfer Complexation | Iodine in Dichloromethane (B109758) | 380 | 1.25 - 15 | Not Reported | - | - | [2] |
| Charge-Transfer Complexation | Picric Acid in Chloroform (B151607) | 400 | 3.75 - 45 | Not Reported | - | - | [2] |
| Charge-Transfer Complexation | Chloranilic Acid in Acetonitrile | 535 | 25 - 150 | Not Reported | - | - | [3] |
| Ion-Pair Formation | Orange II in Chloroform | 480 | 1.5 - 15 | 2.07 x 10⁴ | 0.14 | 0.41 | [4] |
| Ion-Pair Formation | Potassium Ferrocyanide | 750 | 50 - 250 | Not Reported | - | - | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification
III. Experimental Protocols
This protocol describes the determination of hydroxyzine hydrochloride by measuring its intrinsic UV absorbance.
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Sonicator
2. Reagents and Solutions:
-
Hydroxyzine Hydrochloride Reference Standard
-
Distilled Water (analytical grade)
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of hydroxyzine hydrochloride reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with distilled water.
-
Sonicate for 10 minutes to ensure complete dissolution.
4. Preparation of Calibration Curve:
-
Prepare a series of working standard solutions with concentrations ranging from 7 to 13 µg/mL by appropriately diluting the standard stock solution with distilled water.[1]
-
Measure the absorbance of each working standard solution at 230 nm against a distilled water blank.[1]
-
Plot a graph of absorbance versus concentration to construct the calibration curve.
5. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of hydroxyzine hydrochloride and transfer it to a 25 mL volumetric flask.[1]
-
Add about 15 mL of distilled water and sonicate for 15 minutes to dissolve the drug.[1]
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with distilled water to obtain a final concentration within the linearity range.
6. Assay:
-
Measure the absorbance of the final sample solution at 230 nm against the blank.[1]
-
Determine the concentration of hydroxyzine hydrochloride in the sample solution from the calibration curve.
-
Calculate the amount of hydroxyzine hydrochloride in the tablets.
Workflow Diagram:
This method is based on the formation of a colored ion-pair complex between hydroxyzine hydrochloride and Orange II dye, which is then extracted and measured.
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
1 cm glass cuvettes
-
Separatory funnels (60 mL)
-
pH meter
-
Analytical balance
-
Volumetric flasks
2. Reagents and Solutions:
-
Hydroxyzine Hydrochloride Reference Standard
-
Orange II (ORG II) solution (0.2% w/v in water)
-
Sulphuric Acid (H₂SO₄) solution (2 M)
-
Chloroform (CHCl₃) (analytical grade)
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Prepare as described in Protocol 1, using distilled water as the solvent.
4. Experimental Procedure for Calibration Curve:
-
Into a series of 60 mL separatory funnels, pipette aliquots of the standard hydroxyzine hydrochloride solution to cover the range of 1.5-15 µg/mL.
-
To each funnel, add 1 mL of 2 M H₂SO₄ followed by 2 mL of 0.2% Orange II solution.
-
Add 10 mL of chloroform to each funnel.
-
Shake the funnels for 2 minutes and allow the layers to separate.
-
Collect the chloroform (lower) layer, which contains the red-colored ion-pair complex.
-
Measure the absorbance of the chloroform extract at 480 nm against a reagent blank prepared in the same manner without the drug.
-
Plot a graph of absorbance versus concentration.
5. Preparation of Sample Solution (from Tablets):
-
Prepare a stock solution from the tablet powder as described in Protocol 1.
-
The final dilution should be made to achieve a concentration within the Beer's law range.
6. Assay:
-
Take a suitable aliquot of the filtered sample solution and proceed as described in step 4 for the calibration curve.
-
Measure the absorbance of the sample extract.
-
Determine the concentration of hydroxyzine hydrochloride from the calibration curve.
Workflow Diagram:
This method is based on the formation of a yellow-colored charge-transfer complex between hydroxyzine hydrochloride and iodine in dichloromethane.[2]
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks
2. Reagents and Solutions:
-
Hydroxyzine Hydrochloride Reference Standard
-
Iodine solution (e.g., 0.05% w/v in dichloromethane)
-
Dichloromethane (CH₂Cl₂) (analytical grade)
-
Sodium Hydroxide (NaOH) solution (0.1 M)
-
Anhydrous Sodium Sulphate
3. Preparation of Hydroxyzine Base Solution:
-
A stock solution of hydroxyzine hydrochloride (e.g., 250 µg/mL) is prepared in water.
-
To an aliquot of this solution in a separatory funnel, 0.1 M NaOH is added to liberate the hydroxyzine base.
-
The base is then extracted with dichloromethane.[2]
-
The organic extract is passed through anhydrous sodium sulphate to remove any moisture.
4. Experimental Procedure for Calibration Curve:
-
Prepare a series of standard solutions of hydroxyzine base in dichloromethane with concentrations ranging from 1.25 to 15 µg/mL.[2]
-
To a fixed volume of each standard solution, add a specified volume of the iodine solution.
-
Allow the reaction to proceed for the optimized time at room temperature.
-
Measure the absorbance of the resulting lemon-yellow complex at 380 nm against a reagent blank.[2]
-
Construct a calibration curve by plotting absorbance versus concentration.
5. Preparation of Sample Solution (from Tablets):
-
Prepare a stock solution from the tablet powder in water as described in Protocol 1.
-
Extract the hydroxyzine base from an aliquot of the sample solution as described in step 3.
-
Dilute the extract with dichloromethane to a concentration within the calibration range.
6. Assay:
-
Treat the sample solution with the iodine reagent as described in step 4.
-
Measure the absorbance and determine the concentration from the calibration curve.
Logical Relationship Diagram:
IV. Validation of the Methods
For routine application, the described methods should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: Assessed by analyzing a series of concentrations and evaluating the correlation coefficient (r²) of the calibration curve.
-
Accuracy: Determined by recovery studies, where a known amount of pure drug is added to a pre-analyzed sample and the recovery percentage is calculated. Recoveries between 98-102% are generally considered acceptable.
-
Precision: Evaluated by performing repeated measurements on the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%.
-
Specificity: The ability of the method to measure the analyte of interest in the presence of other components, such as excipients. This can be assessed by analyzing a placebo formulation.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
V. Conclusion
The spectrophotometric methods described provide simple, rapid, and cost-effective options for the determination of hydroxyzine hydrochloride in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity and the potential for interference from excipients. The ion-pair and charge-transfer complexation methods offer enhanced sensitivity and selectivity compared to direct UV spectrophotometry. Proper method validation is essential before implementation for routine quality control analysis.
References
- 1. ijbpas.com [ijbpas.com]
- 2. shd.org.rs [shd.org.rs]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and Selective Extractive Spectrophotometric Method for the Determination of Hydroxyzine Dihydrochloride in Pharmaceuticals | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. pjps.pk [pjps.pk]
Application Notes and Protocols for Molecular Docking Studies of Hydroxyzine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of hydroxyzine (B1673990) with its primary and secondary target receptors. This document is intended to guide researchers in setting up and executing in silico experiments to investigate the binding mechanisms of hydroxyzine.
Introduction
Hydroxyzine is a first-generation antihistamine of the piperazine (B1678402) class, primarily known for its potent inverse agonist activity at the histamine (B1213489) H1 receptor (H1R), which underlies its antihistaminic and sedative effects.[1][2][3] Beyond its primary target, hydroxyzine interacts with several other receptors, contributing to its diverse pharmacological profile, including its anxiolytic properties. Understanding the molecular interactions of hydroxyzine with its various targets is crucial for rational drug design and for elucidating the mechanisms behind its therapeutic effects and potential side effects. Molecular docking is a powerful computational method used to predict the preferred binding orientation and affinity of a ligand to a receptor.[1]
This document outlines the key target receptors of hydroxyzine, provides detailed protocols for performing molecular docking studies using widely accepted software, and presents available quantitative data to facilitate comparative analysis.
Target Receptors for Hydroxyzine
Hydroxyzine's pharmacological activity is not limited to a single receptor. The following are key targets for molecular docking studies:
-
Primary Target:
-
Secondary and Off-Targets:
-
Serotonin 5-HT2A Receptor (5-HT2A R): Antagonism at this receptor may contribute to its anxiolytic and sedative properties.[4]
-
Dopamine D2 Receptor (D2R): Weak antagonism at D2 receptors is a feature of some first-generation antihistamines.[4]
-
Alpha-1 Adrenergic Receptor (α1-AR): Interaction with this receptor can be associated with cardiovascular side effects.
-
hERG K+ Channel: Blockade of this channel is a critical safety concern as it can lead to cardiac arrhythmias.[5][6]
-
Androgen Receptor (AR): Some studies have explored the potential for hydroxyzine derivatives as AR antagonists.[5][7]
-
Quantitative Data Summary
The following tables summarize the available quantitative data from experimental binding assays and molecular docking studies for hydroxyzine and its derivatives with various target receptors.
| Receptor | Ligand | Method | Binding Affinity (kcal/mol) | Kᵢ (nM) | IC₅₀ (µM) | Interacting Residues | Reference(s) |
| Histamine H1 Receptor | Hydroxyzine | Molecular Docking | -141.491* | - | - | Asp107, Tyr108, Lys179, Lys191, Thr194, Trp428, Phe432 | |
| Hydroxyzine | Binding Assay | - | 2 | - | - | [4] | |
| Serotonin 5-HT2A Receptor | Hydroxyzine | Binding Assay | - | 50 | - | - | [4] |
| Dopamine D2 Receptor | Hydroxyzine | Binding Assay | - | 378 | - | - | [4] |
| hERG K+ Channel | Hydroxyzine | Patch-clamp (HEK293) | - | - | 0.16 | Thr623, Tyr652 | [5][6] |
| Hydroxyzine | Patch-clamp (Oocytes) | - | - | 5.9 | Tyr652 | [5] | |
| Androgen Receptor (LBP) | Hydroxyzine Derivative 11 | Molecular Docking | -8.1 | - | - | Gln711, Phe697, Met745, Ala877 | [5][7] |
| Hydroxyzine Derivative 12 | Molecular Docking | -8.5 | - | - | Gln711, Phe697, Met745, Ala877 | [5][7] |
*Note: This reported binding affinity from a single study is unusually high for typical protein-ligand interactions and may represent a sum of energy terms rather than a standard binding free energy. It should be interpreted with caution.
Experimental Protocols
The following sections provide detailed protocols for conducting molecular docking studies of hydroxyzine with its target receptors. A general workflow is first presented, followed by specific examples.
General Molecular Docking Workflow
A typical molecular docking workflow involves several key steps, from preparing the molecules to analyzing the results.
Protocol 1: Docking of Hydroxyzine with Histamine H1 Receptor (H1R)
This protocol is based on methodologies described for docking antagonists to the H1R, using software such as Schrödinger Maestro.
1. Receptor Preparation:
- Obtain the crystal structure of the human Histamine H1 receptor, for example, PDB ID: 3RZE.
- Launch the "Protein Preparation Wizard" in Schrödinger Maestro.
- Preprocess the structure: Assign bond orders, add hydrogens, and create zero-order bonds to metals and disulfide bonds.
- Remove all water molecules that are not involved in ligand binding.
- Optimize the hydrogen bond network and perform a restrained minimization of the protein structure (e.g., using the OPLS3e force field) until the RMSD of heavy atoms converges (e.g., to 0.30 Å).
2. Ligand Preparation:
- Obtain the 3D structure of hydroxyzine (e.g., from PubChem CID 3658).[1]
- Use LigPrep in Schrödinger to generate low-energy conformers of hydroxyzine.
- Ensure the correct protonation state is assigned at physiological pH (e.g., 7.4).
3. Grid Generation:
- Define the binding site by selecting the co-crystallized ligand (doxepin in 3RZE) or by specifying the interacting residues (e.g., Asp107, Trp428, Phe432).
- Generate the receptor grid, ensuring the grid box fully encloses the defined binding site. A typical box size would be 20 x 20 x 20 Å centered on the binding pocket.
4. Molecular Docking:
- Use the Glide docking module.
- Select the prepared hydroxyzine conformers as the ligands to dock.
- Choose a docking precision level (e.g., Standard Precision (SP) or Extra Precision (XP) for higher accuracy).
- Run the docking simulation.
5. Post-Docking Analysis:
- Analyze the output poses and their corresponding Glide scores. The more negative the score, the more favorable the binding.
- Visualize the best-scoring pose in the context of the receptor binding site.
- Identify and measure key interactions, such as hydrogen bonds and hydrophobic contacts, with residues like Asp107, Lys191, and Phe432.
Protocol 2: Generalized Docking with Other GPCRs (5-HT2A, D2, α1-AR) using AutoDock Vina
This generalized protocol can be adapted for docking hydroxyzine to the 5-HT2A, D2, and α1-adrenergic receptors.
1. Preparation of Receptor and Ligand:
- Receptor: Download the appropriate PDB structure (e.g., 6A93 for 5-HT2A , 6CM4 for D2 ). For the α1-AR, a suitable structure can be found via the UniProt database (e.g., P35348).
- Using AutoDock Tools (ADT), prepare the receptor:
- Delete water molecules and any co-crystallized ligands.
- Add polar hydrogens.
- Compute Gasteiger charges.
- Save the prepared receptor in the PDBQT format.
- Ligand: Load the 3D structure of hydroxyzine into ADT.
- Detect the root and define the number of rotatable bonds.
- Save the prepared ligand in the PDBQT format.
2. Grid Box Generation:
- Open the prepared receptor in ADT.
- Go to Grid -> Grid Box.
- Center the grid box on the known binding pocket of the receptor. This can be guided by the position of a co-crystallized ligand in the original PDB file or by literature-defined binding site residues.
- Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements. A typical starting size is 60 x 60 x 60 Å.
- Record the center coordinates and dimensions of the grid box.
3. Docking Configuration and Execution:
- Create a configuration file (e.g., conf.txt) with the following parameters: receptor = receptor.pdbqt ligand = hydroxyzine.pdbqt out = output.pdbqt center_x = [your_x_coordinate] center_y = [your_y_coordinate] center_z = [your_z_coordinate] size_x = 60 size_y = 60 size_z = 60 num_modes = 10
- Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
4. Analysis of Results:
- The output PDBQT file will contain the predicted binding poses, and the log file will contain the binding affinities (in kcal/mol) for each pose.
- Use a visualization tool like PyMOL or Chimera to view the docked poses and analyze the interactions with the receptor.
Protocol 3: (Optional) Post-Docking Molecular Dynamics (MD) Simulation
MD simulations can be used to validate the stability of the docked pose and to study the dynamic behavior of the hydroxyzine-receptor complex.
1. System Preparation:
- Take the best-scoring docked complex from the docking study.
- Use a program like GROMACS or AMBER to prepare the system.
- Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with an appropriate water model (e.g., TIP3P).
- Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
2. Simulation:
- Apply a force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).
- Perform energy minimization to remove steric clashes.
- Gradually heat the system to the desired temperature (e.g., 310 K) under NVT (constant volume) ensemble.
- Equilibrate the system under NPT (constant pressure) ensemble.
- Run the production MD simulation for a desired length of time (e.g., 100 ns).
3. Analysis:
- Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.
- Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
- Analyze the hydrogen bonds and other interactions between hydroxyzine and the receptor over time.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with hydroxyzine's main target receptors.
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis, biological evaluation, and molecular docking of novel hydroxyzine derivatives as potential AR antagonists [frontiersin.org]
- 6. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Hydroxyzine Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of hydroxyzine (B1673990).
Frequently Asked Questions (FAQs)
Q1: What are the different forms of hydroxyzine, and how do their aqueous solubilities differ?
A1: Hydroxyzine is available in two primary salt forms: hydroxyzine hydrochloride and hydroxyzine pamoate. Their solubilities in water differ significantly.
-
Hydroxyzine Hydrochloride: This form is described as being "very soluble" in water.[1][2][3] The pH of a 1.0 g in 20 mL water solution is between 1.3 and 2.5.[1]
-
Hydroxyzine Pamoate: In contrast, this form is "practically insoluble" in water and methanol.[1][4][5] It is, however, freely soluble in dimethylformamide (DMF).[4][5]
The choice of salt form is critical depending on the desired formulation and experimental conditions.
Q2: What is the intrinsic aqueous solubility of hydroxyzine and its salts?
A2: While hydroxyzine hydrochloride is highly soluble, the free base and the pamoate salt have low aqueous solubility.
| Compound | Solvent | Solubility |
| Hydroxyzine Dihydrochloride | Water | <700 mg/mL |
| Hydroxyzine Dihydrochloride | Ethanol | 220 mg/mL |
| Hydroxyzine Dihydrochloride | Chloroform | 60 mg/mL |
| Hydroxyzine Dihydrochloride | Acetone | 2 mg/mL |
| Hydroxyzine Dihydrochloride | Ether | <0.1 mg/mL |
| Hydroxyzine Pamoate | Water | Practically Insoluble |
| Hydroxyzine Pamoate | DMSO | 100 mg/mL |
Data sourced from multiple references.[6][7][8][9]
Q3: How does pH influence the solubility of hydroxyzine?
A3: Hydroxyzine is a weak base with two pKa values, approximately 2.47 and 6.95 for the amine groups.[10] Its solubility is therefore highly dependent on the pH of the aqueous solution.
-
Acidic pH: In acidic conditions (pH < pKa1), both amine groups are protonated, forming a dicationic species. This highly ionized form is very soluble in water.
-
Neutral to Basic pH: As the pH increases above the pKa values, the amine groups become deprotonated, leading to a decrease in solubility. The neutral free base is significantly less soluble than the ionized forms.
This pH-dependent solubility is a critical factor to consider when preparing aqueous solutions of hydroxyzine for in vitro or in vivo studies.
Figure 1. Relationship between pH and hydroxyzine's ionization state and resulting aqueous solubility.
Troubleshooting Guide
Issue: Precipitation is observed when preparing an aqueous solution of hydroxyzine hydrochloride.
| Possible Cause | Troubleshooting Step |
| High Concentration: The concentration of hydroxyzine hydrochloride exceeds its solubility limit under the current conditions. | 1. Review the solubility data. 2. Attempt to dissolve a smaller amount of the compound in the same volume of solvent. 3. Gently warm the solution while stirring to aid dissolution. |
| Incorrect pH: The pH of the aqueous solution is too high, causing the less soluble free base to precipitate. The pH of a 1.0 g in 20 mL water solution of hydroxyzine hydrochloride is between 1.3 and 2.5.[1] | 1. Measure the pH of the solution. 2. If the pH is above the acidic range, adjust it downwards using a suitable acidic buffer or a dilute solution of hydrochloric acid. |
| Common Ion Effect: The aqueous solution contains other ions that may reduce the solubility of hydroxyzine hydrochloride. | 1. Review the composition of the solvent. 2. If possible, prepare the solution using purified water (e.g., deionized or distilled). |
| Low Temperature: The temperature of the solvent is too low, reducing the solubility of the compound. | 1. Gently warm the solvent before or during the dissolution process. 2. Maintain a constant and controlled temperature during the experiment. |
Issue: Difficulty dissolving hydroxyzine pamoate in aqueous solutions for in vitro assays.
| Possible Cause | Troubleshooting Step |
| Inherent Low Solubility: Hydroxyzine pamoate is practically insoluble in water.[1][4][5] | 1. Consider using a co-solvent system. Start by dissolving the hydroxyzine pamoate in a small amount of a water-miscible organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.[11] 2. Explore the use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with the drug, enhancing its aqueous solubility.[11] |
| Precipitation Upon Dilution: The compound precipitates out of the co-solvent mixture when diluted with an aqueous buffer. | 1. Optimize the ratio of the organic co-solvent to the aqueous buffer. 2. Try different co-solvents (e.g., ethanol, PEG300). 3. Incorporate a surfactant (e.g., Tween-80) into the formulation to improve stability.[11] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[12][13]
Materials:
-
Hydroxyzine (hydrochloride or pamoate)
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Validated analytical method for quantifying hydroxyzine concentration (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of hydroxyzine to a known volume of the desired aqueous buffer in a sealed container.
-
Place the container in a mechanical shaker set to a constant temperature.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant appropriately and analyze the concentration of dissolved hydroxyzine using a validated analytical method.
Figure 2. Workflow for determining equilibrium solubility using the shake-flask method.
Protocol 2: Preparation of a Hydroxyzine Pamoate Stock Solution using a Co-Solvent System
This protocol provides a general method for preparing a stock solution of the poorly soluble hydroxyzine pamoate for in vitro experiments.
Materials:
-
Hydroxyzine pamoate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline or desired aqueous buffer
Procedure:
-
Accurately weigh the required amount of hydroxyzine pamoate.
-
Dissolve the hydroxyzine pamoate in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Slowly add the DMSO stock solution to the PEG300 while vortexing.
-
Add Tween-80 to the mixture and continue to vortex until the solution is clear.
-
Finally, add the saline or aqueous buffer dropwise while vortexing to reach the final desired concentration.
Note: The exact ratios of the co-solvents and surfactant may need to be optimized for your specific experimental needs to ensure the final solution remains clear and free of precipitation.[11]
Figure 3. A stepwise process for preparing a stock solution of hydroxyzine pamoate using a co-solvent system.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. drugs.com [drugs.com]
- 3. HYDROXYZINE HCL 25mg [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Hydroxyzine Pamoate Capsules USP [dailymed.nlm.nih.gov]
- 6. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Hydroxyzine [sitem.herts.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. who.int [who.int]
- 13. lup.lub.lu.se [lup.lub.lu.se]
optimizing hydroxyzine dosage to minimize sedative effects in animal studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing hydroxyzine (B1673990) dosage in animal studies, with a primary focus on minimizing sedative side effects while preserving therapeutic efficacy.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with hydroxyzine.
Issue: Excessive Sedation Observed in Animal Subjects
-
Problem: Animals exhibit significant lethargy, lack of movement, or prolonged sleep, which may interfere with the primary experimental endpoints.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to systematically lower the hydroxyzine dosage. Conduct a dose-response study to identify the minimal effective dose that achieves the desired therapeutic outcome with an acceptable sedation profile.
-
Route of Administration Adjustment: The route of administration can significantly influence the pharmacokinetic profile of hydroxyzine.
-
Consider switching from intraperitoneal (i.p.) injection, which can cause rapid peak plasma concentrations, to oral (p.o.) or subcutaneous (s.c.) administration for a potentially slower absorption and a less pronounced peak sedative effect.
-
-
Optimize Dosing Schedule: If the therapeutic window allows, consider administering the dose during the animal's dark cycle (active period for nocturnal rodents) to minimize interference with natural rest periods.
-
Acclimatization: Ensure animals are thoroughly acclimated to the experimental conditions and handling procedures to reduce stress, which can potentiate sedative effects.
-
Issue: Loss of Therapeutic Efficacy at Non-Sedating Doses
-
Problem: Reducing the hydroxyzine dose to a non-sedating level results in a loss of the desired therapeutic effect (e.g., anxiolytic, anti-pruritic).
-
Troubleshooting Steps:
-
Combination Therapy (Investigational): Explore the co-administration of a non-sedating compound that may work synergistically with hydroxyzine. This requires careful consideration of potential drug-drug interactions and additional validation studies.
-
Investigate Potential Counteracting Agents: While specific adjuvants to block hydroxyzine sedation are not well-established, you might explore agents that promote wakefulness through mechanisms that do not interfere with hydroxyzine's therapeutic action. For instance, stimulants like caffeine (B1668208) have been shown to counteract the sedative effects of some drugs, though this may also impact the primary outcome of your study.[1][2] Modafinil, a wake-promoting agent, has been shown to involve central histaminergic systems, suggesting a potential for counteracting H1 receptor antagonist-induced sedation.[3]
-
Alternative Animal Model: The sedative effects of hydroxyzine can vary between species and even strains. Consider using a different animal model that may be less susceptible to the sedative properties of hydroxyzine.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hydroxyzine-induced sedation?
A1: Hydroxyzine is a first-generation antihistamine that readily crosses the blood-brain barrier.[4] Its primary sedative effect is due to its potent inverse agonist activity at central histamine (B1213489) H1 receptors.[4] Histamine in the central nervous system is a key neurotransmitter involved in promoting wakefulness. By blocking these receptors, hydroxyzine suppresses this wakefulness signal, leading to sedation. Additionally, hydroxyzine has weaker antagonist effects on serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, which may also contribute to its sedative and anxiolytic properties.[4]
Q2: How can sedation be quantitatively measured in rodent models?
A2: Several standardized behavioral tests can be used to quantify the level of sedation:
-
Open Field Test: This test assesses general locomotor activity and exploratory behavior. A sedated animal will typically show reduced distance traveled, decreased rearing frequency, and increased time spent immobile.
-
Rotarod Test: This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Sedative compounds typically impair performance, resulting in a shorter time on the rod.
Q3: What are typical dose ranges for hydroxyzine in mice to observe anxiolytic effects without significant sedation?
A3: The optimal dose is highly dependent on the specific mouse strain and the experimental goals. However, some studies provide guidance:
-
Doses of 4, 8, and 16 mg/kg (i.p.) have been used in mice to study anxiolytic effects without inducing sedation as measured by a photo-cell activity meter.[5]
-
Another study suggests that sedative effects in animals become more apparent at doses above 15 mg/kg.[6] In a light/dark box test, a 1 mg/kg dose of hydroxyzine resulted in increased transitions (indicative of an anxiolytic effect), while higher doses of 7 and 10 mg/kg (in combination with another sedative) led to decreased transitions.[7]
Q4: Are there any established agents to reverse hydroxyzine-induced sedation?
A4: There is no specific, approved reversal agent for hydroxyzine-induced sedation in the same way that naloxone (B1662785) reverses opioid effects or atipamezole (B1667673) reverses xylazine (B1663881) sedation.[8][9][10][11][12] Management of overdose in a clinical setting is primarily supportive.[13] Caffeine has been suggested as a potential counteracting agent due to its stimulant properties, but its use in a research context would need careful consideration of its own effects on the experimental outcomes.[1][14][2]
Data Presentation
Table 1: Example Dose-Response Data for Hydroxyzine-Induced Sedation in Mice
| Dose (mg/kg, i.p.) | Locomotor Activity (% of Control) | Latency to Fall from Rotarod (seconds) |
| 0 (Vehicle) | 100 | 180 |
| 5 | 85 | 155 |
| 10 | 60 | 110 |
| 20 | 30 | 50 |
| 40 | 10 | 15 |
Note: This table presents hypothetical data based on expected outcomes from the literature. Actual results will vary depending on the specific experimental conditions, mouse strain, and testing parameters.
Experimental Protocols
Protocol 1: Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material, equipped with an overhead video camera and tracking software.
-
Acclimation: Transport mice to the testing room in their home cages at least 60 minutes before the test to allow for acclimation to the new environment.
-
Drug Administration: Administer hydroxyzine or vehicle at the predetermined doses and route. The timing between administration and testing should be consistent and based on the expected time of peak drug effect.
-
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 5 to 10 minutes.
-
The video tracking system will record the animal's movements.
-
-
Data Analysis: Key parameters to quantify sedation include:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Frequency of rearing (vertical activity).
-
A significant decrease in these parameters in the hydroxyzine-treated groups compared to the vehicle control group indicates sedation.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable cleaning agent between each animal to eliminate olfactory cues.
Protocol 2: Accelerating Rotarod Test for Motor Coordination
-
Apparatus: A rotarod unit with a textured rod (e.g., 3 cm diameter for mice) and automated fall detection.
-
Acclimation and Training:
-
Acclimate the mice to the testing room as described for the open field test.
-
Train the mice on the rotarod for 2-3 days prior to the experiment. A typical training protocol involves placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for several trials per day.
-
-
Drug Administration: Administer hydroxyzine or vehicle as required for the study.
-
Procedure:
-
Place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. The trial for an individual mouse ends when it falls off the rod or passively rotates with the rod for two consecutive revolutions.
-
-
Data Analysis: The primary endpoint is the latency to fall from the rod. A dose-dependent decrease in the latency to fall in the hydroxyzine-treated groups compared to the vehicle control group is indicative of motor impairment and sedation.
-
Cleaning: Clean the rod between each animal to remove any waste or scent cues.
Mandatory Visualizations
Caption: Hydroxyzine's primary sedative mechanism and other CNS receptor interactions.
Caption: Experimental workflow for optimizing hydroxyzine dosage.
Caption: Troubleshooting logic for managing excessive sedation.
References
- 1. Hydroxyzine and Caffeine—Potential Interactions To Consider [gokick.com]
- 2. Is it safe to mix hydroxyzine and caffeine? [singlecare.com]
- 3. Involvement of central histaminergic systems in modafinil-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aapd.org [aapd.org]
- 8. mixlab.com [mixlab.com]
- 9. mixlab.com [mixlab.com]
- 10. Reversal of xylazine sedation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mixlab.com [mixlab.com]
- 12. Effects of Early Atipamezole Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DailyMed - HYDROXYZINE PAMOATE capsule [dailymed.nlm.nih.gov]
- 14. Hydroxyzine interactions to avoid [singlecare.com]
Atarax (Hydroxyzine) Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Atarax (hydroxyzine) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound (hydroxyzine) is susceptible to degradation under several conditions, including exposure to acidic and basic environments, oxidizing agents, high temperatures, and light.[1][2][3] Forced degradation studies are essential to understand the chemical stability of the molecule and to develop stable formulations.[4][5]
Q2: What are the known degradation products of this compound?
A2: Under forced degradation conditions, this compound has been shown to degrade into several products. The most commonly identified degradation products are hydroxyzine (B1673990) N-oxide and O-acetyl hydroxyzine.[6][7] The formation of these products is often observed during oxidative and hydrolytic stress conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[8][9][10] It should be protected from light and moisture. Degradation is observed at higher temperatures, with yellowing of solutions containing hydroxyzine hydrochloride at 44°C.[8][9]
Q4: Is this compound sensitive to light?
A4: Yes, photostability studies are a crucial part of the stability testing for this compound as per ICH guidelines.[4][11] Exposure to UV or fluorescent light can lead to degradation. Therefore, it is recommended to protect this compound from light during storage and handling in experiments.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Analysis of this compound
Possible Cause 1: Degradation of the sample due to improper storage or handling.
-
Troubleshooting Steps:
-
Review the storage conditions of your this compound stock solutions and samples. Ensure they are protected from light and stored at the recommended temperature.
-
Prepare a fresh standard solution of this compound and re-analyze.
-
If the issue persists, consider performing a mini-forced degradation study (e.g., brief exposure to acid, base, or peroxide) to see if the unexpected peaks match the retention times of known degradation products.
-
Possible Cause 2: Interaction with excipients or other components in the formulation.
-
Troubleshooting Steps:
-
Analyze a placebo formulation (without this compound) to check for interfering peaks.
-
If excipient interference is suspected, the HPLC method may need to be optimized to improve the resolution between this compound and the interfering peaks. This could involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Issue: Inconsistent Results in Stability Studies
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure that all experimental parameters (e.g., temperature, pH, concentration of stressor, light exposure) are tightly controlled and accurately documented for each experiment.
-
Use calibrated equipment (e.g., ovens, pH meters, light chambers).
-
Follow a standardized protocol for sample preparation and analysis.
-
Possible Cause 2: Non-validated analytical method.
-
Troubleshooting Steps:
-
Verify that the analytical method used is stability-indicating, meaning it can accurately separate and quantify the intact drug from its degradation products.[1][3]
-
If the method is not validated, perform a validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation: Summary of Forced Degradation Studies
The following tables summarize the typical conditions and expected outcomes of forced degradation studies on hydroxyzine. The percentage of degradation can vary based on the specific experimental parameters (e.g., concentration, duration of exposure). The goal of forced degradation is typically to achieve 5-20% degradation to ensure the method is stability-indicating.[11][12][13]
Table 1: Hydrolytic Degradation of this compound
| Condition | Reagent | Temperature | Duration | Expected Outcome |
| Acidic | 0.1 M HCl | 80°C | 2 hours | Degradation observed |
| Neutral | Water | 80°C | 2 hours | Minimal to no degradation |
| Basic | 0.1 M NaOH | 80°C | 4 hours | Significant degradation |
Table 2: Oxidative Degradation of this compound
| Reagent | Concentration | Temperature | Duration | Expected Outcome |
| Hydrogen Peroxide | 30% | Room Temperature | 24 hours | Significant degradation, formation of hydroxyzine N-oxide |
Table 3: Thermal and Photolytic Degradation of this compound
| Condition | Parameters | Duration | Expected Outcome |
| Thermal (Dry Heat) | 105°C | 5 days | Degradation observed |
| Photolytic (UV/Vis) | 1.2 million lux hours and 200 watt hours/m² | As per ICH Q1B | Degradation observed |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.[6][14][15]
-
Instrumentation: HPLC with UV detector
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Protocol 2: Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[4][5][12]
1. Acid Hydrolysis: a. Prepare a solution of this compound in 0.1 M hydrochloric acid. b. Heat the solution at 80°C for 2 hours. c. Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide. d. Dilute to the final concentration with the mobile phase and analyze by HPLC.
2. Base Hydrolysis: a. Prepare a solution of this compound in 0.1 M sodium hydroxide. b. Heat the solution at 80°C for 4 hours. c. Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid. d. Dilute to the final concentration with the mobile phase and analyze by HPLC.
3. Oxidative Degradation: a. Prepare a solution of this compound in a 30% hydrogen peroxide solution. b. Keep the solution at room temperature for 24 hours. c. Dilute to the final concentration with the mobile phase and analyze by HPLC.
4. Thermal Degradation: a. Place the solid drug substance in a petri dish and expose it to dry heat at 105°C for 5 days in a calibrated oven. b. After the specified time, dissolve the sample in a suitable solvent, dilute to the final concentration, and analyze by HPLC.
5. Photolytic Degradation: a. Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. b. A control sample should be protected from light. c. After exposure, prepare the samples for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathway of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. New Method Development for Hydroxyzine Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane Serum (2015) | Nawab Sher | 19 Citations [scispace.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of an analgesic-sedative combination in glass and plastic single-dose syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of a preanesthetic mixture of hydroxyzine hydrochloride and atropine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Determination of Hydroxyzine in Tablets on Primesep SB Column | SIELC Technologies [sielc.com]
common challenges in preclinical studies involving hydroxyzine
Welcome to the Technical Support Center for preclinical researchers working with hydroxyzine (B1673990). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetics and Metabolism
Question: My in vivo results are inconsistent. Could hydroxyzine's metabolism be the issue?
Answer: Yes, the rapid and extensive metabolism of hydroxyzine to its active metabolite, cetirizine (B192768), is a primary challenge in preclinical studies. Often, the observed pharmacological effects are a composite of the activity of both the parent drug and cetirizine.[1][2]
Troubleshooting Guide:
-
Simultaneous Quantification: Always measure plasma concentrations of both hydroxyzine and cetirizine. This is crucial for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling.
-
Species Selection: Be aware of inter-species differences in metabolism. For example, dogs show rapid conversion of hydroxyzine to cetirizine, with cetirizine having a much larger area-under-the-curve (AUC) than the parent drug.[1][2] While detailed rodent-specific public data is less common, it's known that rats primarily excrete hydroxyzine and its metabolites in feces via bile.[3]
-
Active Metabolite Contribution: Consider that the antihistaminic effect, particularly the reduction of wheal formation, appears to be almost entirely due to cetirizine.[1][2]
Off-Target Effects and Safety
Question: I am observing unexpected sedative effects in my animal models, which is confounding my behavioral study. What can I do?
Answer: Sedation is a well-known central nervous system (CNS) effect of hydroxyzine, a first-generation antihistamine.[4] This can interfere with assessments of anxiety, cognition, and motor function.
Troubleshooting Guide:
-
Dose-Response Study: Conduct a preliminary dose-response study to identify the lowest effective dose with minimal sedative effects for your specific model and endpoint.
-
Control Groups: Include a positive control for sedation (e.g., diazepam) to benchmark the sedative effects of hydroxyzine.
-
Alternative Models: For anxiolytic studies, consider models less dependent on motor activity. For example, the marble-burying test in mice can be used to assess anxiolytic-like behavior.[5][6]
-
Timing of Assessment: Conduct behavioral testing when the sedative effects may be less pronounced, potentially later in the dosing interval, while ensuring the desired therapeutic effect is still present.
Question: Are there any cardiovascular safety concerns I should be aware of in my preclinical studies?
Answer: Yes, a significant concern with hydroxyzine is the risk of QT interval prolongation and Torsade de Pointes (TdP).[7][8][9][10][11] This is due to the inhibition of the hERG potassium ion channels, which are crucial for cardiac repolarization.[7][10]
Troubleshooting Guide:
-
In Vitro hERG Assay: Before proceeding to in vivo studies, consider an in vitro patch-clamp study to determine the concentration-dependent inhibitory effect of hydroxyzine on hERG channels.
-
ECG Monitoring: In in vivo studies, particularly those involving higher doses or co-administration with other drugs, incorporate electrocardiogram (ECG) monitoring to assess the QT interval in your animal models.
-
Risk Factor Assessment: Be aware of factors that can exacerbate this risk, such as electrolyte imbalances (hypokalemia, hypomagnesemia) and co-administration of other QT-prolonging drugs.[9][10]
Question: My results in a neurological model are difficult to interpret. Could hydroxyzine be affecting other neurotransmitter systems?
Answer: Yes, hydroxyzine is not entirely specific to the H1 receptor. It has been shown to have effects on serotonergic and dopaminergic systems, which can confound the results of neurological and behavioral studies.[[“]][[“]][14]
Troubleshooting Guide:
-
Receptor Binding Profile: Be aware of hydroxyzine's affinity for other receptors. It has a high affinity for the histamine (B1213489) H1 receptor, but also binds to serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[14][15]
-
Neurochemical Analysis: In studies where neurotransmitter effects are critical, consider including ex vivo analysis of brain tissue to measure levels of dopamine, serotonin, and their metabolites (e.g., HVA and 5-HIAA).[[“]][[“]]
-
Specific Antagonists: To dissect the mechanism of action, consider co-administering specific antagonists for the off-target receptors to see if the observed effects are blocked.
Formulation and Administration
Question: I'm having trouble preparing a stable and consistent formulation of hydroxyzine for oral administration in my rodent studies. What are my options?
Answer: The choice of salt and vehicle is critical for successful formulation. Hydroxyzine hydrochloride is water-soluble, while the pamoate salt is practically insoluble in water.[16][17]
Troubleshooting Guide:
-
Vehicle Selection for Oral Gavage:
-
For hydroxyzine hydrochloride, sterile water or saline are suitable vehicles.
-
For poorly soluble forms or to create a suspension, common vehicles include 1% methylcellulose (B11928114) with 0.4% Tween 80.[18]
-
-
Solubility Testing: Always perform solubility tests of your specific hydroxyzine salt in the intended vehicle to ensure a homogenous and stable formulation.
-
Parenteral Administration:
Data Presentation
Table 1: Off-Target Receptor Binding Affinity of Hydroxyzine
| Receptor | Parameter | Value (nM) | Reference |
| Histamine H1 | Ki | 2 | [15] |
| Serotonin 5-HT2A | Ki | 50 | [15] |
| Dopamine D2 | Ki | 378 | [15] |
Table 2: Pharmacokinetic Parameters of Hydroxyzine and Cetirizine in Dogs (2 mg/kg dose)
| Parameter | Hydroxyzine (IV) | Cetirizine (from IV Hydroxyzine) | Hydroxyzine (Oral) | Cetirizine (from Oral Hydroxyzine) | Reference |
| Tmax (h) | - | - | - | - | [1][2] |
| Cmax (µg/mL) | - | - | 0.16 | 2.2 | [1][2] |
| AUC (µg·h/mL) | - | - | - | - | [1][2] |
| T½ (h) | - | 10-11 | - | 10-11 | [1][2] |
| Oral Bioavailability (%) | - | - | 72 | - | [1][2] |
Experimental Protocols
Protocol 1: Histamine-Induced Wheal Suppression in Rabbits
This protocol is adapted from studies evaluating the topical antihistaminic effects of hydroxyzine.
1. Animal Preparation:
- Use New Zealand White rabbits.
- Two days before the study, shave a 12x12 cm area on the back of each rabbit.
- One day before the study, apply a depilatory cream for 15 minutes to the shaved area to remove remaining fur.
2. Drug Administration:
- Administer hydroxyzine or vehicle control via the desired route (e.g., topical application, oral gavage).
3. Histamine Challenge:
- At predetermined time points post-drug administration (e.g., 1, 2, 4, 6, 8, 24 hours), inject intradermally 0.01 mL of a histamine phosphate (B84403) solution (e.g., 0.1 mg/mL).
- Mark the injection sites clearly.
4. Wheal Measurement:
- After a set time (e.g., 15-20 minutes) following the histamine injection, measure the diameter of the resulting wheal.
- Calculate the wheal area.
5. Data Analysis:
- Compare the wheal areas in the hydroxyzine-treated groups to the vehicle control group at each time point.
- Calculate the percentage of wheal suppression.
Visualizations
Caption: Hydroxyzine's primary and off-target signaling pathways.
Caption: Troubleshooting workflow for hydroxyzine preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]
- 5. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Risk of QT prolongation and torsade de pointes associated with exposure to hydroxyzine: re‐evaluation of an established drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gov.uk [gov.uk]
- 10. droracle.ai [droracle.ai]
- 11. PRAC recommends new measures to minimise known heart risks of hydroxyzine-containing medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]
- 15. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In Vitro and In Vivo Evaluation of Hydroxyzine Hydrochloride Microsponges for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mitigating Hydroxyzine Side Effects in Long-Term Animal Experiments: A Technical Support Center
For researchers and scientists utilizing hydroxyzine (B1673990) in long-term animal experiments, managing its side effects is crucial for ensuring animal welfare and the validity of experimental data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during chronic administration of hydroxyzine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term hydroxyzine administration in laboratory animals?
A1: The most frequently observed side effects in long-term animal studies with hydroxyzine include sedation, anticholinergic effects (dry mouth, urinary retention), cognitive impairment, and potential cardiac issues, specifically QT interval prolongation.[[“]][2][3] Animal-specific side effects can include fine tremors and, in rare cases, seizures, particularly at higher doses.[4][5] In cats, behavioral changes have also been noted.[3]
Q2: How does hydroxyzine cause these side effects?
A2: Hydroxyzine's primary mechanism of action is as a potent histamine (B1213489) H1 receptor inverse agonist, which is responsible for its antihistamine and sedative effects.[6][7] It readily crosses the blood-brain barrier, leading to central nervous system effects like drowsiness.[6] Its anticholinergic properties stem from its affinity for muscarinic acetylcholine (B1216132) receptors, although this is lower than many other first-generation antihistamines.[6] The anxiolytic effects may be related to its weaker antagonist activity at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors.[6][7] Concerns about long-term cognitive effects are linked to its anticholinergic properties and potential interference with the neurotransmitter acetylcholine, which is vital for memory and learning.[3][8]
Q3: At what dose do sedative effects become prominent in rodents?
A3: Studies in mice suggest that sedative effects become more pronounced at doses above 15 mg/kg.[9] However, the sedative threshold can vary depending on the species, strain, and individual animal.
Troubleshooting Guides
Managing Sedation and Lethargy
Issue: Animals exhibit excessive drowsiness, lethargy, or reduced activity, potentially interfering with behavioral tests or daily activities like feeding and drinking.
Mitigation Strategies:
-
Dose Titration: The most effective initial strategy is to determine the minimum effective dose.
-
Experimental Protocol: Conduct a dose-response study to identify the lowest dose of hydroxyzine that achieves the desired therapeutic effect (e.g., anxiolysis, anti-pruritus) with minimal sedation. This involves administering a range of doses to different groups of animals and assessing both the primary outcome and sedative effects.
-
-
Acclimatization Period: Drowsiness is often transitory and may diminish after a few days of continuous therapy as tolerance develops.[10][11]
-
Experimental Protocol: Implement a gradual dose-escalation period at the beginning of the study, allowing animals to acclimate to the sedative effects of the drug. Start with a low dose and incrementally increase it over several days to the target maintenance dose.
-
-
Timed Dosing: If the experimental design allows, consider the timing of hydroxyzine administration.
-
Experimental Protocol: Administer hydroxyzine during the animal's inactive period (e.g., during the light cycle for nocturnal rodents). This may help to minimize the impact of sedation on normal active behaviors.
-
-
Environmental Enrichment: A stimulating environment can help counteract mild sedation.
-
Experimental Protocol: House animals in enriched environments with objects that encourage exploration and activity, such as running wheels, tunnels, and climbing structures. Rotate novel objects regularly to maintain interest.
-
Quantitative Data Summary: Hydroxyzine Dose and Sedation in Mice
| Dose (mg/kg, i.p.) | Observation | Reference |
| 1 | Significantly increased transitions in light/dark box (anxiolytic effect) | [12] |
| 4, 8, 16 | Devoid of amnesic activity up to sedative doses | [2] |
| >15 | Produces a sedative effect | [9] |
Counteracting Anticholinergic Effects
Issue: Animals show signs of dry mouth (xerostomia), such as increased water consumption or difficulty with dry food, or urinary retention.
Mitigation Strategies:
-
Dietary Modification:
-
Experimental Protocol: Provide animals with a moistened or gel-based diet to facilitate eating and increase water intake. Ensure constant access to fresh water.
-
-
Pharmacological Intervention (for Xerostomia):
-
Experimental Protocol: In cases of severe dry mouth that affect animal welfare, consider the co-administration of a sialogogue like pilocarpine (B147212). A study in mice showed that oral administration of pilocarpine (1 mg/10 mL/kg, twice daily) significantly increased salivary secretion.[7] However, the potential for pilocarpine to influence other experimental parameters must be carefully considered and controlled for.
-
Experimental Protocol: Pilocarpine-Stimulated Sialometry in Mice
This protocol can be used to quantify the extent of dry mouth and the efficacy of mitigation strategies.
-
Preparation: Fast mice for at least 2 hours. Weigh each mouse to calculate the correct anesthetic and pilocarpine dose. Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).
-
Saliva Collection: Place a pre-weighed cotton swab or absorbent sponge in the mouse's mouth for a standardized period (e.g., 15 minutes).
-
Pilocarpine Stimulation: Inject pilocarpine hydrochloride (e.g., 0.5 mg/kg, i.p.). The optimal dose may vary by strain.
-
Measurement: After the collection period, re-weigh the swab.
-
Calculation: The weight of the saliva is the difference between the wet and dry weights.
Monitoring and Mitigating Cognitive Impairment
Issue: Long-term hydroxyzine use may impair learning and memory, which could be a confounding factor in neurological or behavioral studies.
Mitigation Strategies:
-
Cognitive Monitoring: Regularly assess cognitive function throughout the study.
-
Experimental Protocols:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. A detailed protocol can be found in the Experimental Protocols section.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. A detailed protocol can be found in the Experimental Protocols section.
-
-
-
Environmental Enrichment: An enriched environment can promote cognitive function and may help to counteract drug-induced deficits.
-
Experimental Protocol: A standardized protocol for environmental enrichment is provided in the Experimental Protocols section.
-
-
Dose Reduction: As with sedation, using the lowest effective dose of hydroxyzine is crucial to minimize the risk of cognitive side effects.
Cardiac Safety Monitoring
Issue: Hydroxyzine has been associated with a risk of QT interval prolongation and torsades de pointes, which can lead to cardiac arrhythmias.[13][14][15][16]
Mitigation Strategies:
-
Subject Selection: Avoid using animals with known cardiovascular abnormalities or those concurrently receiving other medications known to prolong the QT interval.
-
ECG Monitoring: For long-term studies, particularly at higher doses, periodic or continuous ECG monitoring is recommended.
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol for Mice
-
Habituation (Day 1): Place each mouse in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes to acclimate.[17][18][19]
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.[18][19]
-
Testing (Day 2, after a retention interval): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.[17][18]
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates the mouse remembers the familiar object and prefers the novel one.
Morris Water Maze (MWM) Protocol for Rodents
-
Apparatus: A circular pool (e.g., 150 cm diameter) filled with opaque water (e.g., using non-toxic paint) at room temperature. A small escape platform is submerged just below the water's surface in one quadrant.[5][20][21]
-
Acquisition Phase (4-5 days): Conduct 4 trials per day for each animal. In each trial, place the mouse in the water at one of four randomized starting positions, facing the pool wall. Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform. Allow the mouse to remain on the platform for 15-30 seconds.
-
Probe Trial (Day after last acquisition day): Remove the platform from the pool. Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.[20]
-
Data Analysis: Record the escape latency (time to find the platform) and path length during the acquisition phase. In the probe trial, measure the time spent in the target quadrant where the platform was previously located.
Environmental Enrichment Protocol for Rodents
-
Housing: House animals in larger cages than standard, in social groups where appropriate for the species.[15][16][22]
-
Physical Enrichment: Provide a variety of objects to increase complexity and promote natural behaviors.[23]
-
Nesting material (e.g., crinkle paper, cotton squares)
-
Shelters (e.g., plastic huts, cardboard tubes)
-
Tunnels and climbing structures
-
Gnawing objects
-
-
Novelty: Rotate objects and change their configuration 1-2 times per week to maintain novelty and stimulate exploration.[22]
-
Monitoring: Regularly observe animals for any signs of stress, such as aggression or stereotypies, and adjust the enrichment strategy as needed.[15][16]
Telemetry Implantation for ECG Monitoring in Mice
This is a surgical procedure that should be performed by trained personnel under aseptic conditions.
-
Transmitter Preparation: Sterilize the telemetry transmitter (e.g., using ethylene (B1197577) oxide or a cold sterilant recommended by the manufacturer).[24]
-
Anesthesia and Surgical Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave and disinfect the surgical sites (ventral abdomen and chest).
-
Implantation: Make a midline abdominal incision to expose the peritoneal cavity. Insert the body of the transmitter into the peritoneal cavity.[24]
-
Lead Placement: Tunnel the two ECG leads subcutaneously from the abdomen to the chest. Place the negative lead in the upper right thoracic area and the positive lead over the left lower rib cage to approximate a lead II configuration.[24]
-
Closure: Suture the peritoneum and skin incisions.
-
Recovery: Provide post-operative analgesia and allow the animal to recover for at least one week before starting data collection.
Visualizations
Hydroxyzine's Primary and Secondary Mechanisms of Action
Caption: Hydroxyzine's primary and secondary receptor targets and resulting effects.
Experimental Workflow for Mitigating Hydroxyzine-Induced Sedation
Caption: A logical workflow for managing sedation in long-term hydroxyzine studies.
Logical Relationship for Cardiac Safety Monitoring
Caption: Decision-making process for cardiac safety monitoring during hydroxyzine administration.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyzine | VCA Animal Hospitals [vcahospitals.com]
- 4. researchgate.net [researchgate.net]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hsuh.repo.nii.ac.jp [hsuh.repo.nii.ac.jp]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. researchgate.net [researchgate.net]
- 10. [Value of hydroxyzine in generalized anxiety disorder: controlled double-blind study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - HYDROXYZINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 12. Anxiolytic activity of chloral hydrate and hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nc3rs.org.uk [nc3rs.org.uk]
- 14. researchgate.net [researchgate.net]
- 15. Enriched Environment Procedures for Rodents: Creating a Standardized Protocol for Diverse Enrichment to Improve Consistency across Research Studies [bio-protocol.org]
- 16. Enriched Environment Procedures for Rodents: Creating a Standardized Protocol for Diverse Enrichment to Improve Consistency across Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Object Recognition [protocols.io]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. m.youtube.com [m.youtube.com]
- 22. Enriched Environment Procedures for Rodents: Creating a Standardized Protocol for Diverse Enrichment to Improve Consistency across Research Studies [en.bio-protocol.org]
- 23. Environmental enrichment for laboratory rats and mice: endocrine, physiological, and behavioral benefits of meeting rodents' biological needs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Ambulatory ECG Recording in Mice [jove.com]
dose-response curve optimization for hydroxyzine in peripheral studies
Welcome to the technical support center for researchers utilizing hydroxyzine (B1673990) in peripheral studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hydroxyzine in peripheral tissues?
A1: Hydroxyzine's main effect is as a potent inverse agonist of the histamine (B1213489) H1 receptor.[[“]][2][3] By binding to and stabilizing the inactive state of the H1 receptor, it competitively blocks histamine from binding, thereby mitigating allergic responses such as itching and wheal formation in peripheral tissues.[4][] While it has weaker antagonist activity at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, its peripheral antihistaminic effects are primarily driven by H1 receptor blockade.[2][3]
Q2: What is a good starting dose for an in vivo peripheral study (e.g., skin allergy model)?
A2: For human studies, single oral doses of 20-25 mg have demonstrated significant inhibition of histamine-induced skin reactions.[6][7][8] A dose of 0.7 mg/kg has also been shown to produce prolonged suppression of wheal and flare.[9][10] For canine studies, a dose of 2 mg/kg administered orally twice daily is recommended for maximal antihistamine effect.[11] For other animal models, it is crucial to perform a pilot dose-ranging study to determine the optimal dose.
Q3: What concentrations should I test for an in vitro experiment with peripheral cells?
A3: A good starting point for in vitro studies, such as those using immune cells, is a range of 1 µg/mL to 20 µg/mL.[12][13] Studies on mammalian macrophages at these concentrations have shown no direct immunostimulatory effects, indicating the drug is safe for use in such assays.[12][13] For electrophysiology studies, concentrations around 5 µmol/L have been used to investigate effects on ion channels like hERG.[14] Always perform a cytotoxicity assay (e.g., MTT or LDH) to ensure the chosen concentrations are not toxic to your specific cell type.
Q4: How long does it take for hydroxyzine to take effect and how long do the effects last?
A4: Hydroxyzine has a relatively rapid onset of action, typically between 15 to 60 minutes after oral administration.[15] Its duration of action is quite long due to a long elimination half-life, which is approximately 20 hours in adults and can be even longer in the elderly (around 29 hours).[9][15] This prolonged activity means that its suppressive effects on peripheral histamine reactions can last for several days after a single dose.[9]
Troubleshooting Guide
Issue 1: High variability or no significant effect observed in in vivo skin models.
-
Possible Cause 1: Insufficient Dose. The administered dose may be too low for the specific animal model or strain.
-
Solution: Conduct a dose-escalation study. Start with a literature-based dose (see FAQs) and increase it incrementally in different cohorts to identify the effective dose range that inhibits the histamine response without causing excessive sedation or other side effects.
-
-
Possible Cause 2: Timing of Administration. The drug may not have reached peak plasma concentration at the time of the histamine challenge.
-
Solution: Administer hydroxyzine at least 60-90 minutes before the experimental challenge to ensure adequate absorption and distribution to peripheral tissues. Peak serum concentrations in humans are typically observed around 2 hours post-administration.[10]
-
-
Possible Cause 3: Drug Metabolism. Hydroxyzine is metabolized by CYP3A4 and CYP3A5 into its active metabolite, cetirizine (B192768).[15] Co-administration of other compounds that induce or inhibit these enzymes could alter hydroxyzine's efficacy.
-
Solution: Review all co-administered substances for potential drug interactions. If interactions are suspected, a different experimental design or a washout period may be necessary.
-
Issue 2: Poor reproducibility in in vitro cell-based assays.
-
Possible Cause 1: Drug Solubility and Stability. Hydroxyzine hydrochloride is generally water-soluble, but it may precipitate or degrade in complex cell culture media over long incubation periods.
-
Solution: Prepare fresh stock solutions for each experiment. Visually inspect the media for any signs of precipitation after adding the drug. For long-term experiments (>24 hours), consider refreshing the media with newly added hydroxyzine.
-
-
Possible Cause 2: Off-Target Effects. At very high concentrations, hydroxyzine can interact with other receptors, which may produce confounding results.[2][3]
-
Solution: Stick to a concentration range that is relevant to the H1 receptor affinity. If unexpected results are observed, consider using a more selective H1 antagonist as a control to confirm that the observed effect is H1-mediated.
-
-
Possible Cause 3: Cell Health. Underlying issues with cell viability or passage number can lead to inconsistent responses.
-
Solution: Regularly perform cell viability tests. Use cells within a consistent and low passage number range for all experiments to ensure a stable phenotype.
-
Issue 3: Excessive sedation observed in animal models, interfering with peripheral readouts.
-
Possible Cause: Central Nervous System (CNS) Penetration. Hydroxyzine is a first-generation antihistamine and readily crosses the blood-brain barrier, which is responsible for its sedative effects.[[“]][2][3]
-
Solution 1: Adjust the dose. Find the minimum effective dose that provides peripheral H1-blockade without causing unacceptable levels of sedation. A thorough dose-response curve is critical.
-
Solution 2: Consider the timing of behavioral tests. Sedative effects may be most pronounced a few hours after administration. If possible, schedule behavioral assessments for later time points. Studies have shown that while sedation can be significant initially, tolerance may develop with repeated dosing while peripheral antihistamine effects are maintained.[7][16]
-
Solution 3: Use a second-generation antihistamine as a control. Drugs like cetirizine (the main metabolite of hydroxyzine) have much lower CNS penetration and can help differentiate peripheral from central effects.[3]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Hydroxyzine in Humans
| Parameter | Value (Adults) | Value (Elderly) | Reference |
|---|---|---|---|
| Elimination Half-life (t½) | ~20.0 hours | ~29.3 hours | [9][15] |
| Volume of Distribution (Vd) | 16.0 ± 3 L/kg | 22.5 ± 6.3 L/kg | [9][15] |
| Clearance Rate | 9.8 ± 3.3 mL/min/kg | 9.6 ± 3.2 mL/min/kg | [9][15] |
| Time to Peak Concentration (Tmax) | ~2.1 hours | N/A |[10] |
Table 2: Common Oral Doses and Concentrations for Peripheral Studies
| Study Type | Species | Dose / Concentration | Indication / Model | Reference |
|---|---|---|---|---|
| In Vivo | Human | 25 mg (3-4 times daily) | Pruritus / Urticaria | [17][18][19] |
| In Vivo | Human | 20 mg (single dose) | Histamine-induced skin flare | [6][7] |
| In Vivo | Dog | 2 mg/kg (twice daily) | Histamine-induced wheal | [11] |
| In Vitro | Mammalian | 1 - 20 µg/mL | Macrophage cytokine release | [12][13] |
| In Vitro | Xenopus Oocytes | 5 µmol/L | hERG channel block |[14] |
Experimental Protocols
Protocol 1: Histamine-Induced Wheal and Flare Suppression (Rabbit Model)
This protocol is adapted from methodologies used to assess the pharmacodynamic effect of H1 antihistamines.
-
Animal Preparation: Use healthy adult rabbits, allowing them to acclimate for at least one week. On the day of the experiment, carefully shave a section of the back to expose a clear area of skin.
-
Baseline Measurement: Before drug administration, inject 0.05 mL of a sterile saline solution intradermally as a negative control. At a separate site, inject 0.05 mL of a histamine phosphate (B84403) solution (e.g., 0.1 mg/mL) to induce a wheal and flare response. After 15 minutes, measure the diameters of the wheal and flare.
-
Drug Administration: Administer hydroxyzine orally via gavage at the desired doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group.
-
Post-Dose Challenge: At set time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), perform the histamine challenge again at new, unused sites on the shaved area.
-
Data Acquisition: Measure the wheal and flare diameters at 15 minutes post-histamine injection for each time point.
-
Analysis: Calculate the area of the wheal and flare. Determine the percentage of inhibition for each dose and time point relative to the baseline response. Plot the percent inhibition against the hydroxyzine dose to generate a dose-response curve.
Protocol 2: In Vitro Anti-Inflammatory Assay (Macrophage Cell Line)
This protocol assesses the effect of hydroxyzine on cytokine production in an immune cell line like J774.2.
-
Cell Plating: Seed J774.2 macrophage cells into 24-well plates at a density of 1x10⁶ cells/mL and allow them to adhere for 12 hours in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a stock solution of hydroxyzine hydrochloride in sterile water or PBS. Serially dilute the stock in complete cell culture medium to achieve final concentrations ranging from 1 to 20 µg/mL.
-
Cell Treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of hydroxyzine. Include wells with medium only (negative control) and wells that will be stimulated without the drug (positive control).
-
Inflammatory Challenge: To half of the wells for each condition, add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to stimulate an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatants.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the hydroxyzine-treated, LPS-stimulated wells to the LPS-stimulated positive control. Plot the cytokine concentration against the hydroxyzine concentration to determine its dose-dependent inhibitory effect.
Visualizations
References
- 1. consensus.app [consensus.app]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. psychdb.com [psychdb.com]
- 4. What is the mechanism of Hydroxyzine Hydrochloride? [synapse.patsnap.com]
- 6. Peripheral antihistamine and central sedative effects of three H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral antihistamine and central sedative effects of single and continuous oral doses of cetirizine and hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of peripheral and central effects of single and repeated oral dose administrations of bilastine, a new H1 antihistamine: a dose-range study in healthy volunteers with hydroxyzine and placebo as control treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reallifepharmacology.com [reallifepharmacology.com]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. goodrx.com [goodrx.com]
- 19. medcentral.com [medcentral.com]
Technical Support Center: Minimizing QT Prolongation Risk with Hydroxyzine
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on minimizing the risk of QT prolongation associated with hydroxyzine (B1673990) exposure in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which hydroxyzine induces QT prolongation?
A1: Hydroxyzine prolongs the QT interval primarily by inhibiting the human ether-à-go-go-related gene (hERG) potassium channel (IKr).[1][2][3] This channel is critical for the repolarization phase of the cardiac action potential.[1][2] Inhibition of the hERG channel delays cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4]
Q2: What are the key risk factors for hydroxyzine-associated QT prolongation in a research setting?
A2: Several factors can increase the risk of observing QT prolongation with hydroxyzine exposure in both preclinical and clinical settings. These include:
-
Concomitant Medications: Co-administration of other drugs known to prolong the QT interval.[5][6]
-
Cardiovascular Conditions: Pre-existing cardiovascular disorders in animal models or study subjects.[4][5][6]
-
Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate the QT-prolonging effects of hydroxyzine.[5][6]
-
Genetic Predisposition: Genetic variants in genes related to cardiac ion channels can increase susceptibility.[7]
-
High Concentrations: Exceeding recommended or clinically relevant concentrations of hydroxyzine.[4]
-
Bradycardia: A significantly slow heart rate can increase the risk.[6]
Q3: What are the initial steps to take if unexpected QT prolongation is observed in our experimental model after hydroxyzine administration?
A3: If unexpected QT prolongation is observed, a systematic troubleshooting process should be initiated:
-
Verify the Data: Re-analyze the ECG recordings to confirm the QT prolongation and rule out measurement artifacts.
-
Review Experimental Conditions:
-
Concentration/Dose: Confirm the correct concentration or dose of hydroxyzine was administered.
-
Electrolytes: Check the electrolyte levels (potassium and magnesium) in the experimental system (e.g., cell culture media, animal blood samples) and correct if necessary.[5]
-
Concomitant Substances: Ensure no other substances that could prolong the QT interval were co-administered.
-
-
Consult Literature: Review literature for known interactions or specific sensitivities of your experimental model.
-
Consider a Positive Control: If not already included, run a parallel experiment with a known QT-prolonging agent to validate the assay's sensitivity.
Q4: Are there alternative antihistamines with a lower risk of QT prolongation for use as a comparator in our studies?
A4: Yes, second-generation antihistamines like cetirizine (B192768) and loratadine (B1675096) are generally considered to have a minimal risk of QT prolongation and can be suitable alternatives or comparators in experimental designs.[5]
Troubleshooting Guides
Issue 1: High Variability in QT Interval Measurements Across Experiments
-
Possible Cause 1: Inconsistent heart rate in in-vivo models.
-
Troubleshooting Step: Ensure consistent anesthesia and physiological monitoring to maintain a stable heart rate. Apply a heart rate correction formula to the QT interval (e.g., Bazett's or Fridericia's formula) to obtain the QTc, which is less dependent on heart rate.
-
-
Possible Cause 2: Technical variability in ECG recording.
-
Troubleshooting Step: Standardize electrode placement and ensure a good signal-to-noise ratio. Use a consistent methodology for QT interval measurement.
-
-
Possible Cause 3: Fluctuation in electrolyte concentrations in in-vitro preparations.
-
Troubleshooting Step: Prepare fresh buffer solutions for each experiment and consider measuring electrolyte concentrations before and after the experiment.
-
Issue 2: Discrepancy Between In-Vitro hERG Assay Results and In-Vivo QT Prolongation Data
-
Possible Cause 1: Hydroxyzine's effect on other ion channels.
-
Troubleshooting Step: While hERG inhibition is the primary mechanism, hydroxyzine can also affect other cardiac ion channels (e.g., sodium and calcium channels), which can modulate the overall in-vivo effect.[8] Consider conducting electrophysiological studies on other relevant ion channels.
-
-
Possible Cause 2: Pharmacokinetic factors in the in-vivo model.
-
Troubleshooting Step: Analyze the plasma concentration of hydroxyzine in the animal model to ensure it is within the expected range and correlates with the observed QT changes.
-
-
Possible Cause 3: Active metabolites.
-
Troubleshooting Step: Investigate whether any metabolites of hydroxyzine in the chosen animal model have QT-prolonging effects.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Hydroxyzine on Various Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Cell Type | Temperature | Reference |
| hERG (tail current) | 0.16 | HEK293 | 36°C | [1][9] |
| hERG (steady-state) | 0.18 | HEK293 | 36°C | [1][9] |
| hERG (peak tail current) | 0.39 | Not Specified | Near-physiological | [4][8] |
| WT/A614V-hERG K+ currents | 0.52 | Not Specified | Not Specified | [7] |
| WT-hERG K+ currents | 0.62 | Not Specified | Not Specified | [7] |
| Cav1.2 | 8.6 | Not Specified | Near-physiological | [8] |
| Nav1.5 | 13.3 | Not Specified | Near-physiological | [8] |
Experimental Protocols
Detailed Methodology: Manual Patch-Clamp Assay for hERG (Kv11.1) Channel Inhibition by Hydroxyzine
This protocol outlines the key steps for assessing the inhibitory effect of hydroxyzine on the hERG channel using the manual whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 or CHO cells stably expressing the hERG channel).
1. Cell Preparation:
-
Culture CHO or HEK293 cells stably expressing the hERG1a isoform.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External (Bath) Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 12.5 glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 1.5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of hydroxyzine in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should typically be ≤0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution at a near-physiological temperature (e.g., 36 ± 1°C).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (≥1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Compensate for series resistance (≥80%) to minimize voltage errors.
4. Voltage Protocol and Data Acquisition:
-
Apply a standardized voltage protocol to elicit hERG currents. A common protocol involves a depolarizing step to +20 mV from a holding potential of -80 mV for approximately 500 ms (B15284909) to activate the channels, followed by a repolarizing step to -60 mV to record the tail current.[1]
-
Record membrane currents using a patch-clamp amplifier and appropriate software. Filter the data at 2 kHz and digitize at 5 kHz.
-
Establish a stable baseline recording in the control external solution before applying hydroxyzine.
5. Data Analysis:
-
Measure the peak tail current amplitude at each hydroxyzine concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the control.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of hydroxyzine-induced QT prolongation.
References
- 1. Effects of the histamine H1 receptor antagonist hydroxyzine on hERG K+ channels and cardiac action potential duration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Risk of QT prolongation and torsade de pointes associated with exposure to hydroxyzine: re‐evaluation of an established drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. gov.uk [gov.uk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the histamine H(1) receptor antagonist hydroxyzine on hERG K(+) channels and cardiac action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical method validation for hydroxyzine in complex biological matrices
Technical Support Center: Analytical Method Validation for Hydroxyzine (B1673990)
Welcome to the technical support center for the analytical method validation of hydroxyzine in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying hydroxyzine in biological matrices?
A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully used.[3] The choice of technique often depends on the required sensitivity (Lower Limit of Quantification, LLOQ) and the complexity of the biological matrix.
Q2: What are the essential parameters for validating a bioanalytical method for hydroxyzine according to regulatory guidelines (e.g., FDA, ICH)?
A2: A full bioanalytical method validation is necessary to ensure the reliability of the data for regulatory submissions.[4][5] Key parameters to assess include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Accuracy: The closeness of the measured concentration to the true value.[6]
-
Precision: The degree of scatter between a series of measurements.[6]
-
Calibration Curve and Lower Limit of Quantification (LLOQ): Demonstrating the relationship between instrument response and known concentrations, and defining the lowest concentration that can be measured with acceptable accuracy and precision.[6]
-
Recovery: The efficiency of the extraction process.[7]
-
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.[8][9]
-
Stability: The chemical stability of hydroxyzine in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).[10]
Q3: What are the primary challenges when developing a method for hydroxyzine in matrices like blood or plasma?
A3: Researchers often face several challenges:
-
Low Concentrations: Therapeutic concentrations of hydroxyzine can be very low, requiring highly sensitive methods like UHPLC-MS/MS to achieve the necessary LLOQ.[11][12]
-
Matrix Effects: Endogenous components in plasma and blood can suppress or enhance the analyte's signal in mass spectrometry, leading to inaccurate and imprecise results.[8][13]
-
Metabolite Analysis: Often, it is necessary to simultaneously quantify hydroxyzine and its active metabolite, cetirizine, which requires a method that can separate and detect both compounds effectively.[11][12]
-
Extraction Efficiency: Developing a robust and repeatable extraction procedure (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) that provides clean samples and high recovery is critical.[7]
Q4: Which sample extraction techniques are most effective for hydroxyzine?
A4: The most commonly employed techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][11] LLE, often using a solvent like ethyl acetate (B1210297) at an alkaline pH, is simple and effective.[11][12] SPE can provide cleaner extracts, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis.[3] Protein precipitation is a faster but generally "dirtier" method that may lead to more significant matrix effects.[8]
Troubleshooting Guide
Q: My results show poor precision (high %RSD). What should I investigate? A: High variability is often linked to the sample preparation and extraction steps.
-
Evaluate Extraction Consistency: Ensure that your extraction procedure (LLE or SPE) is performed identically for all samples, including standards and quality controls (QCs). Inconsistent vortexing times, pH adjustments, or solvent volumes can introduce variability.
-
Check Internal Standard (IS) Response: A variable IS response across the analytical run points to issues with its addition or extraction. Ensure the IS is added accurately to every sample before extraction begins.
-
Assess for Matrix Effects: Inconsistent matrix effects between different lots of biological matrix can cause variability. Evaluate matrix effects using multiple sources of the matrix.[8]
-
Instrument Performance: Check for fluctuations in the LC pump pressure or MS source stability.
Q: My accuracy is poor (% bias is >15%), especially at low concentrations. What is the likely cause? A: Inaccuracy, particularly at the LLOQ, often points to issues with calibration standards or matrix interference.
-
Verify Standard Concentrations: Re-prepare your stock and working standard solutions. An error in the initial standard preparation will affect the entire calibration curve.
-
Investigate Matrix Effects: Ion suppression is a common cause of a negative bias (lower than expected concentration), while ion enhancement can cause a positive bias.[9] Conduct a post-extraction spike experiment to quantify the extent of the matrix effect. If significant suppression or enhancement is observed, improve the sample cleanup method or adjust the chromatography to separate hydroxyzine from the interfering components.[13]
-
Check for Analyte Stability: Hydroxyzine may be degrading during sample processing or in the autosampler. Perform bench-top and autosampler stability experiments to confirm that the analyte is stable throughout the analytical process.[10]
Q: I am struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve my method's sensitivity? A:
-
Optimize MS/MS Parameters: If using mass spectrometry, ensure that the ionization source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) are fully optimized for hydroxyzine and its fragments.
-
Improve Sample Cleanup and Concentration: A cleaner sample reduces matrix suppression and lowers background noise.[8] Switching from protein precipitation to SPE is a common strategy.[8] Also, consider methods to concentrate the analyte, such as evaporating the extraction solvent and reconstituting the residue in a smaller volume of mobile phase.[14]
-
Increase Sample Volume: If feasible, increasing the initial volume of the biological sample (e.g., from 200 µL to 500 µL of plasma) can increase the amount of analyte available for detection.[11]
-
Switch Detection Technique: If you are using HPLC-UV, the most effective way to improve sensitivity is to transition to an LC-MS/MS method, which offers significantly lower detection limits.[2][11]
Q: My chromatographic peak shape for hydroxyzine is poor (e.g., tailing, fronting, or splitting). What are the potential solutions? A:
-
Check Mobile Phase pH: Hydroxyzine is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionic form and promote good peak shape. Using a buffer is highly recommended.
-
Column Condition: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column can extend the life of the analytical column.
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. Injecting in a much stronger solvent can distort the peak shape.
-
Gradient Optimization: If using a gradient, ensure the initial mobile phase composition is weak enough to allow for proper focusing of the analyte at the head of the column before the gradient starts.[15]
Quantitative Data Summary
The tables below summarize validation parameters from various published methods for hydroxyzine analysis.
Table 1: LC-MS/MS Methods for Hydroxyzine Quantification
| Matrix | Extraction Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Reference |
| Human Blood | Liquid-Liquid Extraction (LLE) | 0.345 | Not Specified | Not Specified | Not Specified | [11][12] |
| Whole Blood | Solid-Phase Extraction (SPE) | 5.00 | 5.00 - 1000.0 | -2.7 to 3.8 | < 9.9 | [3] |
| Human Plasma | Liquid-Liquid Extraction (LLE) | 1.56 | 1.56 - 200.0 | -6.5 to 4.4 | Not Specified | [2] |
| Extracellular Solution | Not Specified | 0.09 | 0.06 - 1.7 | Within 80-120% Recovery | ≤ 10.0 | [10] |
Table 2: HPLC-UV Methods for Hydroxyzine Quantification
| Matrix | Extraction Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Human Serum | Not Specified | 10 | 10 - 10000 | 97 to 102 | < 2.5 | [1][16] |
Detailed Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of Hydroxyzine and Cetirizine in Human Blood (Adapted from[11][12])
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human blood into a microcentrifuge tube.
-
Add the internal standard solution.
-
Alkalinize the sample to approximately pH 9.
-
Add 1 mL of ethyl acetate and vortex for 1 minute to extract the analytes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45°C.[14]
-
Reconstitute the dried residue in 50-100 µL of the mobile phase.[14]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).[14]
-
Flow Rate: 0.5 mL/min.[14]
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate at 5% B.[14]
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for hydroxyzine, cetirizine, and the internal standard must be optimized. For phenelzine (B1198762) analysis with hydroxyzine as an IS, a transition for hydroxyzine was m/z 376.022 → 202.006.[17][18]
-
Protocol 2: HPLC-UV Analysis of Hydroxyzine in Human Serum (Adapted from[1][16][19])
-
Sample Preparation:
-
Pipette 1 mL of human serum into a tube.
-
Add an equal volume of a protein precipitating agent like acetonitrile or methanol.
-
Vortex thoroughly for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed for 10-15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter before injection.[19]
-
-
Chromatographic Conditions:
Visualizations
Caption: General workflow for bioanalytical method validation.
Caption: Troubleshooting flowchart for addressing matrix effects.
Caption: Comparison of LLE and SPE sample preparation workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. simbecorion.com [simbecorion.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a method for the analysis of hydroxyzine hydrochloride in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. ijpda.org [ijpda.org]
- 18. neliti.com [neliti.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Hydroxyzine Versus Cetirizine: A Comparative Analysis in Allergic Models
A comprehensive guide for researchers and drug development professionals on the pharmacological and clinical distinctions between the first-generation antihistamine, hydroxyzine (B1673990), and its second-generation metabolite, cetirizine (B192768).
This guide provides an objective comparison of hydroxyzine and cetirizine, focusing on their performance in preclinical and clinical allergic models. It delves into their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, and clinical efficacy, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the design and interpretation of future research.
Introduction: From First to Second Generation Antihistamine
Hydroxyzine is a first-generation H1 receptor antagonist that has been utilized for its antihistaminic and anxiolytic properties for decades. A significant portion of its therapeutic effect is mediated by its active metabolite, cetirizine.[1] Cetirizine was later developed as a second-generation antihistamine, exhibiting high selectivity for the H1 receptor and reduced penetration of the blood-brain barrier, leading to a more favorable side-effect profile, particularly concerning sedation.[1][2] This guide will explore the key differences and similarities between these two related compounds in the context of allergic disease models.
Mechanism of Action
Both hydroxyzine and cetirizine exert their primary antihistaminic effects by acting as inverse agonists at the H1 histamine (B1213489) receptor. This action blocks the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms such as pruritus, vasodilation, and bronchoconstriction.
Beyond H1 receptor antagonism, both molecules have demonstrated anti-inflammatory properties that are not solely dependent on their interaction with the H1 receptor. These effects include the inhibition of inflammatory cell migration, particularly eosinophils, and the modulation of cytokine release from mast cells and other immune cells.
dot
Caption: H1 Receptor Signaling Pathway and Antihistamine Intervention.
Data Presentation
Receptor Binding Affinity and Selectivity
The affinity of hydroxyzine and cetirizine for the H1 receptor is a key determinant of their potency. Cetirizine exhibits a high affinity for the H1 receptor.[3] Notably, cetirizine demonstrates a high degree of selectivity for the H1 receptor with minimal binding to muscarinic, serotonergic, dopaminergic, and adrenergic receptors, which contributes to its improved side-effect profile compared to hydroxyzine.[4] Hydroxyzine, in addition to its potent H1 antagonism, also exhibits affinity for other receptors, such as the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, which may contribute to its anxiolytic and sedative effects.
| Receptor | Hydroxyzine Ki (nM) | Cetirizine Ki (nM) | Reference |
| Histamine H1 | 2 | ~6 | [5] |
| Dopamine D2 | 378 | >10,000 | [4][5] |
| Serotonin 5-HT2A | 50 | >10,000 | [4][5] |
| Muscarinic (general) | 3,600 - 30,000 | >10,000 | [4][6] |
Table 1: Comparative Receptor Binding Affinities (Ki) of Hydroxyzine and Cetirizine. Lower Ki values indicate higher binding affinity.
Pharmacokinetic Properties
The pharmacokinetic profiles of hydroxyzine and cetirizine differ significantly, largely due to cetirizine's zwitterionic nature at physiological pH.[1] This property limits its ability to cross the blood-brain barrier, resulting in lower central nervous system (CNS) penetration and reduced sedative effects.
| Parameter | Hydroxyzine | Cetirizine | Reference |
| Bioavailability | ~80% | >70% | [1] |
| Protein Binding | ~93% | 88-96% | [1] |
| Half-life (t½) | ~20 hours | 6.5 - 10 hours | |
| Metabolism | Extensively metabolized to cetirizine and other metabolites | Minimal metabolism | [1] |
| Excretion | Primarily as metabolites in urine | ~70% as unchanged drug in urine | [1] |
| CNS Penetration | Significant | Minimal | [1] |
Table 2: Comparative Pharmacokinetic Properties of Hydroxyzine and Cetirizine.
Clinical Efficacy in Allergic Models
Both hydroxyzine and cetirizine are effective in the treatment of chronic idiopathic urticaria. Studies have shown that cetirizine 10 mg once daily is equivalent in efficacy to hydroxyzine 25 mg three times daily in controlling symptoms such as the number and size of lesions and the severity of pruritus.
| Study Outcome | Hydroxyzine (25 mg tid) | Cetirizine (10 mg qd) | Placebo | p-value | Reference |
| Reduction in Urticarial Episodes (Day 1) | Not significant | Significant | - | p = 0.002 (C vs H & P) | |
| Reduction in Urticarial Episodes (Day 2) | Significant | Significant | - | p = 0.001 (H vs P) | |
| Patient/Physician Global Evaluation (Week 4) | Significant Improvement | Significant Improvement | No significant improvement | p < 0.001 (H & C vs P) | |
| Discontinuation due to Sedation | 4 patients | 1 patient | 1 patient | - |
Table 3: Comparison of Efficacy in Chronic Idiopathic Urticaria.
In a study on pruritus due to sulfur mustard exposure, hydroxyzine was found to be more effective than cetirizine in reducing pruritic scores.
| Treatment Group | Mean Pruritic Score (Before) | Mean Pruritic Score (After) | Reduction in Severity | Sedation Reports | Reference |
| Hydroxyzine (25 mg/day) | 37.3 ± 5.1 | 16.7 ± 2.3 | 80% | 18 patients | |
| Cetirizine (10 mg/day) | 38.2 ± 4.8 | 24.8 ± 3.1 | 65% | 6 patients |
Table 4: Comparison of Efficacy in Pruritus.
Both drugs effectively suppress histamine-induced skin wheal and flare responses. Equivalent suppression of skin wheal response has been observed with hydroxyzine 25 mg and cetirizine 10-20 mg.
Central Nervous System Effects
A key differentiator between hydroxyzine and cetirizine is their impact on the central nervous system. Hydroxyzine readily crosses the blood-brain barrier and exhibits significant sedative effects. In contrast, cetirizine has low CNS penetration, resulting in minimal sedation at standard therapeutic doses. This is quantified by brain H1 receptor occupancy as measured by positron emission tomography (PET).
| Drug and Dose | Brain H1 Receptor Occupancy | Sedative Effect | Reference |
| Hydroxyzine 30 mg | 67.6% | Significant | |
| Cetirizine 10 mg | 12.6% | Minimal/None | |
| Cetirizine 20 mg | 25.2% | Minimal/None |
Table 5: Brain H1 Receptor Occupancy and Sedation.
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Assay
This in vivo method assesses the efficacy of antihistamines in suppressing the cutaneous allergic reaction.
dot
Caption: Workflow for Histamine-Induced Wheal and Flare Assay.
Detailed Methodology:
-
Subject Selection: Enroll healthy adult volunteers with a history of atopy. A washout period for all antihistamine medications (typically 7-14 days) is required before the study.
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, subjects receive a single oral dose of hydroxyzine, cetirizine, or placebo.
-
Histamine Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, 24 hours), a fixed concentration of histamine dihydrochloride (B599025) (e.g., 100 mg/mL) is administered intradermally or via a skin prick test on the volar surface of the forearm.
-
Measurement: After a set time (e.g., 15-20 minutes) following histamine administration, the areas of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are traced and measured, often using digital imaging software for accuracy.
-
Data Analysis: The percentage suppression of the wheal and flare areas for each active treatment is calculated relative to the placebo response. Statistical analysis is performed to compare the efficacy of hydroxyzine and cetirizine.
Radioligand Binding Assay for H1 Receptor Affinity
This in vitro method determines the binding affinity (Ki) of a compound for the H1 receptor.
dot
Caption: Workflow for H1 Receptor Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the unlabeled test compound (hydroxyzine or cetirizine). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled H1 antagonist).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This in vitro assay evaluates the effect of the drugs on the migration of eosinophils towards a chemoattractant.
Detailed Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of allergic donors using density gradient centrifugation followed by negative selection with immunomagnetic beads.
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Assay Procedure:
-
Add a chemoattractant (e.g., platelet-activating factor [PAF] or eotaxin) to the lower wells.
-
Pre-incubate the isolated eosinophils with hydroxyzine, cetirizine, or a vehicle control.
-
Add the pre-incubated eosinophils to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 1-3 hours) to allow for cell migration.
-
Quantification of Migration: Count the number of eosinophils that have migrated through the membrane to the lower wells using a microscope or a cell counter.
-
Data Analysis: Compare the number of migrated cells in the drug-treated groups to the control group to determine the percentage of inhibition of chemotaxis.
Conclusion
Hydroxyzine and its active metabolite, cetirizine, are both effective H1 receptor antagonists with utility in the management of allergic conditions. The primary advantage of cetirizine lies in its favorable pharmacokinetic profile, characterized by minimal CNS penetration, which translates to a significantly lower incidence of sedation compared to hydroxyzine. While hydroxyzine may offer superior efficacy in certain conditions like severe pruritus, cetirizine's improved safety and tolerability profile make it a preferred choice for the routine management of allergic rhinitis and chronic urticaria. The anti-inflammatory properties of both compounds, particularly cetirizine's ability to inhibit eosinophil migration, suggest a broader therapeutic potential beyond simple H1 receptor antagonism. This comparative guide provides a foundation for researchers and clinicians to make informed decisions in the selection and development of antihistamines for allergic diseases.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation Antihistamines in Neuroscience Research
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of first and second-generation antihistamines, focusing on their applications and implications within neuroscience research. By examining their distinct mechanisms of action, receptor selectivity, and central nervous system (CNS) effects, this document aims to equip researchers with the critical information needed for study design and drug development. All quantitative data is supported by experimental studies and presented for clear comparison.
Core Differences: A Mechanistic Overview
First and second-generation antihistamines primarily exert their effects as inverse agonists at the H1 histamine (B1213489) receptor. The binding of histamine to this receptor initiates a signaling cascade responsible for allergic symptoms. Antihistamines counteract this by binding to the receptor and stabilizing it in an inactive conformation. The fundamental distinction between the two generations lies in their molecular properties, which profoundly influence their clinical and research applications.
First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier, leading to significant CNS effects, most notably sedation and cognitive impairment.[1] In contrast, second-generation antihistamines are typically more lipophobic and are substrates for P-glycoprotein, an efflux transporter at the blood-brain barrier that actively removes them from the CNS.[2] This results in a significantly lower incidence of sedative and cognitive side effects.
Furthermore, first-generation antihistamines exhibit a broader receptor binding profile, with affinity for muscarinic, alpha-adrenergic, and serotonin (B10506) receptors.[3] This lack of selectivity contributes to a wider range of side effects, including dry mouth, blurred vision, and dizziness. Second-generation antihistamines are more selective for the peripheral H1 receptor, leading to a more favorable side effect profile.[3]
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between representative first and second-generation antihistamines.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | First-Generation Antihistamines | Second-Generation Antihistamines |
| Drug Example | Diphenhydramine | Chlorpheniramine |
| Molecular Weight ( g/mol ) | 255.36 | 274.79 |
| LogP (Lipophilicity) | 3.27 | 3.34 |
| Blood-Brain Barrier Permeability | High | High |
| Half-life (hours) | 2.4 - 9.3 | 14 - 25[4] |
| Duration of Action (hours) | 4 - 6 | 4 - 6 |
Table 2: Receptor Binding Affinity (Ki in nM)
Lower Ki values indicate higher binding affinity.
| Receptor | Diphenhydramine | Chlorpheniramine | Loratadine | Cetirizine | Fexofenadine | Desloratadine |
| H1 Receptor | 16[2] | 3.2[2] | 27[2] | 6[5] | 10[6] | 0.4[2] |
| Muscarinic Receptors | 130 (M1), 220 (M2), 190 (M3)[2] | 1,600[2] | >10,000[2] | >10,000[2] | >10,000[2] | >10,000[2] |
Table 3: Central Nervous System (CNS) Effects from Psychomotor and Cognitive Tests
| Test | First-Generation Antihistamines (e.g., Diphenhydramine, Chlorpheniramine) | Second-Generation Antihistamines (e.g., Loratadine, Fexofenadine) |
| Psychomotor Vigilance Task (PVT) | Increased reaction time and number of lapses.[7] | Generally no significant effect compared to placebo.[1] |
| Divided Attention Tasks | Significant performance deficits.[1] | Performance comparable to placebo.[1] |
| Working Memory | Impaired performance.[1] | No significant impairment.[8] |
| Subjective Sedation (e.g., Stanford Sleepiness Scale) | Significant increase in drowsiness.[9] | Minimal to no increase in drowsiness compared to placebo.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Experimental Protocol 1: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of antihistamines for various receptors (e.g., H1, muscarinic).
Methodology:
-
Membrane Preparation:
-
Culture cell lines genetically engineered to express the target receptor (e.g., CHO-K1 cells expressing human H1 receptor).
-
Harvest cells and homogenize in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand specific for the target receptor (e.g., [³H]-pyrilamine for H1 receptors) with the prepared cell membranes.
-
Add varying concentrations of the unlabeled antihistamine (the competitor) to the wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the receptors).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (antihistamine) concentration.
-
Determine the concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Protocol 2: In Vitro Blood-Brain Barrier (BBB) Model
Objective: To assess the potential of antihistamines to cross the blood-brain barrier.
Methodology:
-
Cell Culture:
-
Use a Transwell insert system, which consists of a porous membrane separating an upper (apical) and a lower (basolateral) chamber.
-
Culture brain capillary endothelial cells on the apical side of the membrane. Co-culture with astrocytes and pericytes on the basolateral side can enhance the barrier properties.
-
Monitor the integrity of the endothelial cell monolayer by measuring the transendothelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add the antihistamine to the apical chamber (representing the blood side).
-
At various time points, collect samples from the basolateral chamber (representing the brain side).
-
Analyze the concentration of the antihistamine in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the apical chamber.
-
A higher Papp value indicates greater permeability across the in vitro BBB model.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Comparative CNS effects of antihistamine generations.
Caption: Workflow for a psychomotor performance study.
Caption: Key characteristic comparison of antihistamines.
References
- 1. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociable effects of histamine H1 antagonists on reaction-time performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imsear.searo.who.int [imsear.searo.who.int]
- 10. jkscience.org [jkscience.org]
Hydroxyzine Demonstrates Superior Anxiolytic Efficacy Over Placebo in Controlled Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic effects of hydroxyzine (B1673990) against a placebo control, supported by experimental data from randomized controlled trials. The evidence indicates that hydroxyzine is a more effective treatment for Generalized Anxiety Disorder (GAD) than a placebo.
Multiple clinical studies have demonstrated the efficacy of hydroxyzine in reducing the symptoms of GAD. A Cochrane review incorporating five randomized controlled trials with a total of 884 participants concluded that hydroxyzine is more effective than a placebo in treating GAD.[1][2] Its effectiveness has been found to be comparable to other anxiolytics like benzodiazepines and buspirone.[1][3]
Quantitative Analysis of Efficacy
The anxiolytic effects of hydroxyzine have been quantified in several studies using the Hamilton Anxiety Rating Scale (HAM-A), a widely used tool for measuring the severity of anxiety symptoms.[4][5][6] Consistently, patients treated with hydroxyzine have shown a significantly greater reduction in HAM-A scores compared to those receiving a placebo.
A notable 3-month, double-blind study found that patients receiving 50 mg of hydroxyzine daily had a mean decrease in HAM-A scores of -12.16, compared to a -9.64 decrease in the placebo group.[7] This study also reported significantly higher responder and remission rates for the hydroxyzine group.[7] Another 4-week, double-blind, placebo-controlled trial also showed a significant anxiolytic effect of hydroxyzine at a daily dose of 50 mg, with a statistically significant decrease in anxiety scores compared to the placebo group by the end of the first week of treatment.[8]
| Study | Treatment Group | N | Baseline HAM-A Score (Mean ± SD) | Change in HAM-A Score from Baseline (Mean ± SD) | p-value vs. Placebo |
| 3-Month Double-Blind Study[7] | Hydroxyzine 50mg/day | 114 | Not Reported | -12.16 ± 7.74 | 0.019 |
| Placebo | 115 | Not Reported | -9.64 ± 7.74 | ||
| 4-Week Double-Blind Study[9] | Hydroxyzine 50mg/day | 83 | 26.5 ± 4.2 | -10.75 | < 0.05 |
| Placebo | 79 | 26.5 ± 4.2 | -7.23 |
Experimental Protocols
The validation of hydroxyzine's anxiolytic effects has been established through rigorous, well-designed clinical trials. A common methodology is the multicenter, parallel-group, randomized, double-blind, placebo-controlled trial.
A Representative Experimental Protocol:
-
Participant Selection: Adult outpatients diagnosed with Generalized Anxiety Disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria are recruited. A baseline severity of anxiety is established using a standardized scale, such as a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥ 20.[7]
-
Informed Consent and Ethics: All participants provide written informed consent, and the study protocol is approved by an independent ethics committee or institutional review board.
-
Washout and Run-in Period: Participants may undergo a washout period to eliminate any pre-existing psychotropic medications. This is often followed by a single-blind placebo run-in period (e.g., 2 weeks) to exclude placebo responders and ensure baseline stability.[7]
-
Randomization and Blinding: Eligible participants are then randomly assigned to receive either hydroxyzine or a matching placebo. Both participants and investigators are blinded to the treatment allocation to prevent bias.
-
Intervention: The assigned treatment (e.g., hydroxyzine 50 mg/day or placebo) is administered for a predefined period, typically ranging from 4 to 12 weeks.[7][8]
-
Outcome Assessment: The primary efficacy endpoint is the change in the total score of an anxiety rating scale, such as the HAM-A, from baseline to the end of the treatment period. Secondary outcome measures may include the percentage of responders (patients with a ≥50% reduction in HAM-A score), remission rates, and scores on other scales like the Clinical Global Impressions-Severity (CGI-S) scale.[7]
-
Safety and Tolerability: Adverse events are systematically recorded throughout the study. The most common side effect associated with hydroxyzine is sleepiness or drowsiness.[2][8]
-
Statistical Analysis: An intent-to-treat (ITT) analysis is typically performed, including all randomized patients who received at least one dose of the study medication. Statistical tests are used to compare the changes in anxiety scores and other outcome measures between the hydroxyzine and placebo groups.
Caption: Experimental workflow for a randomized, placebo-controlled trial.
Signaling Pathways of Hydroxyzine
The anxiolytic effects of hydroxyzine are attributed to its action on several neurotransmitter systems in the central nervous system. Unlike benzodiazepines, which act on GABA receptors, hydroxyzine's primary mechanism is as a potent inverse agonist of the histamine (B1213489) H1 receptor. This action is responsible for its sedative and anxiolytic effects.
Furthermore, hydroxyzine has been shown to be an antagonist at serotonin (B10506) 5-HT2A receptors and, to a lesser extent, dopamine (B1211576) D2 receptors. The blockade of 5-HT2A receptors is a property shared by some atypical antipsychotics and is thought to contribute to anxiolytic and antidepressant effects. This multi-receptor activity distinguishes hydroxyzine from many other anxiolytic agents.
References
- 1. Efficacy and safety of hydroxyzine in the treatment of generalized anxiety disorder: a 3-month double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxyzine for generalised anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Value of hydroxyzine in generalized anxiety disorder: controlled double-blind study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. droracle.ai [droracle.ai]
- 9. equator-network.org [equator-network.org]
The Anxiolytic and Sedative Profile of Hydroxyzine: A Comparative Analysis of its Reproducibility and Reliability in Behavioral Assays
For researchers, scientists, and drug development professionals, understanding the preclinical behavioral effects of a compound is paramount. This guide provides a comprehensive comparison of hydroxyzine's performance in key behavioral assays against other anxiolytics and sedatives, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Hydroxyzine (B1673990), a first-generation antihistamine with anxiolytic properties, presents a unique pharmacological profile. Its primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor, which is largely responsible for its sedative effects. Additionally, it acts as an antagonist at the serotonin (B10506) 5-HT2A receptor, contributing to its anxiolytic activity.[1][2] This dual mechanism distinguishes it from other classes of anxiolytics, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). This guide delves into the reproducibility and reliability of hydroxyzine's effects in common behavioral paradigms, offering a comparative perspective against established compounds.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of hydroxyzine has been evaluated in various rodent models of anxiety. The elevated plus-maze (EPM) and light/dark box tests are standard assays used to assess anxiety-like behavior, based on the conflict between the innate exploratory drive of rodents and their aversion to open, brightly lit spaces.
In the elevated plus-maze , an increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Studies have shown that hydroxyzine can produce a significant anxiolytic response in this paradigm. For instance, a study in mice demonstrated that hydroxyzine at a dose of 3 mg/kg significantly increased the time spent in the open arms compared to a control group.[3]
The light/dark box test similarly assesses anxiety by measuring the time an animal spends in a brightly illuminated compartment versus a dark, enclosed one. Anxiolytic compounds typically increase the time spent in the light compartment. Research has indicated that hydroxyzine at a 10 mg/kg dose demonstrates a significant anxiolytic effect in this test.[2]
Comparatively, benzodiazepines like diazepam are highly efficacious in these models. However, hydroxyzine's efficacy relative to other anxiolytics can vary depending on the specific compound and the behavioral assay. One study directly comparing several anxiolytics in rats using the elevated plus-maze found that while diazepam produced a robust anxiolytic effect, hydroxyzine's effect was less pronounced than that of diazepam but more significant than that of buspirone (B1668070) at the tested doses.
| Behavioral Assay | Drug | Species | Dose (mg/kg) | Key Findings |
| Elevated Plus Maze | Hydroxyzine | Mice | 3 | Significant increase in time spent in open arms.[3] |
| Diazepam | Mice | 1-2 | Significant increase in open arm time and entries. | |
| Buspirone | Rats | 1.25, 2.5, 5.0 | Dose-dependent increase in open arm entries and time. | |
| Light/Dark Box | Hydroxyzine | Mice | 1, 4, 7, 10 | Significant increase in transitions at 1 mg/kg.[4] |
| Diazepam | Mice | 1 | Significant increase in time spent in the light compartment. |
Assessment of Sedative and Locomotor Effects
A critical aspect of hydroxyzine's profile is its sedative action, primarily mediated by H1 receptor antagonism. The open field test (OFT) is a standard method to evaluate locomotor activity and exploratory behavior. A decrease in total distance traveled is often interpreted as a sedative effect.
Studies have shown that hydroxyzine can induce sedation at higher doses. For example, a dose of 15 mg/kg and above has been reported to produce sedative effects in animals.[2] This is an important consideration when interpreting results from anxiety models, as sedation can confound the measurement of anxiolytic-like behavior (e.g., reduced movement in the EPM may be due to sedation rather than reduced anxiety).
In comparison, benzodiazepines also exhibit dose-dependent sedative effects. However, the therapeutic window between anxiolytic and sedative doses can differ between drug classes.
| Behavioral Assay | Drug | Species | Dose (mg/kg) | Key Findings |
| Open Field Test | Hydroxyzine | Mice | >15 | Decrease in locomotor activity, indicating sedation.[2] |
| Diazepam | Mice | 1.5-3 | Dose-dependent effects on locomotor activity.[5][6] |
Impact on Learning and Memory
The potential cognitive side effects of anxiolytics are a significant concern. The passive avoidance (PA) test is widely used to assess learning and memory. In this task, animals learn to avoid a compartment where they previously received an aversive stimulus (e.g., a mild footshock). A longer latency to enter the "aversive" compartment indicates better memory retention.
A notable finding is that hydroxyzine, at doses up to 16 mg/kg, did not induce amnesia in a step-through passive avoidance task in mice.[1] In contrast, traditional anxiolytics like diazepam, meprobamate, and triazolam showed clear signs of amnesia at doses significantly lower than those that reduce spontaneous motor activity.[1] This suggests a potential advantage of hydroxyzine over benzodiazepines regarding cognitive impairment.
| Behavioral Assay | Drug | Species | Dose (mg/kg) | Key Findings |
| Passive Avoidance Test | Hydroxyzine | Mice | 4, 8, 16 | No significant effect on retention latency (no amnesia).[1] |
| Diazepam | Mice | 0.25, 0.5, 1 | Significant decrease in retention latency (amnesia).[1] | |
| Meprobamate | Mice | 8, 16, 32 | Significant decrease in retention latency (amnesia).[1] | |
| Triazolam | Mice | 0.0015, 0.003, 0.006 | Significant decrease in retention latency (amnesia).[1] |
Experimental Protocols
To ensure the reproducibility and reliability of behavioral data, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions. For mice, arms are typically 30-50 cm long and 5-10 cm wide.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Open Field Test (OFT)
-
Apparatus: A square or circular arena with high walls to prevent escape. For mice, a common size is 40x40 cm or 50x50 cm.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Record the session using an automated activity monitoring system or a video camera.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena (anxiety-like behavior).
-
Number of entries into the center.
-
Rearing frequency (exploratory behavior).
-
Passive Avoidance (PA) Test
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Training (Acquisition) Trial:
-
Place the animal in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment (which they tend to do as they are nocturnal), the door is closed, and a brief, mild footshock is delivered.
-
-
Testing (Retention) Trial:
-
24 hours after the training trial, place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Measure the latency to enter the dark compartment.
-
-
-
Parameters Measured:
-
Step-through latency: The time it takes for the animal to move from the light to the dark compartment during the testing trial. A longer latency indicates better memory of the aversive event.
-
Signaling Pathways
The distinct behavioral effects of hydroxyzine can be attributed to its interaction with specific neurotransmitter receptor systems. The following diagrams illustrate the primary signaling pathways associated with hydroxyzine's mechanism of action.
This diagram illustrates how hydroxyzine, by acting as an inverse agonist at H1 receptors and an antagonist at 5-HT2A receptors, blocks the Gq-coupled signaling cascade. This pathway normally leads to the activation of Phospholipase C (PLC), which then cleaves PIP2 into IP3 and DAG, ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). By inhibiting this pathway, hydroxyzine modulates neuronal excitability.
This workflow diagram outlines the key steps involved in conducting behavioral assays to evaluate the effects of hydroxyzine and comparator drugs. It emphasizes the importance of standardized procedures from animal preparation to data analysis to ensure the reliability and reproducibility of the findings.
Conclusion
Hydroxyzine exhibits a distinct profile in preclinical behavioral assays, characterized by anxiolytic effects at lower doses and sedative effects at higher doses. A significant advantage highlighted in the literature is its apparent lack of amnesic effects compared to benzodiazepines. However, the reproducibility and interpretation of its behavioral effects are highly dependent on the specific experimental protocol, including the dose, route of administration, and the behavioral paradigm employed.
For researchers and drug development professionals, this comparative guide underscores the importance of careful experimental design and the inclusion of appropriate comparator compounds to accurately characterize the behavioral pharmacology of novel therapeutics. The provided data and protocols serve as a valuable resource for designing robust preclinical studies and for interpreting the nuanced behavioral effects of compounds like hydroxyzine.
References
- 1. Absence of amnesia induction in mice with hydroxyzine in comparison with three other minor tranquillizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. aapd.org [aapd.org]
- 5. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hydroxyzine in Immunoassays: A Guide to Cross-Reactivity and Specificity
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of hydroxyzine (B1673990) and its metabolites in common immunoassays is critical for accurate interpretation of results. This guide provides a comprehensive comparison of hydroxyzine's performance with other antihistamines, supported by available experimental data, to aid in the selection and validation of analytical methods.
Hydroxyzine, a first-generation antihistamine, is known to cause false-positive results in various immunoassays due to its structural similarities with other targeted drug classes. This cross-reactivity can lead to misinterpretation of screening results, with significant implications in clinical and research settings. This guide summarizes the known cross-reactivity of hydroxyzine and its primary metabolite, cetirizine (B192768), in several common immunoassay platforms and provides a framework for assessing potential interference.
Quantitative Analysis of Hydroxyzine Cross-Reactivity
The degree of interference from hydroxyzine and its metabolites varies significantly depending on the immunoassay platform and the specific drug class being targeted. The following tables summarize the available quantitative data on the cross-reactivity of hydroxyzine and related compounds.
Table 1: Cross-Reactivity of Hydroxyzine and its Metabolites in a Carbamazepine (B1668303) Immunoassay
| Compound | Immunoassay Platform | Concentration Tested | Percent Cross-Reactivity |
| Hydroxyzine | PETINIA | 5 mg/L | 85%[1] |
| Cetirizine | PETINIA | 5 mg/L | 125%[1] |
| Norchlorcyclizine | PETINIA | 5 mg/L | 66%[1] |
| Hydroxyzine | EMIT 2000 | Not specified | No cross-reactivity[1] |
| Cetirizine | EMIT 2000 | Not specified | No cross-reactivity[1] |
| Hydroxyzine | ADVIA Centaur | 0.05 µg/mL to 20 µg/mL | No interference observed |
| Cetirizine | ADVIA Centaur | 0.05 µg/mL to 20 µg/mL | No interference observed |
Table 2: Observed Interference of Hydroxyzine and Cetirizine in Other Immunoassays
| Target Analyte Class | Immunoassay Platform | Interfering Compound(s) | Observed Effect |
| Tricyclic Antidepressants (TCAs) | Fluorescence Polarization Immunoassay (FPIA) | Hydroxyzine, Cetirizine | Significant apparent TCA concentrations observed[2] |
| Carbamazepine | FPIA, CEDIA | Hydroxyzine, Cetirizine | No interference observed[2] |
| Amphetamines/Methamphetamines | EMIT® II Plus | Cetirizine | Negative at 1000 ng/mL |
Comparison with Alternative Antihistamines
While comprehensive comparative studies are limited, some data is available on the cross-reactivity of other common antihistamines.
-
Diphenhydramine: Known to have a varying amount of cross-reactivity with certain tricyclic compounds in a newly developed ELISA screen.[3]
-
Fexofenadine: Case reports have indicated potential false-positive results for tramadol (B15222) in urine drug screens.[3][4][5][6]
-
Loratadine: Limited specific data on cross-reactivity in common drug screening immunoassays is available.
It is crucial to note that the absence of reported cross-reactivity does not guarantee a lack of interference. Therefore, validation of any immunoassay for potential cross-reactivity with co-administered medications is highly recommended.
Experimental Protocols
A detailed experimental protocol for assessing the cross-reactivity of a compound like hydroxyzine in a competitive ELISA format is provided below. This protocol can be adapted for other immunoassay platforms.
Protocol: Competitive ELISA for Determining Hydroxyzine Cross-Reactivity
1. Principle:
This assay is based on the competitive binding principle. Free hydroxyzine (or other potential cross-reactants) in a sample competes with a fixed amount of enzyme-labeled target drug (e.g., a TCA-enzyme conjugate) for a limited number of binding sites on an antibody pre-coated onto a microtiter plate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of hydroxyzine or cross-reactant in the sample.
2. Materials:
-
Microtiter plates coated with anti-TCA antibodies
-
Hydroxyzine hydrochloride standard solution
-
Target drug standard (e.g., nortriptyline)
-
Enzyme-conjugated target drug (e.g., nortriptyline-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
3. Procedure:
-
Preparation of Standards: Prepare a serial dilution of the hydroxyzine standard and the target drug standard in a suitable buffer.
-
Competition Reaction: Add a fixed volume of the sample or standard to the antibody-coated wells, followed by a fixed volume of the enzyme-conjugated target drug.
-
Incubation: Incubate the plate at a specified temperature and duration to allow for competitive binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the target drug standards.
-
Determine the concentration of the target drug that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of hydroxyzine that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Target Drug / IC50 of Hydroxyzine) x 100
-
Visualizing Experimental Workflows
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining hydroxyzine cross-reactivity using competitive ELISA.
Caption: Principle of competitive binding in an immunoassay.
Conclusion and Recommendations
The available data clearly indicate that hydroxyzine and its active metabolite, cetirizine, can significantly cross-react with certain immunoassays, particularly those for tricyclic antidepressants and specific carbamazepine assays. This underscores the critical need for confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to verify presumptive positive results when hydroxyzine use is known or suspected.
For researchers and drug development professionals, the following recommendations are crucial:
-
Thorough Validation: Always validate immunoassays for potential cross-reactivity with hydroxyzine and other co-administered medications, especially when developing or utilizing assays for structurally similar compounds.
-
Platform Selection: When possible, select immunoassay platforms that have demonstrated minimal or no interference from hydroxyzine, such as the ADVIA Centaur for carbamazepine.
-
Confirmatory Methods: Implement a robust protocol for confirmatory testing to ensure the accuracy of all positive screening results.
-
Awareness and Communication: Foster awareness among laboratory personnel and clinicians about the potential for hydroxyzine-induced false positives to prevent misinterpretation of results and ensure appropriate patient care.
References
- 1. Hydroxyzine and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. False-positive serum tricyclic antidepressant concentrations using fluorescence polarization immunoassay due to the presence of hydroxyzine and cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukdrugtesting.co.uk [ukdrugtesting.co.uk]
- 4. False Positive Tramadol Urine Testing in Patients Taking Fexofenadine: A Tale of Two Consecutive Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. False Positive Tramadol Urine Testing in Patients Taking Fexofenadine: A Tale of Two Consecutive Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
efficacy of hydroxyzine compared to other treatments for chronic idiopathic urticaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of hydroxyzine (B1673990) versus other therapeutic alternatives for the management of chronic idiopathic urticaria (CIU), also known as chronic spontaneous urticaria (CSU). The information is supported by experimental data from clinical trials and meta-analyses to aid in research and development efforts.
Comparative Efficacy of Treatments for Chronic Idiopathic Urticaria
Hydroxyzine, a first-generation H1 antihistamine, has historically been a cornerstone in the treatment of urticaria. However, the advent of second-generation antihistamines and biologic agents has prompted a re-evaluation of its place in therapy. This section presents quantitative data comparing hydroxyzine with other common treatments for CIU.
Table 1: Efficacy of Hydroxyzine vs. Second-Generation Antihistamines
| Treatment Comparison | Primary Efficacy Outcome | Key Findings | Reference(s) |
| Hydroxyzine vs. Cetirizine (B192768) | Total Symptom Score (TSS) | Cetirizine 10 mg once daily was found to be equivalent to hydroxyzine 25 mg three times daily in controlling symptoms of chronic urticaria. | [1](--INVALID-LINK--) |
| Pruritus and Wheal Reduction | Both hydroxyzine and cetirizine showed significant reductions in the number and size of lesions and in the severity of pruritus compared to placebo. | [1](--INVALID-LINK--) | |
| Hydroxyzine vs. Levocetirizine (B1674955) | Urticaria Activity Score (UAS) | The addition of hydroxyzine at night to a levocetirizine regimen did not significantly improve UAS scores compared to levocetirizine monotherapy. | [2](--INVALID-LINK--) |
| Hydroxyzine vs. Fexofenadine | Patient-Reported Improvement | Fexofenadine is noted to be less sedating with fewer side effects, making it more tolerable for long-term use. | [3](--INVALID-LINK--) |
| Hydroxyzine vs. Loratadine | Symptom Score Reduction | Loratadine (10 mg once daily) was as effective as hydroxyzine (25 mg thrice daily) in reducing urticaria symptoms (43% vs. 47% reduction, respectively). | [4](--INVALID-LINK--) |
| Hydroxyzine vs. Bilastine (B1667067) | Improvement in Urticaria Symptoms | Up-dosing of bilastine was found to be a better option than a combination of levocetirizine and hydroxyzine in reducing urticaria symptoms without compromising patient safety. | [5](--INVALID-LINK--) |
Table 2: Efficacy of Hydroxyzine vs. Other and Adjunctive Therapies
| Treatment Comparison | Primary Efficacy Outcome | Key Findings | Reference(s) |
| Hydroxyzine + Cimetidine (B194882) | Symptom Diary Scores & Wheal Suppression | The combination of hydroxyzine and cimetidine (an H2 antagonist) was favored by 58% of patients with difficult chronic urticaria and produced the lowest symptom scores and greatest wheal suppression compared to hydroxyzine plus placebo or other agents. | [6](--INVALID-LINK--) |
| Omalizumab (add-on to antihistamines) | Urticaria Activity Score (UAS) | Omalizumab is indicated for CIU unresponsive to antihistamines and is effective in approximately 80% of these patients, significantly improving quality of life. | [7](--INVALID-LINK--) |
| Complete and Sustained Response | Omalizumab add-on therapy was significantly more likely to be associated with a complete and sustained response at 1 year compared to hydroxychloroquine (B89500) as an add-on therapy (82% vs. 66%). | [8](--INVALID-LINK--) |
Experimental Protocols
The evaluation of treatments for CIU relies on standardized and validated methodologies to ensure the reliability and comparability of clinical trial data. Below are detailed protocols for key experiments cited in the comparison of hydroxyzine and its alternatives.
Urticaria Activity Score (UAS)
The Urticaria Activity Score (UAS) is a patient-reported outcome measure used to assess the severity of urticaria. The UAS7, a weekly composite score, is the gold standard in clinical trials.
-
Objective: To quantify the intensity of key symptoms of chronic urticaria over a 7-day period.
-
Methodology:
-
Patients record the number of wheals and the intensity of pruritus daily for 7 consecutive days.
-
Wheal Score (daily):
-
0: None
-
1: Mild (<20 wheals/24h)
-
2: Moderate (20-50 wheals/24h)
-
3: Intense (>50 wheals/24h or large confluent areas)[1]
-
-
Pruritus Score (daily):
-
0: None
-
1: Mild (present but not annoying)
-
2: Moderate (troublesome but does not interfere with daily activity or sleep)
-
3: Intense (severe, interferes with daily activity or sleep)[1]
-
-
The daily UAS is the sum of the wheal and pruritus scores (ranging from 0 to 6).
-
The UAS7 is the sum of the daily UAS scores over 7 days, with a total possible score ranging from 0 to 42.[1][9]
-
-
Interpretation of UAS7 Scores:
-
0: Urticaria-free
-
1-6: Well-controlled urticaria
-
7-15: Mild urticaria
-
16-27: Moderate urticaria
-
28-42: Severe urticaria[1]
-
Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL)
The CU-Q2oL is a disease-specific questionnaire designed to assess the impact of chronic urticaria on a patient's quality of life.
-
Objective: To measure the health-related quality of life in patients with chronic urticaria from the patient's perspective.
-
Methodology:
-
Scoring: The raw scores are linearly transformed to a scale of 0 to 100 for each dimension, with higher scores indicating a greater impairment in quality of life.
Double-Blind, Double-Dummy, Placebo-Controlled Trial Design
This study design is often employed in clinical trials comparing two active treatments with different formulations to maintain blinding.
-
Objective: To compare the efficacy and safety of two or more treatments while minimizing bias from patients and investigators.
-
Methodology:
-
Each participant receives two sets of treatments: one active drug and one placebo corresponding to the other active drug.
-
For example, in a comparison of once-daily cetirizine and three-times-daily hydroxyzine, patients in the cetirizine group would receive an active cetirizine tablet once a day and placebo tablets three times a day that appear identical to hydroxyzine. Conversely, the hydroxyzine group would receive a placebo tablet once a day and active hydroxyzine tablets three times a day.[1]
-
A third group would receive placebos for both medications.
-
Neither the patients nor the investigators know which treatment is being administered.
-
-
Endpoints: Efficacy is typically assessed using measures such as the UAS7 and CU-Q2oL. Safety is evaluated by monitoring adverse events.
Signaling Pathways in Chronic Idiopathic Urticaria
The pathophysiology of CIU is centered around the activation of mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators. In a significant subset of patients, this activation is autoimmune-driven.
In autoimmune CIU, IgG autoantibodies against the high-affinity IgE receptor (FcεRI) or against IgE itself can cause cross-linking of FcεRI, leading to mast cell degranulation.[1][7][10] Alternatively, IgE autoantibodies can bind to autoantigens, also triggering this cascade.[1] This process involves the activation of spleen tyrosine kinase (Syk), leading to a signaling cascade through LAT and PLCγ, which ultimately results in calcium mobilization, degranulation, and the release of histamine and other inflammatory mediators.[9][12]
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a new treatment for CIU.
Conclusion
While hydroxyzine is an effective treatment for chronic idiopathic urticaria, its efficacy is comparable to that of several second-generation antihistamines.[1][4] The primary differentiating factor is its side effect profile, particularly sedation, which is significantly higher with hydroxyzine.[4] Current treatment guidelines often recommend second-generation antihistamines as first-line therapy due to their more favorable safety profile.[7][13] For patients with CIU refractory to antihistamines, biologics such as omalizumab offer a highly effective therapeutic option.[7] The choice of treatment should be guided by a balance of efficacy, safety, and patient-specific factors.
References
- 1. researchgate.net [researchgate.net]
- 2. IgG and IgE Autoantibodies to IgE Receptors in Chronic Spontaneous Urticaria and Their Role in the Response to Omalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Hives - Wikipedia [en.wikipedia.org]
- 7. Autoantibodies against the high-affinity IgE receptor as a cause of histamine release in chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoimmune Theories of Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type I high affinity IgE receptor (FcεRI) – EMBRN – European Mast Cell and Basophil Research Network [embrn.eu]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of Second-Line Treatments in Chronic Urticaria Refractory to Standard Dose Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choices of second-generation antihistamines in urticaria [aaaai.org]
Intravenous Hydroxyzine Versus Haloperidol for Delirium Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delirium, an acute confusional state, is a common and serious complication in hospitalized patients, associated with increased morbidity and mortality.[1] While haloperidol (B65202) has traditionally been a first-line treatment, concerns about its side effects have prompted investigation into alternatives.[2] This guide provides a comparative analysis of intravenous hydroxyzine (B1673990) and intravenous haloperidol for the treatment of delirium, summarizing the available experimental data, outlining methodologies, and visualizing key pathways to inform future research and clinical development.
Data Presentation
Table 1: Efficacy in Delirium Treatment (Retrospective Study Data)[3][4][5][6][7][8][9][10][11]
| Efficacy Outcome | Intravenous Hydroxyzine Monotherapy | Intravenous Haloperidol Monotherapy | Statistical Significance |
| Time to Delirium Improvement (Days) | 7.0 (95% CI, 5.7–8.3) | 8.2 (95% CI, 7.6–8.8) | P = .059 (Not Significant) |
| Rate of Delirium Improvement (%) | 23.9% | 8.5% | P = .009 (Significant) |
Table 2: Pharmacokinetic Properties
| Parameter | Intravenous Hydroxyzine | Intravenous Haloperidol |
| Bioavailability | 100% (IV administration)[3] | 100% (IV administration)[3] |
| Onset of Action | 15-60 minutes[4] | Rapid, within seconds to minutes[3] |
| Protein Binding | ~93%[5] | ~90%[3] |
| Metabolism | Hepatic (CYP3A4 and CYP3A5) to active metabolite cetirizine[4] | Hepatic (CYP3A4, CYP2D6)[1] |
| Elimination Half-Life | Adults: ~20 hours, Elderly: ~29.3 hours[5] | Critically ill patients: ~22 hours[1] |
| Volume of Distribution | 16 ± 3 L/kg[4] | Critically ill patients: 1490 L[1] |
Table 3: Comparative Adverse Effect Profile
| Adverse Effect | Intravenous Hydroxyzine | Intravenous Haloperidol |
| Common | Drowsiness, dry mouth[6][7][8][9] | Extrapyramidal symptoms (EPS)[2] |
| Cardiovascular | QT prolongation[10] | QT prolongation, Torsades de Pointes (TdP)[2] |
| Neurological | Involuntary motor activity (rare, high doses), seizures (rare, high doses)[6][7] | Neuroleptic Malignant Syndrome (NMS) (rare)[2] |
| Injection Site | Severe reactions (tissue damage, necrosis, gangrene) - Intramuscular use warning [8] | Not commonly reported with IV use |
| Other | Acute Generalized Exanthematous Pustulosis (AGEP)[7] |
Experimental Protocols
The primary comparative data is derived from a retrospective study titled, "Effects of Intravenous Hydroxyzine Versus Haloperidol Monotherapy for Delirium: A Retrospective Study."[11][6][7][12][13][14][15][16][17]
Study Design: A retrospective cohort study.
Patient Population: Patients admitted to a university hospital between April 1, 2017, and September 30, 2022, who received either intravenous hydroxyzine or haloperidol monotherapy for delirium.[11][6][7][12][13][14][15][16][17] A total of 5,555 patients who developed delirium were screened, with 71 receiving intravenous hydroxyzine monotherapy and 82 receiving intravenous haloperidol monotherapy.[11][6][7][12][13][14][15][16][17]
Intervention:
-
Hydroxyzine Group: Received intravenous hydroxyzine monotherapy.
-
Haloperidol Group: Received intravenous haloperidol monotherapy.
Outcome Measures:
-
Primary Outcomes: Time to delirium improvement and the rate of delirium improvement.
-
Definition of Improvement: A negative result on the Confusion Assessment Method (CAM) or the Confusion Assessment Method for the ICU (CAM-ICU) for three consecutive days.[11][6][7][12][13][14][15][16][17]
Statistical Analysis: The time to delirium improvement was analyzed using a log-rank test. The rate of delirium improvement was compared between the two groups.[11][6][7][12][13][14][15][16][17]
Mandatory Visualization
References
- 1. Pharmacokinetics of Haloperidol in Critically Ill Patients: Is There an Association with Inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. reallifepharmacology.com [reallifepharmacology.com]
- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 6. medcentral.com [medcentral.com]
- 7. Hydroxyzine Hydrochloride Injection, USP [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Hydroxyzine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Intravenous Hydroxyzine Versus Haloperidol Monotherapy for Delirium: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. psychiatrist.com [psychiatrist.com]
- 17. psychiatrist.com [psychiatrist.com]
Aripiprazole and Hydroxyzine Combination Therapy for Anxiety in Mice: A Comparative Guide
This guide provides a comprehensive comparison of aripiprazole (B633) and hydroxyzine (B1673990), both as monotherapies and in combination, for the treatment of anxiety-like behaviors in mice. The data presented is based on preclinical research and is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Aripiprazole and Hydroxyzine Monotherapy vs. Combination Therapy
The results indicate that while the combination of aripiprazole and hydroxyzine is more effective than aripiprazole alone, it does not surpass the anxiolytic effects of hydroxyzine monotherapy.[2][3] Specifically, the combination therapy was found to be better than the control and aripiprazole-treated groups in the behavioral tests.[2] Neurochemically, the combination treatment led to a significant increase in serotonin (B10506) levels in various brain regions compared to the aripiprazole group, but this increase was not better than that observed in the hydroxyzine group.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from the behavioral assays conducted in the study by Sawantdesai et al. (2016).
Table 1: Elevated Plus Maze (EPM) Test Results [5]
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (s) | % Time in Open Arms | Number of Entries into Open Arms | % Entries into Open Arms |
| Control | Vehicle | 25.3 ± 2.1 | 8.4 ± 0.7 | 4.8 ± 0.5 | 29.1 ± 2.8 |
| Aripiprazole | 1 | 48.2 ± 3.5 | 16.1 ± 1.2 | 7.9 ± 0.6** | 45.2 ± 3.3 |
| Hydroxyzine | 3 | 115.6 ± 5.8 | 38.5 ± 1.9 | 12.3 ± 0.9 | 68.7 ± 4.1 |
| Combination | 0.5 (Ari) + 1.5 (Hyd) | 65.4 ± 4.2, #, @@@ | 21.8 ± 1.4, @@@ | 9.7 ± 0.7 | 58.1 ± 3.9***, # |
Data are presented as mean ± SEM. Ari = Aripiprazole, Hyd = Hydroxyzine.
-
***P<0.001, *P<0.01 vs. Control group.
-
#P<0.05 vs. Aripiprazole group.
-
@@@P<0.001 vs. Hydroxyzine group.
Table 2: Light/Dark Transition Test Results [1]
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (s) |
| Control | Vehicle | 85.7 ± 5.1 |
| Aripiprazole | 1 | 135.2 ± 8.9 |
| Hydroxyzine | 3 | 210.4 ± 11.3 |
| Combination | 0.5 (Ari) + 1.5 (Hyd) | 168.9 ± 9.7***, #, @@ |
Data are presented as mean ± SEM. Ari = Aripiprazole, Hyd = Hydroxyzine.
-
**P<0.001 vs. Control group.
-
#P<0.05 vs. Aripiprazole group.
-
@@P<0.01 vs. Hydroxyzine group.
Table 3: Marble Burying Test Results [2]
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried |
| Control | Vehicle | 14.8 ± 1.1 |
| Aripiprazole | 1 | 8.2 ± 0.7 |
| Hydroxyzine | 3 | 3.1 ± 0.4 |
| Combination | 0.5 (Ari) + 1.5 (Hyd) | 6.5 ± 0.6***, #, @@@ |
Data are presented as mean ± SEM. Ari = Aripiprazole, Hyd = Hydroxyzine.
-
**P<0.001 vs. Control group.
-
#P<0.05 vs. Aripiprazole group.
-
@@@P<0.001 vs. Hydroxyzine group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Animals and Drug Administration
-
Animals: Male Swiss albino mice were used in the study.[2]
-
Drug Administration: Aripiprazole and hydroxyzine were administered via the intraperitoneal (i.p.) route.[2] The control group received the vehicle (5% Tween 80 in 0.9% saline).[2]
Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two closed arms, elevated from the floor. The test is based on the natural aversion of mice to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms.
-
Procedure:
-
Mice are placed at the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a period of 5 minutes.
-
The time spent in the open arms and the number of entries into the open arms are recorded. An entry is typically defined as all four paws entering an arm.
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Light/Dark Transition Test
This test is also used to assess anxiety-like behavior and is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment.
-
Procedure:
-
A mouse is placed in the center of the brightly lit compartment.
-
The animal is allowed to move freely between the two compartments for a 5-minute session.
-
The time spent in the light compartment and the number of transitions between the two compartments are measured.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment.
Marble Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behaviors in mice. The test is based on the natural tendency of rodents to bury unfamiliar objects in their bedding.
-
Apparatus: A standard mouse cage filled with bedding and containing 20-25 glass marbles evenly spaced on the surface.
-
Procedure:
-
A mouse is placed in the cage.
-
The animal is left undisturbed for 30 minutes.
-
After the session, the number of marbles buried (at least two-thirds covered by bedding) is counted.
-
-
Interpretation: A decrease in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.[6][7][8]
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of aripiprazole and hydroxyzine are mediated through distinct signaling pathways.
Aripiprazole Signaling Pathways
Aripiprazole's unique pharmacological profile is characterized by its activity at dopamine (B1211576) and serotonin receptors.[9][10]
-
Dopamine D2 Receptor Partial Agonism: Aripiprazole acts as a partial agonist at D2 receptors. In brain regions with excessive dopamine (hyperdopaminergic states), it acts as an antagonist, reducing dopaminergic activity. Conversely, in areas with low dopamine (hypodopaminergic states), it acts as an agonist, increasing dopaminergic activity. This "dopamine system stabilization" is thought to contribute to its therapeutic effects. The D2 receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[11][12] Aripiprazole also potently antagonizes β-arrestin 2 recruitment to the D2 receptor.[11]
-
Serotonin 5-HT1A Receptor Partial Agonism: Aripiprazole is a partial agonist at 5-HT1A receptors.[13] The 5-HT1A receptor is also coupled to Gαi/o proteins, and its activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This action is believed to contribute to its anxiolytic and antidepressant effects.
-
Serotonin 5-HT2A Receptor Antagonism: Aripiprazole acts as an antagonist at 5-HT2A receptors. These receptors are coupled to Gαq/11 proteins. Antagonism of these receptors is a common feature of atypical antipsychotics and is thought to contribute to their efficacy and lower incidence of extrapyramidal side effects.
Caption: Aripiprazole's multifaceted signaling pathways.
Hydroxyzine Signaling Pathway
Hydroxyzine's primary mechanism of action is as a potent antagonist of the histamine (B1213489) H1 receptor.[14]
-
Histamine H1 Receptor Antagonism: The H1 receptor is a Gαq/11-coupled receptor.[15][16] Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[15][16] By blocking the H1 receptor, hydroxyzine prevents these downstream signaling events. Its anxiolytic effects are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[14] Additionally, some evidence suggests that hydroxyzine may also have effects on the serotonin system.[17]
Caption: Hydroxyzine's antagonism of the H1 receptor signaling cascade.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical studies evaluating anxiolytic drug efficacy in mice.
Caption: General workflow for in vivo anxiolytic studies in mice.
References
- 1. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Combination of aripiprazole and ethanol attenuates marble-burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aripiprazole inhibits marble-burying behavior via 5-hydroxytryptamine (5-HT)1A receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMPDB [smpdb.ca]
- 15. SMPDB [smpdb.ca]
- 16. PathWhiz [pathbank.org]
- 17. researchgate.net [researchgate.net]
Comparative Effectiveness of Hydroxyzine and Other Agents for Acute Migraine Treatment: A Guide for Researchers and Drug Development Professionals
An objective analysis of the clinical data surrounding the use of hydroxyzine (B1673990) and other pharmacological agents in the acute management of migraine, intended to inform research and development in the field.
Executive Summary
Migraine, a debilitating neurological disorder, necessitates effective acute treatments to alleviate pain and restore function. While a range of therapeutic agents are utilized, from over-the-counter analgesics to prescription medications, the antihistamine hydroxyzine has been explored, often as an adjunctive therapy, for its sedative and anxiolytic properties. This guide provides a comparative analysis of the effectiveness of hydroxyzine against other established and emerging treatments for acute migraine. The evidence indicates that hydroxyzine, when used as a monotherapy, is not significantly more effective than placebo for classic migraine and its role as an adjunctive agent is not well-supported by clinical data. In contrast, agents such as triptans, nonsteroidal anti-inflammatory drugs (NSAIDs), and combination therapies including dihydroergotamine (B1670595) with metoclopramide (B1676508) have demonstrated superior efficacy. This guide synthesizes the available quantitative data, details the experimental protocols of key clinical trials, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
Data Presentation: Comparative Efficacy of Acute Migraine Treatments
The following tables summarize the quantitative outcomes from key clinical trials comparing hydroxyzine, often in combination with an opioid, against other pharmacological agents for the acute treatment of severe headache and migraine.
Table 1: Hydroxyzine and Nalbuphine (B1235481) for Severe Headache [1]
| Treatment Group | N | Pain Relief (vs. Placebo) | Efficacy in Classic Migraine |
| Nalbuphine 10 mg | 24 | Statistically significant (p < 0.01) for non-migraine headache | Not significantly better than placebo |
| Nalbuphine 10 mg + Hydroxyzine 50 mg | 25 | Not significantly more effective than other groups | Not significantly better than placebo |
| Hydroxyzine 50 mg | 22 | Not significantly better than placebo | Not significantly better than placebo |
| Placebo | 23 | - | - |
Table 2: Meperidine and Hydroxyzine vs. Dihydroergotamine and Metoclopramide for Severe Migraine [2]
| Treatment Group | N | Improvement in Pain Scale (0-3) | Patients with Mild or No Headache at 60 min |
| Dihydroergotamine 1mg IV + Metoclopramide 10mg IV | 14 | Greater improvement (p = 0.006) | 13/14 (93%) |
| Meperidine 75mg IM + Hydroxyzine 75mg IM | 14 | Significant improvement (p = 0.003) | 3/14 (21%) |
Table 3: Ketorolac (B1673617) vs. Meperidine and Hydroxyzine for Acute Migraine [3]
| Treatment Group | N | "A Great Deal of Complete Relief" at 60 min | Mean Pain Relief Score at 60 min |
| Ketorolac 60 mg IM | 25 | 15 (60%) | 3.35 |
| Meperidine 100 mg IM + Hydroxyzine 50 mg IM | 25 | 14 (56%) | 3.37 |
Experimental Protocols
Detailed methodologies from the cited clinical trials are crucial for the interpretation of their findings.
Study of Nalbuphine and Hydroxyzine for Severe Headache[1]
-
Study Design: A prospective, double-blind, randomized controlled clinical trial.
-
Participants: Ninety-four patients presenting to an emergency department with severe headache. Patients were randomly assigned to one of four treatment groups.
-
Interventions:
-
Group 1: Intramuscular (IM) nalbuphine 10 mg.
-
Group 2: IM nalbuphine 10 mg plus IM hydroxyzine 50 mg.
-
Group 3: IM hydroxyzine 50 mg.
-
Group 4: IM placebo.
-
-
Outcome Measures: Pain relief was the primary outcome, assessed by the patients.
-
Statistical Analysis: All data were analyzed by one-way analysis of variance.
Study of Meperidine and Hydroxyzine vs. Dihydroergotamine and Metoclopramide[2]
-
Study Design: A randomized, double-blind, double-dummy study.
-
Participants: Twenty-eight patients with a diagnosis of either migraine headache or chronic daily headache who had failed to respond to their usual abortive medication.
-
Interventions:
-
Group A (n=14): Intravenous (IV) dihydroergotamine 1mg and metoclopramide 10mg, with a placebo IM injection.
-
Group B (n=14): IM meperidine 75mg and hydroxyzine 75mg, with a placebo IV injection.
-
-
Outcome Measures: Patients rated their headache severity on a scale of 0-3 before treatment and at 30 and 60 minutes post-treatment.
-
Statistical Analysis: The improvement in pain scale scores was analyzed to compare the efficacy of the two treatment regimens.
Study of Ketorolac vs. Meperidine and Hydroxyzine[3]
-
Study Design: A prospective, randomized, double-blind trial.
-
Participants: Forty-seven adult patients presenting to an urban emergency department with acute migraine, enrolled over 50 visits.
-
Interventions:
-
Group 1 (n=25): A single IM injection of 60 mg ketorolac.
-
Group 2 (n=25): A single IM injection of 100 mg meperidine and 50 mg hydroxyzine.
-
-
Outcome Measures: Pain assessment was conducted using both a visual-analog scale and a verbal descriptor scale at baseline and at 60 minutes post-injection.
-
Statistical Analysis: The proportion of patients reporting "a great deal of complete relief" and the mean pain relief scores were compared between the two groups.
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological mechanisms is paramount for targeted drug development. The following diagrams illustrate key signaling pathways implicated in migraine pathophysiology and the mechanisms of action of the compared agents.
Discussion and Conclusion
The available clinical evidence does not support the use of hydroxyzine as a primary or adjunctive treatment for acute migraine. In a study with nalbuphine, hydroxyzine did not provide a synergistic effect and was not superior to placebo for classic migraine.[1] When combined with meperidine, it was significantly less effective in providing complete or near-complete headache relief compared to a combination of dihydroergotamine and metoclopramide.[2] A study comparing intramuscular ketorolac to a combination of meperidine and hydroxyzine found no significant difference in pain relief at 60 minutes, suggesting that the opioid component was likely the primary driver of any analgesic effect.[3]
The mechanisms of action of more effective migraine treatments, such as triptans and dihydroergotamine, directly target the underlying pathophysiology of migraine by acting on serotonin (B10506) receptors to induce vasoconstriction and inhibit the release of vasoactive neuropeptides like CGRP.[4][5] NSAIDs, such as ketorolac, reduce inflammation and pain by inhibiting prostaglandin synthesis.[6] Hydroxyzine's primary mechanism as a histamine H1 receptor antagonist leads to sedation and anxiolysis, which does not address the core mechanisms of a migraine attack.[7]
For drug development professionals and researchers, the focus for novel acute migraine therapies should remain on targets within the established migraine pathways, such as the CGRP and serotonin systems. While sedation and anxiolysis may be beneficial for some patients experiencing a migraine attack, these effects do not substitute for direct and effective pain relief. Future research could explore novel formulations or combinations of established effective agents to improve onset of action, tolerability, and overall efficacy. The data suggests that further investigation of hydroxyzine as a primary or adjunctive agent for acute migraine is not a promising avenue for research and development.
References
- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nalbuphine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Meperidine: MedlinePlus Drug Information [medlineplus.gov]
- 4. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Toradol for Migraine Relief: Uses, Effectiveness, and Side Effects [migraineagain.com]
- 7. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Atarax (Hydroxyzine) in a Laboratory Setting
For Immediate Reference: Atarax (hydroxyzine) is not a DEA-controlled substance. However, based on its toxicological properties, it may be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is imperative that this compound and any materials contaminated with it are disposed of following appropriate hazardous waste procedures. Under no circumstances should this compound be disposed of down the drain or in regular trash without proper waste characterization.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound (hydroxyzine) for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Regulatory Framework
The disposal of pharmaceutical waste in a laboratory setting is primarily governed by the Environmental Protection Agency (EPA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2] Since this compound is not a controlled substance, DEA regulations do not apply.[3][4][5] The primary regulation to consider is the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1][6]
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Characterization
Before disposal, a formal hazardous waste determination must be made. While hydroxyzine (B1673990) is not specifically a "P" or "U" listed hazardous waste under RCRA, it may exhibit hazardous characteristics, particularly toxicity.[3][7] Safety Data Sheets (SDS) for hydroxyzine hydrochloride indicate that it is harmful if swallowed and is a suspected reproductive toxin.
-
Action: Unless your institution has performed a specific analysis to prove otherwise, it is best practice to manage all this compound waste as hazardous waste.
Step 2: Segregation
Proper segregation of waste is crucial to prevent chemical reactions and ensure proper disposal.[6]
-
Action:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate this compound waste from other types of chemical waste unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Containerization
All hazardous waste must be collected in appropriate, clearly labeled containers.[6]
-
Action:
-
Use a dedicated, leak-proof waste container compatible with the chemical properties of hydroxyzine.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
For solid forms (tablets), a wide-mouth plastic or glass container is suitable. For solutions, ensure the container is appropriate for liquids.
-
Step 4: Labeling
Accurate labeling is a key compliance requirement.
-
Action:
-
Label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound (Hydroxyzine) Waste."
-
Include the full chemical name and any other components of the waste stream.
-
Indicate the date when waste was first added to the container (accumulation start date).
-
Step 5: Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
-
Store the waste container at or near the point of generation.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Step 6: Disposal
Hazardous waste must be disposed of through your institution's approved hazardous waste management program.
-
Action:
-
Contact your EHS department to schedule a pickup for the full waste container.
-
Do not attempt to dispose of the waste through a third-party vendor without institutional approval.
-
Maintain all records of waste disposal as required by your institution and regulatory agencies.
-
Handling Spills
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.[7]
-
Contain: Contain the spill using appropriate absorbent materials. For solid spills, a damp cloth or a filtered vacuum should be used to avoid dust generation.[7]
-
Clean: Clean the spill area thoroughly.
-
Dispose: All materials used for spill cleanup must be placed in the hazardous waste container for this compound.
-
Report: Report the spill to your laboratory supervisor and EHS department.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: this compound Disposal Workflow
Quantitative Data Summary
No specific quantitative data sets for this compound disposal were identified in the literature. However, the key takeaway for laboratory personnel is the qualitative classification of the waste.
| Parameter | Classification/Procedure |
| DEA Controlled Substance | No |
| RCRA Hazardous Waste | Assumed "Yes" (Toxicity Characteristic) |
| Recommended Disposal Method | Hazardous Waste Incineration |
| Prohibited Disposal Methods | Drain, Regular Trash |
Experimental Protocols
The standard operating procedure for the disposal of this compound waste is a form of an experimental protocol focused on safety and compliance. The detailed steps provided in this document constitute the methodology for the safe handling and disposal of this chemical in a laboratory setting. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pwaste.com [pwaste.com]
- 4. m.youtube.com [m.youtube.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
Essential Safety and Operational Guide for Handling Atarax® (Hydroxyzine Hydrochloride)
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Atarax® (hydroxyzine hydrochloride). It includes detailed procedural guidance on personal protective equipment (PPE), handling, disposal, and emergency protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to hydroxyzine (B1673990) hydrochloride. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment [1][2][3]
| Task | Gloves | Gown | Eye Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling intact oral or ready-to-use dosage forms | Chemotherapy-rated gloves | Not required | Safety glasses | Not generally required |
| Compounding, administering, and disposing of hazardous drugs | Two pairs of chemotherapy-rated gloves[2][3] | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[3] | Safety glasses or goggles if splashes are likely[4] | Not generally required unless aerosols are generated |
| Cleaning spills | Two pairs of chemotherapy-rated gloves | Disposable, low-permeability gown | Face shield and goggles | For large spills, a chemical cartridge-type respirator may be required[1] |
| Handling compromised oral dosage forms (e.g., crushing tablets) | Chemotherapy-rated gloves | Disposable, low-permeability gown | Face shield | N95 respirator[2] |
Note: Gloves should be powder-free and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[1][3] Hands should be washed thoroughly before donning and after removing gloves.[3]
Handling and Storage
-
General Handling: Avoid contact with eyes, skin, and clothing.[5] Do not breathe dust.[6] Handle in a well-ventilated area.[6]
-
Storage: Store in a closed container at room temperature, away from heat, moisture, and direct light.[7] Keep out of reach of children.[7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Experimental Protocol for Spill Cleanup [8]
-
Evacuate and Restrict Access: Non-essential personnel should be evacuated from the affected area. Post signs to restrict unauthorized entry.
-
Don Appropriate PPE: Personnel involved in the cleanup must wear appropriate PPE as outlined in the table above.
-
Contain the Spill: If it is safe to do so, contain the source of the spill.
-
Collect Spilled Material:
-
For dry solids: Use a method that controls dust generation, such as a damp cloth or a vacuum cleaner with a HEPA filter.
-
For liquids: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a chemical waste container.
-
-
Clean the Spill Area: Thoroughly clean the spill area with soap and water.
-
Dispose of Waste: Place all contaminated materials, including PPE, into a labeled, sealed container for disposal in accordance with all applicable laws and regulations.
Disposal Plan
Proper disposal of this compound® is essential to prevent environmental contamination and accidental exposure.
-
Unused or Expired Medicine: The preferred method of disposal is through a drug take-back program.[9][10] Many law enforcement agencies and pharmacies offer this service.
-
Disposal in Household Trash (if take-back is not available):
-
Mix the medicine (do not crush tablets or capsules) with an undesirable substance such as used coffee grounds, dirt, or cat litter.[10][11]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[10][11]
-
Dispose of the container in the household trash.[11]
-
Scratch out all personal information on the prescription label before discarding the empty container.[11]
-
Flushing: Do not flush this compound® down the toilet unless specifically instructed to do so by the product labeling, as this can harm the environment.[10]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Get medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[8] Get medical attention if irritation develops or persists.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[6] Never give anything by mouth to an unconscious person.[4] Get medical attention immediately.[8]
Overdose Management
The most common sign of this compound® overdose is hypersedation.[12][13] Other symptoms may include convulsions, stupor, nausea, and vomiting.[12] In case of overdose, seek immediate medical attention.[14] Management is primarily supportive and includes monitoring vital signs and maintaining a clear airway.[12]
Visual Workflow
The following diagram illustrates the logical workflow for handling a chemical spill in the laboratory.
References
- 1. pppmag.com [pppmag.com]
- 2. pogo.ca [pogo.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hydroxyzine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. dea.gov [dea.gov]
- 11. fda.gov [fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 14. drugs.com [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
